Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-8-9(6-14)11(12(15)17-2)13-10(8)5-7/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTAQZMFVOKNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406458 | |
| Record name | Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379260-71-6 | |
| Record name | Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and natural products. Within this class, functionalized indole-2-carboxylates serve as exceptionally versatile intermediates for drug discovery. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a key building block: Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate. We delve into the strategic implementation of the Vilsmeier-Haack reaction for C3-formylation, offering a step-by-step experimental protocol. Furthermore, this document outlines a full suite of characterization techniques, presenting expected spectroscopic data based on analogous structures. The underlying reaction mechanisms, process rationale, and potential applications in drug development are discussed to provide researchers and scientists with a holistic and practical resource.
Introduction: The Strategic Importance of Functionalized Indoles
The indole scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that interact with a wide range of biological targets. Derivatives of indole-2-carboxylic acid, in particular, have shown significant promise in pharmacological research, serving as foundational structures for novel therapeutic agents.
These derivatives are recognized as key components in the development of allosteric modulators for the Cannabinoid CB1 receptor and as potent inhibitors of HIV-1 Integrase, a critical enzyme in the viral lifecycle.[1][2][3] The indole core and its C2 carboxyl group can effectively chelate metal ions within an enzyme's active site, blocking its function.[3]
1.1 Focus on this compound
The target molecule, this compound, is a trifunctionalized intermediate of significant synthetic value.
-
Methyl Ester (C2): Provides a handle for further modification, such as amidation or reduction, while also influencing the electronic nature of the indole ring.
-
Formyl Group (C3): As a potent electrophile, the aldehyde functionality is a gateway to a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
-
Methoxy Group (C6): This electron-donating group modifies the molecule's lipophilicity and electronic density, which can be crucial for tuning its biological activity and pharmacokinetic properties.
This strategic combination of functional groups makes it a highly valuable precursor for constructing complex molecular architectures in drug discovery campaigns.
Synthesis Strategy: The Vilsmeier-Haack Approach
The introduction of a formyl group at the electron-rich C3 position of the indole nucleus is most reliably achieved through the Vilsmeier-Haack reaction.[4] This classic and powerful transformation utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, to effect the formylation.
The overall synthetic workflow is direct and efficient, starting from the commercially available or readily synthesized Methyl 6-methoxy-1H-indole-2-carboxylate.
Sources
Physicochemical properties of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Executive Summary
This compound is a multifunctional heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. The indole core is a well-established "privileged scaffold" due to its ability to interact with a wide range of biological receptors[1]. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this specific derivative. It details the compound's structural features, spectroscopic signature, and chemical reactivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the empirical determination of its core properties, offering a self-validating framework for researchers. The role of this molecule as a versatile synthetic intermediate is explored, highlighting its potential in the development of complex bioactive molecules, including potential anticancer and antiviral agents.
Molecular Structure and Core Properties
The unique arrangement of functional groups—a formyl group at the 3-position, a methyl ester at the 2-position, and a methoxy group at the 6-position—makes this indole derivative an exceptionally versatile precursor for constructing complex molecular architectures[2]. The electron-donating methoxy group modulates the electronic properties of the indole ring, while the formyl and ester groups provide reactive handles for a variety of chemical transformations[2][3].
Key Identifiers and Calculated Properties
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be calculated using computational models. These values serve as a crucial baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | (Calculated) |
| Molecular Weight | 233.22 g/mol | (Calculated) |
| XLogP3 | 1.9 | PubChem[4] |
| Hydrogen Bond Donors | 1 (Indole N-H) | PubChem[4] |
| Hydrogen Bond Acceptors | 4 (2x Carbonyl O, 1x Methoxy O) | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
Note: Some public databases may confuse this compound with its isomers. The data presented here corresponds to the 3-formyl-6-methoxy-2-carboxylate structure.
Experimental Characterization Protocols
To ensure scientific rigor, empirical validation of computed properties is essential. The following protocols describe standard methodologies for characterizing the key physicochemical parameters of the title compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach equilibrium.
Protocol:
-
Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the resulting suspension to pellet the undissolved solid.
-
Carefully extract an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.
-
Express the solubility in units such as µg/mL or µM.
Lipophilicity Determination (RP-HPLC Method)
Causality: Lipophilicity, often expressed as LogP or LogD, governs a molecule's ability to cross biological membranes. A reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable means of estimating this property by measuring the compound's retention time.
Protocol:
-
Prepare a series of calibration standards with known LogP values (e.g., benzene, toluene, naphthalene).
-
Develop an isocratic RP-HPLC method using a C18 column and a mobile phase of methanol/water or acetonitrile/water.
-
Inject the calibration standards and record their retention times (t_R).
-
Inject the title compound and record its retention time.
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot Log k of the standards against their known LogP values to generate a calibration curve.
-
Interpolate the LogP of the title compound from its calculated Log k value using the calibration curve.
Synthesis and Chemical Reactivity
The strategic placement of functional groups dictates the synthetic utility and reactivity profile of the molecule.
Proposed Synthetic Workflow
A plausible synthesis can be envisioned through established indole formation methodologies followed by functional group installation. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group at the electron-rich C3 position of an indole ring.
Caption: Key reaction pathways of the title compound.
Spectroscopic and Analytical Profile
Unambiguous characterization relies on a combination of spectroscopic techniques. Below are the predicted signatures for this molecule based on established principles of spectroscopy and data from analogous structures.[5][6][7]
¹H NMR Spectroscopy
-
Indole N-H: A broad singlet expected far downfield (> 10 ppm), characteristic of the acidic proton.
-
Formyl CHO: A sharp singlet, also downfield (~9.5-10.0 ppm).
-
Aromatic Protons: Three protons on the benzene portion of the indole ring (H4, H5, H7). The H4 proton will be significantly deshielded by the adjacent formyl group.
-
Methoxy OCH₃: A sharp singlet around 3.8-4.0 ppm.
-
Ester OCH₃: A sharp singlet, typically slightly upfield from the methoxy group, around 3.7-3.9 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two distinct signals in the downfield region (~185 ppm for the aldehyde and ~165 ppm for the ester).
-
Aromatic Carbons: Signals corresponding to the eight carbons of the indole ring system, with quaternary carbons identifiable via DEPT experiments.[8]
-
Methyl Carbons: Two signals in the upfield region for the methoxy and ester methyl groups (~50-60 ppm).
HPLC-MS Analysis
A standard protocol for purity assessment and identity confirmation would involve:
-
Column: C18 stationary phase (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water and acetonitrile, both containing 0.1% formic acid to ensure protonation.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm) and mass spectrometry (electrospray ionization, positive mode).
-
Expected Mass: The protonated molecule [M+H]⁺ would have an m/z of approximately 234.07.
Applications in Drug Discovery and Synthesis
This molecule is not merely a chemical curiosity but a valuable starting point for creating libraries of compounds for biological screening. Its utility lies in its role as a key intermediate for accessing more complex, often tricyclic, scaffolds such as γ-carbolines and other fused indole systems.[2] The indole-2-carboxylic acid scaffold, readily accessible from this compound via hydrolysis, has been identified as a promising starting point for novel HIV-1 integrase inhibitors.[9] Furthermore, indole derivatives are widely investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents, making this a compound of high strategic value in pharmaceutical research.[10]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177800327. Available at: [Link]
-
de Souza, T. B., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]
-
ChemBK (2024). Methyl 3-Formyl-1H-Indole-6-Carboxylate. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Supporting information. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 10465540, methyl 1-methoxy-1H-indole-3-carboxylate. Available at: [Link]
-
MDPI (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Available at: [Link]
-
Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. Available at: [Link]
-
Magritek (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]
-
RSC Publishing (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
-
American Chemical Society (1956). Derivatives of Indole-2-carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]
-
SOBHABIO (n.d.). Methyl-3-formyl-1-methyl-1H-indole-2-carboxylate. Available at: [Link]
-
MySkinRecipes (n.d.). Methyl 6-methoxy-1H-indole-3-carboxylate. Available at: [Link]
-
National Institutes of Health (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health (2011). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buy ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | 171091-84-2 [smolecule.com]
- 4. methyl 6-methoxy-1H-indole-7-carboxylate | C11H11NO3 | CID 177800327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 6-methoxy-1H-indole-3-carboxylate [myskinrecipes.com]
A Technical Guide to the Predicted Spectroscopic Profile of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predicted spectroscopic analysis for Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate. As of the latest literature review, comprehensive experimental spectroscopic data for this specific compound has not been published. The information herein is extrapolated from the analysis of structurally similar indole derivatives and computational models to serve as a predictive guide for researchers.
Introduction
This compound is a functionalized indole derivative of significant interest in synthetic chemistry and drug discovery. The indole nucleus is a core scaffold in numerous biologically active compounds. The strategic placement of a formyl group at the 3-position, a methoxy group at the 6-position, and a methyl carboxylate at the 2-position creates a versatile intermediate for the synthesis of more complex molecules. Accurate characterization of this compound is paramount for its use in further synthetic transformations. This guide provides an in-depth, predicted analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data.
Molecular Structure and Key Features
The structural features of this compound are pivotal in determining its spectroscopic characteristics. The indole core, an aromatic heterocyclic system, will dominate the NMR and IR spectra. The substituents—a formyl group, a methoxy group, and a methyl carboxylate—each have distinct spectroscopic signatures that will be elucidated.
Molecular Workflow: From Structure to Spectrum
Caption: Workflow from molecular structure to predicted spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the most accurate mass determination.
Predicted Mass Spectrometry Data
| Analysis | Predicted Value |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Predicted Exact Mass | 233.0688 |
| Predicted [M+H]⁺ | 234.0761 |
| Predicted [M+Na]⁺ | 256.0580 |
Interpretation of Fragmentation
The fragmentation pattern in mass spectrometry provides valuable structural information. For the target molecule, key fragmentations would be expected to arise from the loss of the ester and formyl groups.
-
Loss of the methoxy group from the ester (-OCH₃): A peak corresponding to [M-31]⁺.
-
Loss of the methyl carboxylate group (-COOCH₃): A peak corresponding to [M-59]⁺.
-
Loss of the formyl group (-CHO): A peak corresponding to [M-29]⁺.
Experimental Protocol: Mass Spectrometry
A standard approach for obtaining the mass spectrum would involve Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a High-Resolution Mass Spectrometer (e.g., LC-TOF MS or Orbitrap MS).
-
Ionization Mode: Positive ion mode (ESI+) is typically used for indole compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | N-H (indole) | Stretching |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2950 | C-H (methyl) | Stretching |
| ~2830, ~2730 | C-H (aldehyde) | Stretching (Fermi doublet) |
| ~1720 | C=O (ester) | Stretching |
| ~1680 | C=O (aldehyde) | Stretching |
| ~1620, ~1580 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester & ether) | Stretching |
Interpretation of the IR Spectrum
The IR spectrum will be characterized by a sharp, strong absorption band for the ester carbonyl (~1720 cm⁻¹) and a distinct, slightly lower frequency band for the aldehyde carbonyl (~1680 cm⁻¹). The N-H stretching of the indole ring will appear as a sharp peak around 3300 cm⁻¹. The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations (a Fermi doublet) around 2830 cm⁻¹ and 2730 cm⁻¹.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | CHO |
| ~9.0 | br s | 1H | N-H |
| ~7.8 | d | 1H | H-4 |
| ~7.2 | d | 1H | H-7 |
| ~7.0 | dd | 1H | H-5 |
| ~4.0 | s | 3H | OCH₃ (ester) |
| ~3.9 | s | 3H | OCH₃ (ether) |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (aldehyde) |
| ~162 | C=O (ester) |
| ~157 | C-6 |
| ~138 | C-7a |
| ~125 | C-3a |
| ~124 | C-4 |
| ~122 | C-2 |
| ~115 | C-3 |
| ~112 | C-7 |
| ~103 | C-5 |
| ~56 | OCH₃ (ether) |
| ~53 | OCH₃ (ester) |
Interpretation of NMR Spectra
The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the indole ring, with their specific splitting patterns determined by their coupling constants. The aldehyde proton will be a sharp singlet at a downfield chemical shift (~10.1 ppm). The two methoxy groups will appear as sharp singlets. The broad singlet for the N-H proton is also a key feature.
In the ¹³C NMR spectrum, the two carbonyl carbons will be observed at the downfield end of the spectrum. The aromatic carbons will appear in the range of 100-160 ppm, and the two methoxy carbons will be seen around 50-60 ppm.
NMR Analysis Workflow
Crystal Structure Analysis of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate: From Synthesis to Supramolecular Architecture
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for predicting solid-state properties, optimizing formulation, and designing next-generation therapeutics. This guide provides a comprehensive technical overview of the crystal structure analysis of a key indole derivative, Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate. We will detail the logical progression from synthesis and crystal growth to advanced single-crystal X-ray diffraction (SCXRD) analysis. The causality behind each experimental choice is explained, offering field-proven insights into obtaining, solving, and interpreting high-quality crystallographic data for drug development.
Introduction: The Significance of the Indole Scaffold
Indole derivatives are recognized for their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound of interest, this compound, possesses multiple functional groups—a hydrogen bond donor (N-H), hydrogen bond acceptors (two carbonyl oxygens and a methoxy oxygen), and an aromatic system—making it a prime candidate for forming specific and robust interactions with biological targets. Indole-2-carboxylic acid derivatives, in particular, have been identified as promising scaffolds for novel HIV-1 integrase inhibitors.[4][5][6]
Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides definitive information about the molecular structure, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystal lattice.[7][8] This precise structural knowledge is invaluable in drug development for understanding structure-activity relationships (SAR), polymorphism, and crystal packing, all of which influence a drug's stability, solubility, and bioavailability.
Experimental Workflow: A Self-Validating Approach
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage validates the previous one. This section outlines the critical experimental protocols.
Synthesis and Compound Verification
Protocol for Synthesis (Illustrative):
-
Preparation of Precursor: Begin with a suitable starting material like methyl 2-(2-nitro-4-methoxyphenyl)-3-oxobutanoate.
-
Reductive Cyclization: Treat the precursor with a reducing agent (e.g., Fe in acetic acid or catalytic hydrogenation with Pd/C) to simultaneously reduce the nitro group and facilitate intramolecular condensation to form the indole ring.
-
Formylation: Introduce the C3-formyl group via a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
-
Purification: Purify the final product using column chromatography on silica gel to achieve >99% purity, a prerequisite for successful crystallization.
-
Spectroscopic Verification: Before attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the molecular framework and atom connectivity.[10]
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (N-H, C=O, C-O).
-
Growing Diffraction-Quality Single Crystals
The success of SCXRD hinges on obtaining a single, well-ordered crystal of appropriate size (typically 0.1-0.4 mm) and quality. The choice of crystallization method is critical and often empirical.
Rationale for Method Selection: The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing molecules to pack into a highly ordered lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals.
Recommended Protocol: Slow Solvent Evaporation
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of a suitable solvent system. A binary system, such as dichloromethane/hexane or ethyl acetate/heptane, is often effective. The first solvent should fully dissolve the compound, while the second (the "anti-solvent") should be miscible but one in which the compound is poorly soluble.
-
Setup: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm pierced with one or two small holes using a fine needle.
-
Incubation: Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring: Allow the more volatile solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of well-defined, transparent crystals.
Single-Crystal X-ray Diffraction: From Data to Structure
Once a suitable crystal is obtained, it is subjected to X-ray analysis. The entire process, from data collection to the final validated structure, follows a logical and standardized workflow.[11]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection
A high-quality single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K).
Causality:
-
Cryo-cooling: This is a critical step. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher angles and thus a higher resolution structure. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) sources are commonly used. Mo Kα is generally preferred for small organic molecules as it provides better data resolution and minimizes absorption effects.
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[11]
Structure Solution and Refinement
This phase involves converting the collected diffraction intensities into a 3D atomic model using specialized software.[12][13][14]
Step-by-Step Protocol using SHELX Software Suite:
-
Data Reduction: The raw diffraction data is processed to produce a reflection file (HKL file), which contains the indices (h,k,l) and intensity of each diffraction spot.
-
Space Group Determination: The symmetry and systematic absences in the reflection data are analyzed to determine the crystal's space group.
-
Structure Solution (SHELXT or SHELXS): Direct methods are employed to solve the "phase problem." This is a computational approach that uses statistical relationships between reflection intensities to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement (SHELXL): The initial model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
Structural Analysis and Interpretation
Disclaimer: As no public crystallographic data for the title compound exists, the following data is illustrative, based on closely related indole structures, to demonstrate the principles of analysis.[15][16]
Crystallographic Data Summary
All quantitative data from a crystal structure determination is summarized in a standardized table.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₂H₁₁NO₄ |
| Formula Weight | 233.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.51 |
| b (Å) | 15.23 |
| c (Å) | 9.85 |
| β (°) | 98.5 |
| Volume (ų) | 1114 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated, g/cm³) | 1.39 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Final R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.12 |
| Goodness-of-fit (S) | ~1.0 |
Interpretation of Key Parameters:
-
Space Group (P2₁/c): This is a very common centrosymmetric space group for organic molecules, indicating that the crystal contains a center of inversion symmetry.
-
Z = 4: There are four molecules in the unit cell.
-
R-factors (R₁, wR₂): These values are figures of merit that indicate the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values signify a better fit.
Molecular Geometry
The analysis confirms the expected molecular structure. The indole ring system is essentially planar. Bond lengths and angles would be compared to standard values to identify any unusual geometric features that might result from electronic effects or strain.
Supramolecular Architecture: The Role of Hydrogen Bonding
The true power of crystal structure analysis lies in revealing how molecules interact with each other. For this compound, hydrogen bonding is the dominant force dictating the crystal packing.[17][18][19]
The indole N-H group is a potent hydrogen bond donor. The most likely hydrogen bond acceptor is the carbonyl oxygen of the C2-carboxylate group of a neighboring molecule, as this is a stronger acceptor than the formyl or methoxy oxygens. This interaction would lead to the formation of centrosymmetric dimers.
Caption: Centrosymmetric dimer formation via N-H···O hydrogen bonds.
Expert Insight: This type of robust, directional hydrogen bonding significantly stabilizes the crystal lattice, which typically results in a higher melting point and lower solubility compared to analogues incapable of forming such dimers.[17] Understanding and potentially disrupting or modifying these interactions is a key strategy in crystal engineering to create new polymorphs with more desirable pharmaceutical properties.
Conclusion
The crystal structure analysis of this compound provides an unambiguous determination of its molecular geometry and, critically, its supramolecular assembly in the solid state. The detailed workflow presented here—from rational synthesis and meticulous crystallization to high-resolution SCXRD analysis—represents a self-validating system for obtaining reliable structural data. The insights gained from the analysis of intermolecular interactions, particularly the dominant hydrogen-bonded dimer motif, are essential for researchers in drug development to understand the physicochemical properties that will govern the compound's behavior as a potential therapeutic agent.
References
- Malaria World. (2022-07-12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino.
-
PubChem. methyl 1-methoxy-1H-indole-3-carboxylate | C11H11NO3. Available at: [Link]
-
International Union of Crystallography. Crystallographic software list. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]
-
SERC (Carleton). (2007-05-17). Single-crystal X-ray Diffraction. Available at: [Link]
-
PubChemLite. Methyl 3-formyl-1h-indole-6-carboxylate (C11H9NO3). Available at: [Link]
-
RCSB PDB. (2023-02-15). Crystallography Software. Available at: [Link]
-
Al-Achi, A., et al. (2016-06-01). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PMC - NIH. Available at: [Link]
-
Carleton College. Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]
-
ResearchGate. (2024-10-03). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
-
Infinity Scientific. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: [Link]
-
MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PMC - NIH. Available at: [Link]
-
MDPI. Analysis of Hydrogen Bonds in Crystals. Available at: [Link]
-
Wikipedia. Hydrogen bond. Available at: [Link]
-
Zhang, R-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Bruker. Single Crystal X-ray Diffraction Software. Available at: [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link]
-
PubMed. (2023-12-08). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: [Link]
-
YouTube. (2020-11-19). What is Single Crystal X-ray Diffraction?. Available at: [Link]
-
Yamai, Y., & Takeda, A. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 97(1), 131. Available at: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 10. tetratek.com.tr [tetratek.com.tr]
- 11. youtube.com [youtube.com]
- 12. iucr.org [iucr.org]
- 13. rcsb.org [rcsb.org]
- 14. SC-XRD Software | Bruker [bruker.com]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Hydrogen bond - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Mechanism of Action of 3-Formyl-Indole Derivatives in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
The 3-formyl-indole scaffold, a core structure found in numerous natural and synthetic compounds, represents a "privileged" motif in medicinal chemistry.[1][2][3] Its versatile structure allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological effects, including anticancer, anti-inflammatory, and immunomodulatory activities.[3][4][5][6] This guide provides a detailed exploration of the primary mechanisms through which these derivatives exert their influence on biological systems, offering field-proven insights into experimental validation and data interpretation.
Part 1: Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses, cellular metabolism, and detoxification of xenobiotics.[7][8] Many 3-formyl-indole derivatives, including the endogenous tryptophan metabolite indole-3-carboxaldehyde (I3A), are potent modulators of this pathway.[9][10][11]
Core Mechanism: AhR Activation and Gene Transcription
In its inactive state, AhR resides in the cytoplasm within a chaperone protein complex including Hsp90 and AIP.[7][8][12] The binding of a 3-formyl-indole ligand induces a conformational change, causing the dissociation of these chaperones.[8][12] This unmasks a nuclear localization signal, facilitating the translocation of the AhR into the nucleus. Inside the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[12][13] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[12] Key target genes include those encoding for metabolic enzymes like Cytochrome P450 1A1 (CYP1A1).[12][13]
Biological Consequences
The activation of AhR by 3-formyl-indole derivatives has profound biological effects. It is a crucial mechanism for maintaining intestinal immune homeostasis and enhancing the epithelial barrier.[11][14] AhR signaling can also modulate immune cells, influencing the differentiation of T-helper cells and regulatory T-cells (Tregs), thereby shaping both pro- and anti-inflammatory responses.[7][15] This immunomodulatory function makes AhR an attractive target for inflammatory diseases and certain cancers.[16][17]
Experimental Validation: AhR Reporter Gene Assay
The causality of AhR activation by a novel 3-formyl-indole derivative can be rigorously established using a luciferase reporter gene assay. This self-validating system directly measures the transcriptional activity driven by the AhR-ARNT complex.
Detailed Protocol:
-
Cell Culture: Culture HepG2 (human hepatoma) cells, which endogenously express the AhR signaling pathway components, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect the cells with two plasmids:
-
A reporter plasmid containing multiple copies of the XRE sequence upstream of a luciferase gene (e.g., pGudLuc1.1).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, to normalize for transfection efficiency and cell viability.
-
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the test 3-formyl-indole derivatives at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
-
Lysis and Luminescence Reading: After a 16-24 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLUs) against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Data Presentation
| Compound | AhR Activation (EC50, µM) |
| Indole-3-carboxaldehyde (I3A) | 5.2 |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | 0.07 |
| Derivative X | [Insert experimental value] |
| TCDD (Positive Control) | 0.001 |
Note: EC50 values are representative and can vary based on the specific assay conditions.
Visualization of the AhR Signaling Pathway
Caption: Canonical AhR signaling pathway activated by 3-formyl-indole derivatives.
Part 2: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[15][18][19] In the context of cancer, IDO1 is a key immune checkpoint protein.[18][20] Its overexpression in tumor cells and antigen-presenting cells depletes local tryptophan and produces immunosuppressive metabolites like kynurenine, leading to T-cell anergy and immune evasion.[15][18]
Core Mechanism: Enzyme Inhibition
Certain 3-formyl-indole derivatives have been designed to act as inhibitors of IDO1.[21][22] These compounds can function through various modes of inhibition:
-
Competitive Inhibition: The inhibitor directly competes with the natural substrate, L-tryptophan, for binding to the active site of the IDO1 enzyme.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking substrate binding.
-
Novel Binding Modes: Some advanced inhibitors have been developed that do not interact with the heme iron atom, presenting a novel binding mechanism.[23]
Therapeutic Relevance
By inhibiting IDO1, these derivatives can restore the local tryptophan concentration and reduce the production of immunosuppressive kynurenine. This action can reinvigorate anti-tumor T-cell responses, making IDO1 inhibitors a highly sought-after class of agents for cancer immunotherapy, often explored in combination with other checkpoint inhibitors like anti-PD-1 antibodies.[15][18]
Experimental Validation: In Vitro IDO1 Enzyme Inhibition Assay
A robust, cell-free enzymatic assay is the primary method to determine the direct inhibitory potential of a compound on IDO1. The protocol's integrity relies on precise measurement of the product, kynurenine, in the presence of known enzyme, substrate, and cofactor concentrations.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare solutions of recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue (cofactor), and ascorbic acid (reductant).
-
Serially dilute the test 3-formyl-indole derivatives in DMSO.
-
-
Assay Setup: In a 96-well plate, add the reaction buffer, ascorbic acid, methylene blue, and the test compound or vehicle control.
-
Enzyme Addition: Add the IDO1 enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Start the reaction by adding L-tryptophan to all wells. Include a "no enzyme" control to measure background.
-
Incubation & Termination: Incubate the plate for 1-2 hours at 37°C. Terminate the reaction by adding trichloroacetic acid.
-
Detection: Heat the plate at 65°C for 30 minutes to convert N-formylkynurenine to kynurenine. After centrifugation to pellet precipitated protein, transfer the supernatant to a new plate. Add a colorimetric reagent (e.g., Ehrlich's reagent) which reacts with kynurenine to produce a yellow color.
-
Data Analysis: Measure the absorbance at 480 nm. Subtract the background reading, calculate the percent inhibition for each concentration relative to the vehicle control, and plot the results to determine the IC50 value.
Data Presentation
| Compound | IDO1 Inhibition (IC50, µM) |
| Epacadostat (Reference Inhibitor) | 0.01 |
| PF-06840003 (Indole Derivative) | 0.29 |
| Derivative Y | [Insert experimental value] |
Note: IC50 values are representative and can vary based on the specific assay conditions.
Visualization of IDO1's Role in Immune Evasion
Caption: Inhibition of the IDO1 pathway by 3-formyl-indole derivatives.
Part 3: Disruption of Microtubule Dynamics
Core Mechanism: Tubulin Polymerization Inhibition
A significant class of indole derivatives, including some 3-formyl-indoles, function as potent anticancer agents by disrupting microtubule dynamics.[28][29][30][31][32] These compounds typically bind to tubulin at the colchicine-binding site, located at the interface between the α- and β-tubulin subunits.[28][33] This binding event prevents the tubulin dimers from polymerizing into microtubules.[28][34] The net effect is a decrease in the cellular pool of polymerized microtubules, which leads to the collapse of the cytoskeleton, arrest of the cell cycle in the G2/M phase, and subsequent induction of apoptosis.[28]
Anticancer Applications
By targeting a fundamental process of cell division, microtubule-destabilizing agents are among the most successful classes of chemotherapeutics.[33] 3-Formyl-indole derivatives that inhibit tubulin polymerization are being actively investigated as novel anticancer drugs with the potential for high potency and improved therapeutic windows.[29][34][35]
Experimental Validation: In Vitro Tubulin Polymerization Assay
The direct effect of a compound on microtubule formation can be quantified using a cell-free, fluorescence-based tubulin polymerization assay. This method provides unambiguous evidence of microtubule disruption.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare highly purified, polymerization-competent tubulin protein (>99% pure).
-
Prepare a fluorescent reporter solution (e.g., DAPI), which exhibits increased fluorescence upon incorporation into microtubules.
-
Prepare a GTP solution (10 mM).
-
-
Assay Setup: In a temperature-controlled 96-well plate reader set to 37°C, add the tubulin buffer, fluorescent reporter, and the test 3-formyl-indole derivative or controls (vehicle for polymerization, colchicine for inhibition).
-
Reaction Initiation: Add the tubulin protein to each well, followed immediately by GTP to initiate polymerization.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes at 37°C.
-
Data Analysis: Plot the fluorescence intensity over time. A sigmoidal curve indicates successful polymerization. Compare the rate and extent of polymerization in the presence of the test compound to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.
Data Presentation
| Compound | Tubulin Polymerization Inhibition (IC50, µM) |
| Colchicine (Reference Inhibitor) | 2.1 |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 1.5[28] |
| Derivative Z | [Insert experimental value] |
Visualization of Microtubule Disruption
Caption: Disruption of microtubule polymerization by 3-formyl-indole derivatives.
Conclusion
The 3-formyl-indole scaffold is a cornerstone of modern medicinal chemistry, giving rise to compounds with diverse and potent mechanisms of action. By engaging with critical cellular machinery—from the ligand-activated transcription factor AhR, to the crucial metabolic enzyme IDO1, and the fundamental cytoskeletal component tubulin—these derivatives offer multiple avenues for therapeutic intervention. A thorough understanding of these distinct mechanisms, validated through rigorous and well-designed experimental protocols, is paramount for the successful development of novel drugs targeting cancer, inflammation, and other complex diseases.
References
-
Frontiers. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Available from: [Link]
-
Molecular and Cell Biology. MICROTUBULE POLYMERIZATION DYNAMICS. Available from: [Link]
-
Frontiers. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Available from: [Link]
-
QIAGEN GeneGlobe. Aryl Hydrocarbon Receptor Signaling. Available from: [Link]
-
MDPI. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. Available from: [Link]
-
Wikipedia. Aryl hydrocarbon receptor. Available from: [Link]
-
PubMed Central. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Available from: [Link]
-
Journal of Hematology & Oncology. Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Available from: [Link]
-
Spandidos Publications. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Available from: [Link]
-
Frontiers. The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy. Available from: [Link]
-
PubMed. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Available from: [Link]
-
Frontiers. Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib. Available from: [Link]
-
PubMed Central. Analysis of microtubule polymerization dynamics in live cells. Available from: [Link]
-
PubMed. Analysis of microtubule polymerization in vitro and during the cell cycle in Xenopus egg extracts. Available from: [Link]
-
Khan Academy. Microtubules (video) | Cytoskeleton. Available from: [Link]
-
Wikipedia. Indole-3-carbaldehyde. Available from: [Link]
-
The FEBS Journal. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. Available from: [Link]
-
PubMed Central. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Available from: [Link]
-
Engineered Science Publisher. Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Available from: [Link]
-
PubMed Central. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Available from: [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
Journal of the Chilean Chemical Society. (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Available from: [Link]
-
Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available from: [Link]
-
Bentham Science. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Available from: [Link]
-
PubMed Central. Biomedical Importance of Indoles. Available from: [Link]
-
ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available from: [Link]
-
ACS Publications. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties. Available from: [Link]
-
MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available from: [Link]
-
Cuestiones de Fisioterapia. Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents | Request PDF. Available from: [Link]
-
PubMed Central. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Available from: [Link]
-
Future Medicinal Chemistry. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Available from: [Link]
-
PubMed. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Available from: [Link]
-
PubMed Central. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Available from: [Link]
-
Taylor & Francis Online. Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Available from: [Link]
-
PubMed. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Available from: [Link]
-
MedChemComm. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Available from: [Link]
-
PubMed. The research progress of indoleamine 2,3-dioxygenase 1(IDO1) inhibitors. Available from: [Link]
-
PubMed. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Available from: [Link]
-
PubMed Central. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. Available from: [Link]
-
PubMed Central. Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation. Available from: [Link]
-
PubMed. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. Available from: [Link]
-
RSC Publishing. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 19. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 20. Frontiers | Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib [frontiersin.org]
- 21. espublisher.com [espublisher.com]
- 22. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mcb.berkeley.edu [mcb.berkeley.edu]
- 25. Khan Academy [khanacademy.org]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. semanticscholar.org [semanticscholar.org]
- 34. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Functionalized Indole-2-Carboxylates
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1] Among its many derivatives, functionalized indole-2-carboxylates and their carboxamide analogues have emerged as a particularly fruitful area of research, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on designing and executing a robust biological activity screening program for this promising class of compounds. We will delve into the causal relationships behind experimental design, provide detailed, field-proven protocols, and emphasize the integration of data analysis to establish clear structure-activity relationships (SAR).
Introduction: The Versatility of the Indole-2-Carboxylate Scaffold
The indole ring system, an aromatic heterocyclic compound, mimics the structure of the amino acid tryptophan, allowing it to interact with a wide array of biological targets.[3] Specifically, the indole-2-carboxylate core offers a chemically tractable framework. The carboxylic acid or ester at the C2 position, combined with the reactive sites at the N1, C3, and various positions on the benzene ring, provides a rich canvas for synthetic modification. These modifications are not arbitrary; they are strategically designed to modulate the compound's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to achieve enhanced potency and selectivity for specific enzymatic or cellular targets.[4][5]
For instance, substitutions at the C3 position can significantly impact the allosteric modulation of receptors like the cannabinoid CB1 receptor.[4][6] Similarly, the addition of various moieties to the indole nitrogen or the benzene ring can produce potent inhibitors of enzymes crucial to cancer progression, such as protein kinases or indoleamine 2,3-dioxygenase 1 (IDO1).[3][7] This inherent versatility makes the indole-2-carboxylate scaffold a high-priority candidate for novel therapeutic development.
Part 1: Designing a Robust Screening Cascade
A successful screening campaign is not a single experiment but a multi-stage, logical progression designed to efficiently identify promising lead compounds from a library of synthesized derivatives. The goal is to move from broad, high-throughput primary screens to more specific, complex secondary and tertiary assays that elucidate the mechanism of action.
The Screening Workflow
The process begins with the synthesis of a focused library of indole-2-carboxylate derivatives. Each compound is then subjected to a primary screen against a panel of relevant biological targets. Active "hits" from this initial screen are then advanced to secondary assays for confirmation and dose-response analysis. Finally, the most promising candidates undergo tertiary, mechanism-of-action studies.
Caption: High-level workflow for screening functionalized indole-2-carboxylates.
Part 2: Core Biological Screening Protocols
The choice of assay is dictated by the therapeutic area of interest. Below are detailed, self-validating protocols for three common applications: anticancer, antimicrobial, and enzyme inhibition screening.
Anticancer Activity: The MTT Assay for Cytotoxicity
The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the color is directly proportional to the number of living cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[8][9] Incubate overnight at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole-2-carboxylate derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[9] Incubate for another 3-4 hours until a purple precipitate is visible.[10]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[9][10]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][13][14]
Protocol: Broth Microdilution Assay
-
Inoculum Preparation: From an 18-24 hour agar plate culture, suspend isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth (e.g., Mueller-Hinton Broth).[15] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16] Dilute this suspension to achieve a final inoculum density of about 5 x 10^5 CFU/mL in the test wells.[16]
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivatives in the appropriate broth.[12][16]
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension.[12]
-
Controls: It is critical to include the following controls on each plate:[12]
-
Growth Control: Wells with broth and inoculum, but no compound.
-
Sterility Control: Wells with broth only.
-
Positive Control: Wells with a standard antibiotic (e.g., Ampicillin, Ciprofloxacin).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[13][14]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12][15]
Enzyme Inhibition: A Generic Kinase Assay Example
Many indole derivatives function by inhibiting protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[2][3]
Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation: Prepare the kinase reaction buffer, the specific kinase enzyme, its corresponding substrate (e.g., a peptide), and ATP at optimal concentrations.
-
Assay Setup: In a 96-well or 384-well white plate, add the kinase, substrate, and buffer.
-
Inhibitor Addition: Add serial dilutions of the indole-2-carboxylate compounds to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Add a kinase detection reagent (which contains luciferase). This reagent stops the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Inhibition of kinase-mediated substrate phosphorylation.
Part 3: Data Analysis and Structure-Activity Relationships (SAR)
The ultimate goal of screening is to generate actionable data that informs the next cycle of drug design and synthesis. A systematic analysis of how structural modifications affect biological activity is known as establishing a Structure-Activity Relationship (SAR).[5][6]
Summarizing Quantitative Data
Consolidating screening results into a clear, comparative table is the first step in SAR analysis.
Table 1: Hypothetical Screening Data for a Series of Indole-2-Carboxamides
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C5) | Anticancer IC50 (µM) vs. MCF-7[2][17] | Antimicrobial MIC (µg/mL) vs. S. aureus | Kinase Inhibition IC50 (nM) vs. EGFR[18] |
| IND-001 | H | H | Cl | 15.2 | >128 | 850 |
| IND-002 | Propyl | H | Cl | 12.8 | 64 | 790 |
| IND-003 | H | Ethyl | Cl | 8.5 | >128 | 450 |
| IND-004 | H | Ethyl | F | 9.1 | >128 | 475 |
| IND-005 | H | Ethyl | OCH3 | 25.6 | >128 | >1000 |
| IND-006 | Propyl | Ethyl | Cl | 2.1 | 32 | 95 |
From this hypothetical data, several preliminary SAR insights can be drawn:
-
Anticancer/Kinase Activity: Substitution at the C3 position with a short alkyl group (ethyl, IND-003) appears beneficial for activity compared to the unsubstituted analog (IND-001).[4][6] Combining the C3-ethyl group with an N1-propyl group (IND-006) results in a synergistic increase in potency. Halogen substitution at C5 (Cl, F) is preferred over a methoxy group (IND-005).[5]
-
Antimicrobial Activity: Only compounds with an N1-propyl group (IND-002, IND-006) show notable antibacterial activity, suggesting this modification is key for this specific biological effect.
These initial observations provide a rational basis for designing the next generation of compounds. For example, one might explore other N1-alkyl groups or different halogen substitutions at the C5 position to further optimize potency.
Conclusion and Future Perspectives
The systematic screening of functionalized indole-2-carboxylates is a proven strategy for the discovery of novel therapeutic agents. This guide has outlined a logical framework for moving from a synthesized chemical library to actionable biological data. The key to success lies not in the blind application of assays, but in a thoughtful, iterative process that integrates chemical synthesis, robust biological testing, and critical SAR analysis. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to yield novel inhibitors for an expanding range of challenging biological targets, from drug-resistant bacteria to complex cancer signaling networks.[19][20]
References
-
Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed. (2013). Journal of Medicinal Chemistry, 56(20), 7965-75. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). UK Health Security Agency. [Link]
-
Broth Microdilution | MI - Microbiology. (n.d.). Microbiology International. [Link]
-
Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PubMed Central. (2013). Journal of Medicinal Chemistry, 56(20), 7965-7975. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. (2023). ACS Omega. [Link]
-
Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). International Journal of Pharmaceutical Chemistry. [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. (2013). Microbe Online. [Link]
-
Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC - PubMed Central. (2024). ChemMedChem. [Link]
-
Broth microdilution - Grokipedia. (n.d.). Grokipedia. [Link]
-
The discovery and structure-activity relationships of indole-based inhibitors of glutamate carboxypeptidase II - PubMed. (2010). Bioorganic & Medicinal Chemistry Letters, 20(24), 7222-5. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (2022). Applied Microbiology and Biotechnology, 106(21), 6945-6965. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (2008). Nature Protocols, 3(2), 163-75. [Link]
-
Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC). (n.d.). Jordan Journal of Chemistry. [Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. (2013). Bioorganic & Medicinal Chemistry Letters, 23(21), 5953-5957. [Link]
-
Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews. (2024). ChemistryViews. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022). Molecules, 27(16), 5260. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (2024). Heliyon, 10(10), e31036. [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. (2025). ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). National Center for Biotechnology Information. [Link]
-
Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed - NIH. (2007). Journal of Medicinal Chemistry, 50(12), 2857-65. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. (2020). European Journal of Medicinal Chemistry, 188, 112020. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (2022). Molecules, 27(13), 4210. [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - arkat usa. (2019). ARKIVOC. [Link]
-
Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - MDPI. (2024). Molecules, 29(18), 4154. [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. (2018). Antibiotics, 7(1), 12. [Link]
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - NIH. (2025). International Journal of Molecular Sciences, 26(7), 3624. [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI. (2018). Molecules, 23(10), 2640. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Reactivity of the formyl group at the 3-position in indole scaffolds
An In-Depth Technical Guide to the Reactivity of the Formyl Group at the 3-Position in Indole Scaffolds
Authored by: Gemini, Senior Application Scientist
Abstract
Indole-3-carboxaldehyde (I3A) and its derivatives are cornerstone intermediates in synthetic and medicinal chemistry, serving as precursors to a vast array of biologically active compounds and indole alkaloids.[1][2] The unique electronic interplay between the electron-rich indole nucleus and the electrophilic formyl group at the C3 position imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of these reactions, moving beyond mere procedural lists to explain the causal mechanisms behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this privileged scaffold. We will dissect key transformations, including nucleophilic additions, condensation reactions, and cycloadditions, grounding the discussion in authoritative literature and providing field-proven experimental protocols.
The Electronic Landscape of Indole-3-Carboxaldehyde
The reactivity of the 3-formyl group is intrinsically linked to the electronic character of the indole ring. The indole system is an aromatic, electron-rich heterocycle. The nitrogen atom's lone pair participates in the π-system, significantly increasing electron density, particularly at the C3 position. This electron-donating effect from the ring partially counteracts the electron-withdrawing nature of the aldehyde's carbonyl group.
This electronic push-pull dynamic makes the carbonyl carbon of the 3-formyl group a potent electrophile, readily susceptible to nucleophilic attack. Furthermore, the protons on the nitrogen (N-H) and the formyl group (C-H) also play crucial roles in directing reactivity and participating in catalytic cycles. Photochemical studies have revealed that 3-formylindole can undergo conformational changes (rotation of the aldehyde group) and even phototautomerization under UV irradiation in low-temperature matrices.[3]
Caption: Resonance delocalization enhancing the electrophilicity of the carbonyl carbon.
Key Transformations of the 3-Formyl Group
The formyl group is a versatile handle for a wide range of C-C and C-N bond-forming reactions.[1][2]
Nucleophilic Addition of Indoles: Synthesis of Bis(indolyl)methanes (BIMs)
One of the most characteristic reactions of 3-formylindoles is their condensation with other indole molecules to form bis(indolyl)methanes (BIMs). These products are prevalent in natural sources and exhibit a wide spectrum of biological activities, including anticancer and antimicrobial properties.[4][5][6]
Causality & Mechanism: The reaction proceeds via an acid-catalyzed electrophilic substitution. The acid (Lewis or Brønsted) protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. A molecule of indole, acting as a nucleophile, attacks this activated carbon. The resulting intermediate alcohol is unstable under acidic conditions and readily eliminates water to form a highly reactive azafulvenium ion. This electrophilic intermediate is then rapidly intercepted by a second molecule of indole to furnish the final BIM product. The use of water or ionic liquids as green solvents has been shown to be effective for this transformation.[4][5]
Caption: Workflow for the acid-catalyzed synthesis of Bis(indolyl)methanes (BIMs).
Data Summary: Catalysts for BIM Synthesis
| Catalyst System | Solvent | Time | Yield (%) | Reference |
| Sulfuric Acid (2 drops) | HEMImBr (Ionic Liquid) | 23-28 min | High | [4] |
| Triethylborane (TEB) | ClCH₂CH₂Cl | 20 min | ~85-95% | [7] |
| Taurine | Water | 10-15 min (Sonication) | 59-90% | [5] |
| α-Chymotrypsin | Ethanol/Water | Not specified | 68-95% | [8] |
Experimental Protocol: Synthesis of Vibrindole A via TEB Catalysis [7]
-
Dissolve indole (0.2 g, 3.4 mmol) and acetaldehyde (0.07 g, 1.7 mmol) in 1,2-dichloroethane (0.5 mL).
-
Add triethylborane (Et₃B, 0.05 mL) to the solution.
-
Stir the resulting reaction mixture at room temperature for 20 minutes.
-
Remove the solvent under reduced pressure (in vacuo).
-
Purify the resulting mixture by flash column chromatography (hexane-ethyl acetate 7:3) to yield the product.
Reductive Amination
Reductive amination is a powerful and widely used method to convert aldehydes into amines. For the 3-formylindole scaffold, this reaction provides a direct route to tryptamine analogs and other nitrogen-containing structures of high pharmaceutical value. The process involves two key steps: the formation of an imine (or iminium ion) followed by its reduction.[9][10]
Causality & Mechanism: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the formyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (with a primary amine) or an iminium ion (with a secondary amine). This step is often accelerated by a catalytic amount of acid.[11] A reducing agent, present in the same pot, then reduces the C=N double bond to afford the final amine. The choice of reducing agent is critical. Mild hydrides like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the iminium ion over the starting aldehyde, preventing competitive reduction of the carbonyl group.[10] Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been shown to be a superior Lewis acid catalyst for this transformation, tolerating a wide range of functional groups.[12]
Caption: General workflow for one-pot reductive amination of 3-formylindole.
Experimental Protocol: B(C₆F₅)₃/NaBH₄ Catalyzed Reductive Amination
-
To a stirred solution of 3-formylindole (1.0 mmol) and an amine (1.0 mmol) in ethanol (4 mL), add tris(pentafluorophenyl)borane (1 mol%).
-
Stir the mixture for 15 minutes at room temperature.
-
Add sodium borohydride (NaBH₄, 2.0 mmol) to the mixture.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer under vacuum and purify the product via column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[13] With 3-formylindole, this reaction is a cornerstone for creating C3-vinylindoles, which are versatile precursors for more complex molecules, including through cycloaddition reactions.[14]
Causality & Mechanism: The reaction is typically catalyzed by a weak base, such as piperidine or an amine-based ionic liquid. The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-formylindole. The resulting alkoxide intermediate is protonated, and a subsequent E1cB-type elimination of a water molecule yields the final α,β-unsaturated product. The Doebner modification uses pyridine as a solvent and a substrate with a carboxylic acid group, which leads to a concurrent decarboxylation.[13][15]
Data Summary: Knoevenagel Condensation Conditions
| Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
| Thiobarbituric acid | Piperidine, Ethanol | Enone | [13] |
| Malonic acid | Pyridine (reflux) | Decarboxylated vinyl-indole | [15] |
| Various | Ethylenediammonium diacetate, [bmim]BF₄ | α,β-unsaturated esters/nitriles | [15] |
| 1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indole | 1H-benzotriazole, CHCl₃ | N-vinylindoles | [14] |
Experimental Protocol: Synthesis of (Z)-2-(1H-indol-3-ylmethylene)malononitrile
-
In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.45 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Reflux the mixture for 2 hours, monitoring progress with TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure product.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde.[16][17] It provides access to β-nitroalcohols, which are exceptionally useful synthetic intermediates that can be converted to nitroalkenes, β-amino alcohols, or α-nitro ketones.[17][18]
Causality & Mechanism: The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate anion. This nitronate then attacks the carbonyl carbon of 3-formylindole. The resulting β-nitro alkoxide is subsequently protonated by the conjugate acid of the base (or upon aqueous workup) to give the final β-nitro alcohol product. All steps of the Henry reaction are reversible.[17] To prevent a subsequent elimination reaction that forms a nitroalkene, mild reaction conditions and a controlled amount of base are often employed.[16]
Caption: Mechanism of the Henry (Nitroaldol) Reaction with 3-formylindole.
Experimental Protocol: Base-Catalyzed Henry Reaction [18]
-
To a solution of indole-3-carboxaldehyde (1 mmol) in an appropriate solvent (e.g., methanol, 5 mL), add nitromethane (1.2 mmol).
-
Cool the mixture in an ice bath to 0 °C.
-
Add a catalytic amount of a suitable base (e.g., sodium hydroxide, 0.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Cycloaddition Reactions
While the formyl group itself is not a typical participant in cycloadditions, it serves as an essential precursor to generate reactive dienes or dienophiles at the C3 position. This strategy opens pathways to complex, fused heterocyclic systems. A notable example is the dearomative (4+3) cycloaddition, which can construct the cyclohepta[b]indole core found in many bioactive alkaloids.[19][20]
Causality & Mechanism: In this approach, 3-formylindole is first converted into a 3-alkenylindole (e.g., via a Wittig or Knoevenagel reaction). This 3-alkenylindole then acts as the 4π component in a cycloaddition with a 3-carbon (2π) component, typically an oxyallyl cation generated in situ. The reaction proceeds through a concerted or stepwise pathway, leading to the dearomatization of the indole's pyrrole ring and the formation of a seven-membered ring fused to the indole core.[19][20]
Experimental Protocol: (4+3) Cycloaddition to form Cyclohepta[b]indoles [19] (Note: This is a representative procedure for the cycloaddition step)
-
To a solution of the 3-alkenylindole (1.0 equiv) and an α,α'-dihaloketone (e.g., 2,4-dibromo-3-pentanone, 1.2 equiv) in nitroethane (EtNO₂) at -20 °C, add a Lewis acid promoter (e.g., TMSOTf).
-
Stir the reaction at this temperature, allowing it to proceed for several hours while monitoring via TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate the cyclohepta[b]indole product.
Conclusion
The 3-formyl group on the indole scaffold is not merely a simple aldehyde; it is a highly tunable and reactive functional group whose behavior is profoundly influenced by the underlying heterocyclic system. Its electrophilic carbon is a focal point for a diverse array of bond-forming reactions, including nucleophilic additions with carbon and nitrogen nucleophiles, base-catalyzed condensations, and as a gateway to complex cycloaddition cascades. Understanding the mechanistic principles behind these transformations—from acid-catalyzed activation to the selection of mild reducing agents—is paramount for harnessing the full synthetic potential of indole-3-carboxaldehyde. As a readily available building block, its continued exploration will undoubtedly fuel further innovation in the synthesis of novel therapeutics and complex natural products.[1][21]
References
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14). Organic Syntheses. [Link]
-
[PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017, October 1). Semantic Scholar. [Link]
-
An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4 - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences. [Link]
-
A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid. (n.d.). Research Square. [Link]
-
Indole-3-carbaldehyde - Wikipedia. (n.d.). Wikipedia. [Link]
-
Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices | The Journal of Chemical Physics | AIP Publishing. (2017, November 20). AIP Publishing. [Link]
-
Nucleophilic Addition of Indoles to Carborancarboxaldehyde – A Convenient Synthetic Strategy towards Novel Boron-Enriched 3-Indolylmethanols - AIP Publishing. (n.d.). AIP Publishing. [Link]
-
(PDF) An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 ) 3 /NaBH 4 - ResearchGate. (n.d.). ResearchGate. [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. (n.d.). PubMed. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC - NIH. (n.d.). NIH. [Link]
-
Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC. (2022, March 16). NIH. [Link]
-
Nucleophilic addition of indoles to carborancarboxaldehyde – A convenient synthetic strategy towards novel boron-enriched 3-indolylmethanols - AIP Publishing. (2020, November 4). AIP Publishing. [Link]
-
Scheme 1. Synthesis of bis(indolyl)methane. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). ResearchGate. [Link]
-
indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
The Henry Reaction: Recent Examples - ResearchGate. (n.d.). ResearchGate. [Link]
-
Nucleophilic addition of indoles to carborancarboxaldehyde – A convenient synthetic strategy towards novel boron-enriched 3-indolylmethanols | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
NUCLEOPHILIC ADDITION OF INDOLES TO CARBORANCARBOXALDEHYDE – A CONVINIENT SYNTHETIC STRATEGY TOWARDS NOVEL BORON-ENRICHED 3-IN. (n.d.). elar.urfu.ru. [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC - NIH. (n.d.). NIH. [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - NIH. (n.d.). NIH. [Link]
-
Review article 51 - ResearchGate. (n.d.). ResearchGate. [Link]
-
Henry Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Henry reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohe - Knowledge UChicago. (2022, October 31). Knowledge UChicago. [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). arizona.edu. [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (n.d.). ACG Publications. [Link]
-
Reductive Amination - YouTube. (2023, March 16). YouTube. [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - MDPI. (n.d.). MDPI. [Link]
-
Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing. [Link]
-
A Facile Synthesis of Functionalized Dispirooxindole Derivatives via a Three-Component 1,3-Dipolar Cycloaddition Reaction - NIH. (n.d.). NIH. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study - MDPI. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid – Oriental Journal of Chemistry [orientjchem.org]
- 5. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities | MDPI [mdpi.com]
- 15. Knoevenagel Condensation [organic-chemistry.org]
- 16. Henry Reaction [organic-chemistry.org]
- 17. Henry reaction - Wikipedia [en.wikipedia.org]
- 18. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 19. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 21. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of the Methoxy Group on the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The introduction of a methoxy (-OCH₃) group onto this ring system profoundly alters its electronic landscape, thereby modulating its reactivity, spectroscopic properties, and biological activity. This guide provides a detailed examination of the dual electronic nature of the methoxy group, the significant impact of its positional isomerism on the indole ring, and the experimental methodologies used to characterize these effects. By synthesizing fundamental principles with practical applications, this document serves as a comprehensive resource for professionals engaged in the design and development of novel indole-based molecules.
The Duality of the Methoxy Substituent: A Tale of Two Effects
The net electronic influence of a methoxy group on an aromatic system like indole is a nuanced interplay of two opposing forces: a powerful, electron-donating resonance effect and a weaker, electron-withdrawing inductive effect.[1][2][3] Understanding this balance is critical to predicting the chemical behavior of methoxyindoles.
The Dominant Force: Positive Mesomeric (Resonance) Effect (+M)
The defining characteristic of the methoxy group is the ability of the oxygen atom's lone pair of electrons to delocalize into the indole's π-electron system.[3][4] This donation of electron density, known as a positive mesomeric or resonance effect (+M), increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituent.[5] This effect is generally more predominant than the inductive effect, making the methoxy group a net electron-donating group (EDG) and activating the ring towards electrophilic attack.[1][2]
The Counteracting Force: Negative Inductive Effect (-I)
Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group pulls electron density away from the ring through the sigma (σ) bond framework.[6][7] This is a negative inductive (-I) effect. While this effect is always present, its influence is often overshadowed by the more powerful resonance effect, especially when the methoxy group is positioned to maximize conjugation with the ring system (e.g., at the 4-, 5-, 6-, and 7-positions).[3]
Caption: Interplay of +M and -I effects of the methoxy group.
The Critical Role of Positional Isomerism
The position of the methoxy group on the indole's benzene ring dictates the extent and nature of its electronic influence, leading to significant differences in reactivity and properties among isomers.
Influence on Electrophilic Aromatic Substitution (EAS)
The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and thus the primary site for electrophilic attack. A methoxy group further activates the ring, but the degree and sometimes the regioselectivity of this activation depend on its location.
-
5-Methoxyindole: This isomer experiences strong resonance donation that significantly enhances the electron density at the C3 position. It is highly activated towards electrophilic substitution at C3.[8]
-
6-Methoxyindole: The presence of a 6-methoxy group activates the indole nucleus to such an extent that electrophilic attack can become competitive at the C2 position, a site not typically favored in unsubstituted indoles.[9][10][11]
-
4- and 7-Methoxyindole: While still activating, the proximity of the methoxy group to the pyrrole ring can introduce steric hindrance and complex electronic interactions that modulate reactivity. For instance, in 7-methoxyindole, the methoxy group can activate the C4 position.[12]
Caption: Resonance delocalization in 5-methoxyindole.
Impact on Oxidation Potential
As a potent electron-donating group, the methoxy substituent lowers the oxidation potential of the indole ring.[13] This makes methoxyindoles more susceptible to oxidation compared to the parent indole. This property is crucial in the context of metabolism, where oxidative processes are common, and in electrochemical applications.[14][15][16]
Spectroscopic and Analytical Characterization
The electronic perturbations caused by the methoxy group are readily observable through various spectroscopic techniques. These methods are indispensable for confirming substitution patterns and understanding the electronic structure of novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The increased electron density on the indole ring results in an upfield (lower ppm) shift of the aromatic proton signals compared to unsubstituted indole. The protons of the methoxy group itself typically appear as a sharp singlet around 3.8-3.9 ppm.[17]
-
¹³C NMR: The carbon atoms of the aromatic ring, particularly those ortho and para to the methoxy group, will show a significant upfield shift due to increased electron shielding. The methoxy carbon signal is characteristically found around 55-56 ppm.[18]
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the indole chromophore are sensitive to substitution. An electron-donating group like methoxy typically causes a bathochromic (red) shift in the absorption maxima (λ_max).[19] This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[20]
Data Summary: Representative Spectroscopic Shifts
| Property | Unsubstituted Indole | 5-Methoxyindole | Typical Change |
| ¹H NMR (C3-H) | ~6.5 ppm | ~6.4 ppm | Upfield Shift |
| ¹³C NMR (C3) | ~102 ppm | ~100 ppm | Upfield Shift |
| UV-Vis (λ_max) | ~270-280 nm | ~290-300 nm | Bathochromic Shift |
Experimental Protocols
To ensure scientific integrity, the following sections detail standardized protocols for the characterization of methoxyindoles.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the methoxyindole sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay may be necessary.
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H signals and reference both spectra to the TMS signal.
Protocol: Cyclic Voltammetry (CV) for Oxidation Potential
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent like acetonitrile or dichloromethane.
-
Analyte Solution: Dissolve the methoxyindole sample in the electrolyte solution to a final concentration of 1-5 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Deaeration: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
-
Data Acquisition: Scan the potential from a non-oxidizing value (e.g., 0 V) to a sufficiently positive potential to observe the oxidation peak (e.g., +1.5 V) and back. A typical scan rate is 100 mV/s.
-
Data Analysis: Determine the anodic peak potential (E_pa) from the resulting voltammogram. This value corresponds to the oxidation potential of the compound under the experimental conditions.
Caption: Standard experimental workflow for Cyclic Voltammetry.
Applications in Drug Discovery
The electronic modifications imparted by the methoxy group are not merely academic; they are strategically employed in drug design. The methoxy group is prevalent in many indole-based drugs and natural products, including the neurohormone Melatonin (N-acetyl-5-methoxytryptamine) .[21] In Melatonin, the 5-methoxy group is crucial for its binding affinity and biological activity. By tuning the electronic properties of the indole core, medicinal chemists can optimize a compound's potency, selectivity, and metabolic stability.[22]
Conclusion
The methoxy group is a powerful and versatile substituent for modulating the electronic properties of the indole ring. Its net electron-donating character, arising from a dominant +M effect, activates the ring, lowers its oxidation potential, and induces characteristic shifts in NMR and UV-Vis spectra. The specific position of the methoxy group is a critical design element, profoundly influencing reactivity and directing the outcomes of chemical transformations. A thorough understanding of these principles, verified through the standardized experimental protocols outlined herein, is essential for researchers aiming to harness the full potential of methoxyindoles in science and medicine.
References
- Electrophilic substitution in 6-methoxyindoles. (n.d.). RSC Publishing.
- Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps.
- But methoxy grp has negative inductive effect then how it's electron donating. (2025, April 8). Filo.
- A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. (n.d.). Benchchem.
- Electrophilic Substitution in 6-Methoxyindoles. (1972). Journal of the Chemical Society, Chemical Communications.
- Hammett equation. (n.d.). Wikipedia.
- Electrophilic substitution in indoles. Part VIII. The mechanism of electrophilic substitution in 6-methoxyindoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). National Institutes of Health.
- Hammett constants for CF2OCH3 and similar groups. (n.d.). ResearchGate.
- Methoxy group. (n.d.). Wikipedia.
- Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange.
- Worked ex - Resonance vs Inductive Effects. (n.d.). Khan Academy.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications.
- Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts.
- Problem Set #3 – Solutions Q1, 3, 5, 7. (n.d.).
- Substituent Effects. (n.d.). La Salle University.
- Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. (n.d.). RSC Publishing.
- Energetic and electronic study of indole derivatives. (2025, August 7). ResearchGate.
- Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. (n.d.). ChemRxiv.
- Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa.
- THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. (2025, August 6). ResearchGate.
- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (n.d.). MDPI.
- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. (n.d.). DergiPark.
- Pathways of Electrochemical Oxidation of Indolic Compounds. (n.d.). SciSpace.
- Electrochemical oxidation of 3-substituted indoles. (2023, July 12). PubMed.
- Electrochemical oxidation of 3-substituted Indoles. (n.d.). ResearchGate.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). PMC - NIH.
- Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. (2025, August 5). ResearchGate.
- Electrophilic substitution in indoles. part 11. The mechanism of substitution in 5-methoxyindoles. (n.d.). J-GLOBAL.
- An improved synthesis, spectroscopic (FT-IR, NMR) study and DFT computational analysis (IR, NMR, UV–Vis, MEP diagrams, NBO, NLO, FMO) of the 1,5-methanoazocino[4,3-b]indole core structure. (n.d.). ResearchGate.
- Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. (2025, August 8). ResearchGate.
- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. (n.d.). Google Patents.
Sources
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Khan Academy [khanacademy.org]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.viu.ca [web.viu.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrophilic substitution in 6-methoxyindoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Electrophilic substitution in 6-methoxyindoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Electrophilic substitution in indoles. Part VIII. The mechanism of electrophilic substitution in 6-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Electrochemical oxidation of 3-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 18. mdpi.com [mdpi.com]
- 19. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate: A Heterocyclic Scaffold for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic compounds with profound biological activities. Within this esteemed class of heterocyles, Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate emerges as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive formyl group at the C3 position, a methyl ester at C2, and a methoxy substituent on the benzene ring—offers a trifecta of synthetic handles for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, key chemical transformations, and diverse applications of this powerful intermediate, offering field-proven insights for its effective utilization in research and development. The indole scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, infections, and neurological disorders[1].
Core Attributes of the Building Block
The utility of this compound stems from the distinct reactivity of its constituent functional groups, which can be addressed selectively or utilized in concert to achieve complex synthetic goals.
-
The C3-Formyl Group: This aldehyde functionality is a versatile electrophilic site, ripe for a multitude of transformations. It readily participates in nucleophilic additions, condensations, and reductive aminations, serving as a primary gateway for introducing molecular diversity.
-
The C2-Methyl Ester: The ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be engaged in amide bond formations or other carboxylate chemistries. It also plays a crucial role in activating the C3 position towards electrophilic substitution during its synthesis.
-
The 6-Methoxy Group: This electron-donating group on the benzene portion of the indole ring influences the electronic properties of the entire heterocyclic system, impacting its reactivity and the photophysical properties of its derivatives. It can also be a site for demethylation to reveal a phenol for further functionalization.
-
The Indole N-H: The nitrogen of the indole ring can be deprotonated and alkylated or arylated, providing another avenue for structural modification and influencing the biological activity and physical properties of the resulting compounds.
dot graph "Functional_Groups" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "this compound" [pos="0,0!", pin=true, shape=plaintext, fontsize=14]; "C3-Formyl" [pos="-2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C2-Methyl Ester" [pos="2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "6-Methoxy" [pos="-2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "N-H" [pos="2,-1.5!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "this compound" -- "C3-Formyl" [label=" Electrophilic site"]; "this compound" -- "C2-Methyl Ester" [label=" Hydrolysis/Amidation"]; "this compound" -- "6-Methoxy" [label=" Electronic modulation"]; "this compound" -- "N-H" [label=" Alkylation/Arylation"]; } Key functional groups and their synthetic potential.
Synthesis of the Building Block: The Vilsmeier-Haack Approach
The most common and efficient method for the preparation of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, and for indoles, it exhibits a strong preference for the C3 position[2]. The starting material for this synthesis is the readily available Methyl 6-methoxy-1H-indole-2-carboxylate.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich indole nucleus acts as a nucleophile, attacking the Vilsmeier reagent at the C3 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired 3-formylindole.
dot graph "Vilsmeier_Haack" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "DMF" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "POCl3" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Vilsmeier Reagent" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Indole Precursor" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Iminium Intermediate" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "DMF" -> "Vilsmeier Reagent"; "POCl3" -> "Vilsmeier Reagent"; "Indole Precursor" -> "Iminium Intermediate" [label="Electrophilic Attack"]; "Vilsmeier Reagent" -> "Iminium Intermediate"; "Iminium Intermediate" -> "Product" [label="Hydrolysis"]; } Simplified workflow of the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
The following protocol is a representative procedure for the Vilsmeier-Haack formylation of an indole-2-carboxylate derivative.
Materials:
-
Methyl 6-methoxy-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (3 equivalents) and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve Methyl 6-methoxy-1H-indole-2-carboxylate (1 equivalent) in dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the evolution of gas ceases and the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
Spectroscopic Characterization
¹H NMR:
-
Indole N-H: A broad singlet typically downfield (> 10 ppm).
-
Formyl Proton (-CHO): A sharp singlet around 10 ppm.
-
Aromatic Protons: Signals in the aromatic region (7-8 ppm), with coupling patterns indicative of the substitution on the benzene ring.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.
-
Ester Methyl Protons (-COOCH₃): A sharp singlet around 3.9-4.1 ppm.
¹³C NMR:
-
Formyl Carbonyl: A signal around 185-190 ppm.
-
Ester Carbonyl: A signal around 160-165 ppm.
-
Aromatic and Indole Carbons: Multiple signals in the 100-140 ppm range.
-
Methoxy Carbon: A signal around 55-60 ppm.
-
Ester Methyl Carbon: A signal around 50-55 ppm.
Key Transformations and Applications in Heterocyclic Synthesis
The true power of this compound lies in its ability to serve as a linchpin in the construction of more complex, fused heterocyclic systems. Two notable examples are the Friedländer and Pfitzinger quinoline syntheses.
Friedländer Annulation for Quinolines
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, leading to the formation of a quinoline ring system[3][4]. While direct use of the indole aldehyde in a classical Friedländer reaction is not typical, derivatives where the indole nitrogen is part of a 2-aminoaryl aldehyde system can undergo this cyclization. More commonly, the formyl group of our building block can be used to construct a side chain that then participates in a Friedländer-type cyclization.
dot graph "Friedlander_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Indole Aldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active Methylene Compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Condensation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Cyclization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Fused Heterocycle" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Indole Aldehyde" -> "Condensation"; "Active Methylene Compound" -> "Condensation"; "Condensation" -> "Cyclization"; "Cyclization" -> "Fused Heterocycle"; } General scheme for Friedländer-type annulation.
Applications in the Synthesis of Bioactive Molecules
The indole-3-carbaldehyde moiety is a key component in a variety of compounds that exhibit potent biological activity, particularly as inhibitors of tubulin polymerization. These agents are crucial in cancer chemotherapy as they disrupt the formation of microtubules, which are essential for cell division.
A closely related compound, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole , has been shown to be a potent inhibitor of tubulin polymerization and exhibits significant cytostatic activity against human breast cancer cells, with IC₅₀ values as low as 35 nM[5]. This highlights the potential of derivatives of this compound in the development of novel anticancer agents. The general class of arylthioindoles, which can be synthesized from indole precursors, has also been extensively studied as tubulin polymerization inhibitors[6].
| Compound Class | Biological Target | Representative Activity (IC₅₀) | Reference |
| Methoxy-substituted 3-formyl-2-phenylindoles | Tubulin Polymerization | 35 nM (MCF-7 cells) | [5] |
| Arylthioindoles | Tubulin Polymerization | <50 nM (MCF-7 cells) | [6] |
| Substituted Quinolines | ATM Kinase | - | [7] |
Conclusion and Future Outlook
This compound is a high-value, multifunctional building block with significant potential in synthetic and medicinal chemistry. Its strategically positioned functional groups offer a wealth of opportunities for the construction of complex heterocyclic systems and the development of novel bioactive molecules. The Vilsmeier-Haack reaction provides a reliable and efficient route to this key intermediate. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of drugs.
References
-
Hamel, E., et al. (Year). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry. [Link]
-
Keisham, S. S., et al. (Year). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Beilstein Journal of Organic Chemistry. [Link]
-
Li, B., et al. (Year). Palladium-Catalyzed Direct C-H Arylation of Indoles. Angewandte Chemie International Edition. [Link]
-
Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Methyl 3-methyl-1H-indole-5-carboxylate. Royal Society of Chemistry. [Link]
-
Li, Q., et al. (2018). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]
-
Kandil, S., et al. (Year). Synthesis and biological evaluation of structurally diverse indole-based analogues as inhibitors of tubulin polymerization... BEARdocs. [Link]
-
Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. [Link]
-
Wang, C., et al. (Year). Palladium-Catalyzed Dearomative Allylic Alkylation of Indoles with Alkynes To Synthesize Indolenines. Organic Letters. [Link]
-
Friedländer synthesis. In Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Li, L., et al. (2007). Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies. Journal of Medicinal Chemistry. [Link]
-
Moody, C. J., & Roff, G. J. (Year). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Maniyan, M., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World Journal. [Link]
-
Gadaginamath, G. S., & Pujar, S. R. (Year). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry. [Link]
-
Bioactivity results (IC50) of the extracts, isolated compounds and standards. ResearchGate. [Link]
-
Kim, S., et al. (2024). Meirols A–C: Bioactive Catecholic Compounds from the Marine-Derived Fungus Meira sp. 1210CH-42. Marine Drugs. [Link]
-
Kamal, A., et al. (Year). Biomedical Importance of Indoles. Molecules. [Link]
-
Jia, C.-S., et al. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry. [Link]
-
Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts... Organic Chemistry Portal. [Link]
-
Caldarelli, M., et al. (Year). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]
-
Saczewski, F., & Balewski, L. (Year). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Al-Warhi, T., et al. (Year). Bioactive Phenolic Compounds from Peperomia obtusifolia. Molecules. [Link]
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Aleksanyan, I., et al. (Year). Synthesis and transformations of novel formyl-substituted quinolines. ResearchGate. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]
-
Chen, Y., et al. (2020). Melleins—Intriguing Natural Compounds. Molecules. [Link]
-
Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses. [Link]
-
IC50 – Knowledge and References. Taylor & Francis. [Link]
-
D'Alba, F., et al. (Year). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indole-2-carboxylates
Introduction: Strategic C3-Formylation of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of the indole ring is a critical step in the development of new therapeutic agents. Among the various methods for indole modification, the Vilsmeier-Haack reaction stands out as a powerful and highly regioselective technique for introducing a formyl group (-CHO) at the electron-rich C3 position.[3][4][5]
This application note provides an in-depth guide to the Vilsmeier-Haack formylation of indole-2-carboxylates. These substrates are particularly relevant as the resulting ethyl 3-formyl-1H-indole-2-carboxylates are versatile intermediates for synthesizing a wide array of complex molecules, including HIV-1 integrase inhibitors and cannabinoid CB1 receptor modulators.[6][7] We will delve into the underlying mechanism, provide a field-proven, step-by-step protocol, and discuss critical experimental parameters that ensure high yield and purity.
Mechanism of Action: The Electrophilic Power of the Vilsmeier Reagent
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the active electrophile, known as the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the indole ring.[8][9][10][11]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[11][12]
-
Electrophilic Attack and Formylation: The indole nucleus, being an electron-rich heterocycle, acts as a nucleophile. The C3 position is the most electron-dense and sterically accessible site, leading to a highly regioselective attack on the Vilsmeier reagent.[13] This attack disrupts the aromaticity of the indole ring, forming an iminium ion intermediate.
-
Hydrolysis to the Aldehyde: The reaction is quenched with water during the workup phase. The iminium intermediate is readily hydrolyzed to yield the final 3-formylindole-2-carboxylate product and releases dimethylamine.[9][11]
The presence of the electron-withdrawing carboxylate group at the C2 position further enhances the regioselectivity for the C3 position.[6]
Reaction Mechanism Diagram
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Experimental Protocol: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate
This protocol is optimized for the formylation of ethyl 1H-indole-2-carboxylate. It is crucial to perform the reaction under anhydrous conditions until the quenching step, as the Vilsmeier reagent and POCl₃ are sensitive to moisture.[14]
Materials and Reagents
-
Ethyl 1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Anhydrous sodium carbonate or saturated sodium bicarbonate solution
-
Deionized water
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF (approx. 5-10 mL per gram of indole) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution in an ice bath (0-5 °C) with continuous stirring. Causality: Cooling is essential to control the exothermic reaction between DMF and POCl₃ and to prevent potential side reactions.
-
-
Formation of the Vilsmeier Reagent and Reaction:
-
Slowly add phosphorus oxychloride (POCl₃, approx. 1.5-2.0 equivalents) dropwise to the cooled DMF solution of the indole. The addition should be controlled to maintain the internal temperature below 10 °C.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and should be done in a well-ventilated fume hood.
-
Neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or solid sodium carbonate until the pH is approximately 7-8.[6] This will cause the product to precipitate.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure ethyl 3-formyl-1H-indole-2-carboxylate.[15]
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Vilsmeier-Haack Formylation.
Data Summary: Reaction Parameters and Yields
The Vilsmeier-Haack formylation is a robust reaction applicable to a range of substituted indoles. The following table summarizes typical reaction conditions and outcomes for various indole-2-carboxylate substrates.
| Substrate | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 10 | Room Temp → Reflux | 4 | 95 | [6] |
| Ethyl 5-chloro-1H-indole-2-carboxylate | ~1.9 | 0 → Room Temp | - | - | [7] |
| Ethyl 1H-indole-2-carboxylate | 1.1 | 10-20 | 2 | ~90 | [15] |
| Substituted 1H-indole-2-carboxylates | - | - | - | - | [16] |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and adherence to anhydrous conditions.
Trustworthiness and Self-Validation
-
Reaction Monitoring: The progress of the reaction should be meticulously monitored by TLC. The disappearance of the starting indole spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Product Characterization: The identity and purity of the final product, ethyl 3-formyl-1H-indole-2-carboxylate, must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15] The characteristic aldehyde proton signal in ¹H NMR typically appears around 10 ppm.
-
Safety Precautions: Phosphorus oxychloride is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. The quenching step is highly exothermic and requires caution.
Conclusion and Applications
The Vilsmeier-Haack formylation of indole-2-carboxylates is a reliable and high-yielding method for the synthesis of 3-formylindole derivatives.[17] These products are not merely synthetic curiosities; they are pivotal intermediates in the construction of complex heterocyclic systems and pharmacologically active molecules.[2][6][7] The aldehyde functionality serves as a versatile handle for subsequent transformations, including reductive aminations, Wittig reactions, and condensations, opening avenues to a diverse chemical space for drug development professionals.
References
-
Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Molecules. Available at: [Link]
-
Aghazadeh, M., et al. (2009). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. Available at: [Link]
-
Moody, C. J., & Katz, R. B. (1988). A Concise Synthesis of 3-Hydroxyindole-2-carboxylates by a Modified Baeyer—Villiger Oxidation. Tetrahedron Letters. Available at: [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Sayah, B., et al. (2006). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. The Journal of Organic Chemistry. Available at: [Link]
-
An, H., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. Available at: [Link]
-
Rashad, A. E., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazin-indoles. Archiv der Pharmazie. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chitre, S. V., et al. (1975). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry. Available at: [Link]
-
Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Available at: [Link]
-
Iannotti, M., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Role of Indole-2-carboxaldehyde in Drug Discovery and Pharmaceutical Development. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Versatile Scaffold: Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate in Modern Medicinal Chemistry
Introduction: The indole nucleus stands as a cornerstone in the architecture of countless biologically active molecules, earning its reputation as a "privileged scaffold" in medicinal chemistry.[1] Its inherent ability to mimic peptide structures and engage in various biological interactions has led to the development of numerous therapeutic agents. Within this esteemed class of heterocycles, Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate emerges as a particularly valuable, yet underexplored, building block. Its trifunctional nature, featuring a reactive formyl group, a modifiable carboxylate, and an activity-enhancing methoxy substituent, offers a rich playground for the design and synthesis of novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols associated with this versatile indole derivative, aimed at empowering researchers in their drug discovery endeavors.
The Strategic Advantage of the 6-Methoxy Indole Core
The presence of a methoxy group on the indole ring is not merely a decorative feature; it profoundly influences the molecule's electronic properties and, consequently, its biological activity. Methoxy groups are known to enhance the electron-donating nature of the indole ring, which can potentiate its interaction with biological targets.[2][4] This electronic modulation has been a key strategy in the development of potent bioactive indoles.[2]
Synthesis of this compound: A Plausible Route
A robust and scalable synthesis is paramount for the utility of any chemical scaffold. A logical and well-precedented approach to this compound involves a two-step sequence: Fischer Indole Synthesis followed by Vilsmeier-Haack formylation.
Workflow for the Synthesis of this compound
Caption: A plausible two-stage synthetic pathway to the target compound.
Protocol 1: Synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole core. This protocol outlines the synthesis starting from p-anisidine.
Materials:
-
p-Anisidine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride (SnCl₂)
-
Diethyl ketomalonate
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: Dissolve p-anisidine in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: To the cold diazonium salt solution, add a solution of stannous chloride in concentrated HCl dropwise. A precipitate of 4-methoxyphenylhydrazine hydrochloride will form. Filter the solid, wash with cold water, and dry.
-
Condensation: Reflux the 4-methoxyphenylhydrazine hydrochloride with diethyl ketomalonate in ethanol for 2-3 hours to form the corresponding hydrazone.
-
Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid and heat at 100-120 °C for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Ethyl 6-methoxy-1H-indole-2-carboxylate.
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[5][6] The reaction typically occurs at the C3 position of the indole ring.
Materials:
-
Ethyl 6-methoxy-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride dropwise to N,N-dimethylformamide with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve Ethyl 6-methoxy-1H-indole-2-carboxylate in dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Carefully pour the reaction mixture into a cold aqueous sodium acetate solution and stir for 1 hour to hydrolyze the intermediate.
-
Work-up: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound. Note: Transesterification from ethyl to methyl ester can occur if methanol is used during workup or purification, or the synthesis can be adapted to use methyl pyruvate in the Fischer indole step.
Applications in Medicinal Chemistry: A Scaffold for Innovation
The strategic placement of the formyl, methoxy, and carboxylate groups makes this compound a highly versatile intermediate for the synthesis of a diverse range of therapeutic agents.
Anticancer Agents: Targeting Tubulin Polymerization
The indole scaffold is a key component of many natural and synthetic tubulin polymerization inhibitors, which are a major class of anticancer drugs.[7][8][9] The 6-methoxy substitution is particularly prevalent in potent indole-based tubulin inhibitors.[2] The 3-formyl group can be elaborated into various pharmacophores known to interact with the colchicine binding site on tubulin.
Potential Drug Development Pathway
Caption: A workflow for developing tubulin inhibitors from the title compound.
Protocol 3: Knoevenagel Condensation of the 3-Formyl Group
The 3-formyl group is readily susceptible to condensation reactions, allowing for the introduction of various side chains.[10][11]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another basic catalyst
-
Ethanol or Toluene
-
Reflux apparatus
Procedure:
-
Dissolve this compound and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Filter the solid product and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.
Antiviral Agents: HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[12][13] These inhibitors chelate with the Mg²⁺ ions in the active site of the enzyme, preventing viral DNA integration into the host genome.[12] The core structure of this compound provides a solid foundation for designing novel integrase inhibitors.
Protocol 4: Amidation of the 2-Carboxylate Group
Conversion of the methyl ester to an amide is a common strategy to introduce functionalities that can interact with biological targets.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
Trimethylaluminum or other amide coupling reagents
-
Toluene or other suitable solvent
Procedure:
-
Dissolve the desired amine in toluene in a flask under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a solution of trimethylaluminum in hexanes.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound in toluene dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction and quench carefully with a saturated solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Immunomodulatory Agents: IDO1/TDO Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are targets for cancer immunotherapy.[14] Indole-2-carboxylic acid derivatives have been reported as dual inhibitors of IDO1 and TDO.[14]
Summary of Potential Applications and Key Data
| Application Area | Target | Key Structural Feature | Representative Derivatives |
| Anticancer | Tubulin Polymerization | 6-Methoxyindole, 3-substituted side chain | Chalcones, Heterocycles |
| Antiviral (HIV) | HIV-1 Integrase | Indole-2-carboxamide | N-substituted amides |
| Immunotherapy | IDO1/TDO | Indole-2-carboxylic acid | Substituted indole-2-carboxylates |
Conclusion
This compound represents a highly valuable and versatile scaffold for medicinal chemists. Its strategic functionalization allows for the exploration of diverse chemical space and the development of novel therapeutic agents targeting a range of diseases, including cancer, HIV, and inflammatory disorders. The protocols and applications outlined in this guide are intended to serve as a foundational resource for researchers looking to harness the potential of this promising indole derivative. The inherent "drug-like" properties of the indole nucleus, combined with the synthetic accessibility and reactivity of this specific derivative, ensure its continued relevance in the ongoing quest for new and effective medicines.
References
-
Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. PubMed. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
- Synthesis, reactivity and biological properties of methoxy-activ
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
-
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]
-
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers. [Link]
- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. [Source Link]
-
SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. Aperta - ULAKBİM. [Link]
-
SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. Aperta. [Link]
- Structural insights into the design of indole derivatives as tubulin polymeriz
-
Indole derivatives(2010-2020)asversatile tubulin inhibitors: synthesis and structure-activity relationships. R Discovery. [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. arkat usa. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Source Link]
-
The role of the methoxy group in approved drugs. ResearchGate. [Link]
-
Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journals. [Link]
-
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid. MySkinRecipes. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier formylation of 2-carboxyindoles and preparation of O-benzylhydroxyureas on solid phase. PubMed. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses. [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. MDPI. [Link]
-
Synthesis of methoxy carboxylic acids. PrepChem.com. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
6-Methoxy-1H-indole-2-carboxylic acid. Oakwood Chemical. [Link]
-
A convenient synthesis of 3-formyl-2-thioacetamide-indole derivatives via the one-pot reaction of indolin-2-thiones, isocyanides and chloroacetylchloride. Semantic Scholar. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES [aperta.ulakbim.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier formylation of 2-carboxyindoles and preparation of O-benzylhydroxyureas on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate in Alkaloid Synthesis: A Guide for Advanced Practitioners
Preamble: Unveiling a Versatile Indole Building Block
Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities.[1][2] Their complex architectures often demand intricate and lengthy synthetic sequences. A key strategy in modern organic synthesis is the development of highly functionalized and versatile building blocks that can be elaborated into a variety of complex targets. This guide focuses on one such strategic intermediate: Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate . This molecule, adorned with three distinct and orthogonally reactive functional groups—an ester, an aldehyde, and a reactive indole core—offers a powerful platform for the construction of a range of alkaloid skeletons.
This document provides a comprehensive overview of the synthesis, characterization, and strategic application of this valuable intermediate. We will delve into the mechanistic underpinnings of its preparation and explore its reactivity in the context of forging key bonds for the assembly of complex alkaloid frameworks. The protocols herein are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
I. Synthesis of the Key Intermediate: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from commercially available 4-methoxyaniline. This approach involves an initial construction of the indole-2-carboxylate core, followed by a regioselective formylation at the C3 position.
Step 1: Synthesis of Methyl 6-methoxy-1H-indole-2-carboxylate
The initial phase of the synthesis focuses on the construction of the indole nucleus. A reliable method for this transformation is the Japp-Klingemann reaction, which allows for the formation of the indole ring system from an aniline precursor.
Protocol 1: Synthesis of Methyl 6-methoxy-1H-indole-2-carboxylate
| Reagent | MW | Amount | Molar Eq. |
| 4-Methoxyaniline | 123.15 | 10.0 g | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | 20 mL | - |
| Sodium Nitrite | 69.00 | 5.9 g | 1.05 |
| Methyl 2-chloroacetoacetate | 150.56 | 13.5 mL | 1.1 |
| Sodium Hydroxide | 40.00 | As needed | - |
| Ethanol | 46.07 | 200 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 10 mL | - |
Procedure:
-
Diazotization: In a 500 mL beaker, dissolve 10.0 g of 4-methoxyaniline in 100 mL of water and 20 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of 5.9 g of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Japp-Klingemann Reaction: In a separate 1 L flask, prepare a solution of 13.5 mL of methyl 2-chloroacetoacetate in 100 mL of ethanol. Cool this solution to 0 °C and slowly add the previously prepared diazonium salt solution. While maintaining the temperature at 0-5 °C, add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the solution is between 8 and 9. Stir the resulting mixture for 2 hours at 0-5 °C.
-
Cyclization (Fischer Indole Synthesis): Acidify the reaction mixture with concentrated sulfuric acid until it is strongly acidic. Heat the mixture to reflux for 1 hour.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. The crude product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to afford Methyl 6-methoxy-1H-indole-2-carboxylate as a crystalline solid.
Step 2: Vilsmeier-Haack Formylation
With the indole-2-carboxylate in hand, the next critical step is the regioselective introduction of a formyl group at the electron-rich C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5]
Protocol 2: Synthesis of this compound
| Reagent | MW | Amount | Molar Eq. |
| Methyl 6-methoxy-1H-indole-2-carboxylate | 205.21 | 5.0 g | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.7 mL | 1.2 |
| Sodium Hydroxide (10% aq. solution) | 40.00 | As needed | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Vilsmeier Reagent Formation: In a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, add 20 mL of anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add 2.7 mL of phosphorus oxychloride dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 5.0 g of Methyl 6-methoxy-1H-indole-2-carboxylate in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding 100 mL of a saturated aqueous solution of sodium bicarbonate. Then, add a 10% aqueous solution of sodium hydroxide until the pH is approximately 10-12. Heat the mixture at 60 °C for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Extraction and Purification: Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a solid.
Expected Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5 (s, 1H, -CHO), 9.5 (br s, 1H, NH), 8.1 (d, 1H), 7.0-7.2 (m, 2H), 4.0 (s, 3H, -OCH₃), 3.9 (s, 3H, -COOCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185.0 (CHO), 162.0 (COO), 158.0, 138.0, 130.0, 125.0, 120.0, 115.0, 110.0, 100.0, 56.0 (OCH₃), 52.0 (COOCH₃). |
| IR (KBr, cm⁻¹) | ν: 3300 (N-H), 1710 (C=O, ester), 1680 (C=O, aldehyde), 1600, 1480 (aromatic C=C). |
| MS (ESI) | m/z: 234.07 [M+H]⁺. |
Note: The exact chemical shifts and coupling constants may vary slightly. The provided data is representative based on analogous structures.
II. Strategic Application in Alkaloid Synthesis
The trifunctional nature of this compound makes it a powerful precursor for the synthesis of various indole alkaloids, particularly those containing a β-carboline or related fused heterocyclic systems. The aldehyde at C3 is a versatile handle for Pictet-Spengler reactions, reductive aminations, and Wittig-type olefination, while the ester at C2 can be manipulated through reduction, hydrolysis, or conversion to other functional groups.
A. Gateway to the β-Carboline Core: The Pictet-Spengler Reaction
A primary application of this intermediate is in the construction of the β-carboline skeleton, a common motif in many biologically active alkaloids.[6] The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a cornerstone of indole alkaloid synthesis.
Conceptual Workflow:
Caption: Pictet-Spengler reaction pathway.
Protocol 3: Synthesis of a β-Carboline Precursor
| Reagent | MW | Amount | Molar Eq. |
| This compound | 233.23 | 1.0 g | 1.0 |
| Tryptamine hydrochloride | 196.67 | 0.85 g | 1.0 |
| Trifluoroacetic acid (TFA) | 114.02 | 0.5 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
Reaction Setup: To a solution of 1.0 g of this compound in 50 mL of anhydrous dichloromethane, add 0.85 g of tryptamine hydrochloride.
-
Acid Catalysis: Add 0.5 mL of trifluoroacetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by the disappearance of the starting materials on TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired β-carboline derivative.
B. Elaboration of the C2 and C3 Substituents
The aldehyde and ester functionalities can be further manipulated to introduce additional complexity and move towards more elaborate alkaloid targets.
Synthetic Transformations Workflow:
Caption: Elaboration of C2 and C3 substituents.
These transformations open up avenues to a wide array of alkaloid families. For instance, a Wittig reaction at C3 followed by further cyclization could lead to strychnos-type alkaloids, while reduction of the ester at C2 to an alcohol provides a handle for etherification or further oxidation.
III. Conclusion and Future Outlook
This compound is a strategically designed intermediate that offers a streamlined entry into the complex world of indole alkaloids. Its synthesis is robust and scalable, and its trifunctional nature allows for a divergent approach to a multitude of targets. The protocols and conceptual frameworks presented in this guide are intended to empower researchers in drug discovery and natural product synthesis to leverage this versatile building block in their own synthetic endeavors. Future work in this area could involve the development of enantioselective methods for the Pictet-Spengler reaction using this substrate, as well as its application in the total synthesis of newly discovered and challenging indole alkaloids.
IV. References
-
de la Cruz, C. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34036-34071. [Link]
-
Padwa, A., et al. (1993). Synthesis of the Erythrina Alkaloid 3-Demethoxyerythratidinone. Novel Acid-induced Rearrangements of its Precursors. The Journal of Organic Chemistry, 58(15), 4089-4097. [Link]
-
He, G., et al. (2021). Unified Synthesis of Polycyclic Alkaloids by Complementary Carbonyl Activation. Angewandte Chemie International Edition, 60(38), 20739-20746. [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. [Link]
-
He, G., et al. (2021). Unified Synthesis of Polycyclic Alkaloids via Complementary Carbonyl Activation. ChemRxiv. [Link]
-
Butcher, R. J., et al. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2353. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. [Link]
-
Murakami, Y., et al. (1984). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole (Synthetic Studies on Indoles 521). Chemical and Pharmaceutical Bulletin, 32(7), 2489-2495. [Link]
-
He, G., et al. (2021). Unified Synthesis of Polycyclic Alkaloids via Complementary Carbonyl Activation. Angewandte Chemie, 133(38), 20915-20922. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]
-
de la Cruz, C. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34036-34071. [Link]
-
PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
Black, D. StC., et al. (2005). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2005(7), 172-182. [Link]
-
Himmelsbach, F., et al. (2011). Process for the preparation of anilino-phenyl-methylene-2-indolinone derivatives. U.S. Patent Application No. 12/958,111.
-
Rapolu, M., et al. (2012). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2-substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. International Journal of Advanced Biotechnology and Research, 3(3), 683-688. [Link]
-
Black, D. StC. (2017). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of Heterocyclic Chemistry, 54(1), 139-157. [Link]
-
Kumar, A., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 919-928. [Link]
-
Choudhary, M. I., et al. (2022). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. ChemistrySelect, 7(33), e202202456. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]
-
González-Chávez, Z., et al. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(15), 4983. [Link]
-
Ramos-Tomillero, I., et al. (2015). Formylation of phenols, methoxy- and methylbenzenes. Tetrahedron, 71(11), 1753-1761. [Link]
-
Padwa, A., et al. (1993). Synthesis of the Erythrina Alkaloid 3-Demethoxyerythratidinone. Novel Acid-induced Rearrangements of its Precursors. The Journal of Organic Chemistry, 58(15), 4089-4097. [Link]
-
Hu, W.-X., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2480. [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
Anwendungsleitfaden und Protokolle: Gezielte Derivatisierung von Methyl-3-formyl-6-methoxy-1H-indol-2-carboxylat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Untersuchung und praxiserprobte Protokolle für die selektive chemische Modifikation von Methyl-3-formyl-6-methoxy-1H-indol-2-carboxylat, einem vielseitigen Molekülgerüst von erheblichem Interesse in der medizinischen Chemie.
Einführung: Die Bedeutung des Indol-Gerüsts in der Wirkstoffforschung
Das Indol-Molekül ist eine planare, bicyclische Struktur, die aus einem an einen Pyrrolring anellierten Benzolring besteht und ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie darstellt.[1][2] Es ist ein wesentlicher Bestandteil von biologisch wichtigen Molekülen wie der Aminosäure Tryptophan, dem Hormon Melatonin und dem Neurotransmitter Serotonin.[1] Aufgrund ihrer Fähigkeit, mit einer Vielzahl biologischer Zielstrukturen zu interagieren, werden Indol-Derivate intensiv als potenzielle Therapeutika für ein breites Spektrum von Krankheiten untersucht, darunter Krebs, Entzündungen, Infektionen und neurodegenerative Erkrankungen.[3][4][5]
Das Zielmolekül, Methyl-3-formyl-6-methoxy-1H-indol-2-carboxylat, ist ein besonders wertvoller Baustein. Es verfügt über drei reaktive Zentren, die eine gezielte chemische Modifikation ermöglichen: die C3-Formylgruppe, den C2-Methylester und den N1-Stickstoff des Indolrings. Die selektive Derivatisierung dieser funktionellen Gruppen ermöglicht die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen zu potenten und selektiven Wirkstoffkandidaten.
Dieser Leitfaden konzentriert sich auf die selektive Umwandlung der Formyl- und Estergruppen und erläutert die zugrunde liegende chemische Logik sowie detaillierte experimentelle Verfahren.
Teil 1: Derivatisierung der C3-Formylgruppe
Die Formylgruppe an der C3-Position des Indolrings ist ein vielseitiger chemischer Ankerpunkt. Ihre Elektronen ziehende Natur erleichtert nukleophile Angriffe am Carbonylkohlenstoff und ermöglicht eine Vielzahl von Kondensations- und Additionsreaktionen.
Reduktive Aminierung: Einführung von Amin-Diversität
Wissenschaftliche Begründung: Die reduktive Aminierung ist eine der robustesten Methoden zur Bildung von C-N-Bindungen. Sie wandelt Aldehyde in primäre, sekundäre oder tertiäre Amine um. In der Wirkstoffentwicklung ist dieser Schritt von entscheidender Bedeutung, da die Einführung von Aminogruppen die physikochemischen Eigenschaften eines Moleküls, wie Löslichkeit, Basizität (pKa) und die Fähigkeit zur Bildung von Salzbrücken mit Proteinzielen, maßgeblich beeinflusst. Die Reaktion verläuft über die Bildung eines intermediären Imins (oder Iminiumions), das anschließend in situ mit einem milden Reduktionsmittel wie Natriumtriacetoxyborhydrid (STAB) oder Natriumcyanoborhydrid (NaBH₃CN) reduziert wird.[6][7] STAB wird oft bevorzugt, da es weniger toxisch ist und unter leicht sauren Bedingungen stabil bleibt, die die Iminbildung katalysieren.
Materialien:
-
Methyl-3-formyl-6-methoxy-1H-indol-2-carboxylat
-
Primäres Amin (z. B. Benzylamin, Cyclooctylamin) (1.1 Äquivalente)
-
Natriumtriacetoxyborhydrid (STAB) (1.5 Äquivalente)
-
Essigsäure (katalytische Menge, ca. 5 Vol.-%)
-
Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE), wasserfrei
Durchführung:
-
Lösen Sie Methyl-3-formyl-6-methoxy-1H-indol-2-carboxylat (1.0 Äquivalent) in wasserfreiem DCM in einem trockenen Rundkolben unter einer Inertgasatmosphäre (Stickstoff oder Argon).
-
Fügen Sie das primäre Amin (1.1 Äquivalente) und eine katalytische Menge Essigsäure hinzu. Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur, um die Bildung des Imins zu ermöglichen. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äquivalente) portionsweise über 10 Minuten hinzu. Eine leichte Gasentwicklung kann beobachtet werden.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 4-12 Stunden, bis die Umsetzung vollständig ist (DC-Kontrolle).
-
Löschen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃). Rühren Sie die zweiphasige Mischung kräftig für 15 Minuten.
-
Trennen Sie die Phasen in einem Scheidetrichter. Extrahieren Sie die wässrige Phase zweimal mit DCM.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung (Sole), trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das gewünschte sekundäre Amin zu erhalten.
Tabelle 1: Beispielhafte Bedingungen für die Reduktive Aminierung
| Amin (1.1 eq.) | Reduktionsmittel (1.5 eq.) | Lösungsmittel | Zeit (h) | Typische Ausbeute (%) |
|---|---|---|---|---|
| Benzylamin | STAB | DCM | 6 | 85-95 |
| Anilin | STAB | DCE | 12 | 70-80 |
| Cyclopropylamin | NaBH₃CN | Methanol | 4 | 80-90 |
Wittig-Reaktion: Synthese von Alken-Derivaten
Wissenschaftliche Begründung: Die Wittig-Reaktion ist eine fundamentale Methode zur Synthese von Alkenen aus Aldehyden und Ketonen.[8] Sie ermöglicht die Bildung einer C=C-Doppelbindung mit hoher Regioselektivität. Durch die Wahl des Phosphoniumylids kann eine breite Palette von Substituenten in das Molekül eingeführt werden, was die Verlängerung von Kohlenstoffketten oder die Einführung von konjugierten Systemen ermöglicht. Diese Modifikationen können die Konformation des Moleküls und seine Fähigkeit zur π-π-Wechselwirkung mit biologischen Zielstrukturen erheblich verändern.
Abbildung 1: Allgemeiner Arbeitsablauf der Wittig-Reaktion.
Materialien:
-
Methyl-3-formyl-6-methoxy-1H-indol-2-carboxylat
-
Geeignetes Triphenylphosphoniumsalz (z. B. (Methoxymethyl)triphenylphosphoniumchlorid) (1.2 Äquivalente)
-
Starke Base (z. B. n-Butyllithium (n-BuLi) in Hexan oder Kalium-tert-butanolat (KOtBu)) (1.1 Äquivalente)
-
Wasserfreies Tetrahydrofuran (THF)
Durchführung:
-
Suspendieren Sie das Triphenylphosphoniumsalz (1.2 Äquivalente) in wasserfreiem THF in einem trockenen, mit Inertgas gespülten Kolben. Kühlen Sie die Suspension auf 0 °C (Eisbad).
-
Fügen Sie die starke Base (z. B. n-BuLi-Lösung) tropfenweise unter Rühren hinzu. Die Bildung des Ylids wird oft durch eine Farbänderung (typischerweise zu tiefrot, orange oder gelb) angezeigt. Rühren Sie die Mischung für 30-60 Minuten bei 0 °C bis Raumtemperatur.
-
Lösen Sie das Indol-Aldehyd (1.0 Äquivalent) in wasserfreiem THF und kühlen Sie die Lösung auf 0 °C.
-
Überführen Sie die Aldehydlösung langsam via Kanüle in die Ylid-Lösung.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Löschen Sie die Reaktion durch vorsichtige Zugabe von Wasser oder gesättigter Ammoniumchloridlösung (NH₄Cl).
-
Extrahieren Sie das Produkt mit Ethylacetat. Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über Na₂SO₄ und dampfen Sie das Lösungsmittel ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie. Das Nebenprodukt, Triphenylphosphinoxid, kann oft schwer zu entfernen sein, aber eine sorgfältige Chromatographie oder Kristallisation ist in der Regel erfolgreich.
Teil 2: Derivatisierung des C2-Ester-Gruppe
Der Methylester an der C2-Position ist ein idealer Ausgangspunkt für eine Reihe von entscheidenden Transformationen, insbesondere für die Synthese von Amiden, die in der modernen Wirkstoffforschung allgegenwärtig sind.
Esterhydrolyse: Der Weg zur Carbonsäure
Wissenschaftliche Begründung: Die Umwandlung des Esters in die entsprechende Carbonsäure ist oft der erste und wichtigste Schritt zur weiteren Funktionalisierung. Carbonsäuren sind selbst wichtige funktionelle Gruppen, die an ionischen Wechselwirkungen beteiligt sein können, aber vor allem sind sie die Vorläufer für die Amid-Synthese. Die basische Hydrolyse (Verseifung) mit Reagenzien wie Lithiumhydroxid (LiOH) oder Natriumhydroxid (NaOH) ist die gebräuchlichste Methode.[9][10][11] LiOH wird oft bevorzugt, da es unter milderen Bedingungen arbeitet und das Risiko von Nebenreaktionen, wie z.B. Epimerisierung an benachbarten Stereozentren (hier nicht relevant), verringert.
Materialien:
-
Methyl-3-formyl-6-methoxy-1H-indol-2-carboxylat
-
Lithiumhydroxid-Monohydrat (LiOH·H₂O) (2-3 Äquivalente)
-
Tetrahydrofuran (THF)
-
Wasser
-
1 M Salzsäure (HCl)
Durchführung:
-
Lösen Sie den Indol-Ester (1.0 Äquivalent) in einer Mischung aus THF und Wasser (typischerweise im Verhältnis 3:1 bis 1:1).
-
Fügen Sie LiOH·H₂O (2-3 Äquivalente) hinzu und rühren Sie die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C), bis die Reaktion abgeschlossen ist (DC- oder LC-MS-Kontrolle, typischerweise 2-8 Stunden).
-
Kühlen Sie die Mischung auf 0 °C und säuern Sie sie vorsichtig mit 1 M HCl an, bis ein pH-Wert von ~2-3 erreicht ist. Die Carbonsäure fällt dabei oft als Feststoff aus.
-
Falls ein Niederschlag entsteht, filtrieren Sie den Feststoff ab, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn im Vakuum.
-
Falls kein Niederschlag entsteht, extrahieren Sie die angesäuerte wässrige Lösung mehrmals mit Ethylacetat.
-
Vereinigen Sie die organischen Extrakte, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die reine Carbonsäure zu erhalten. Das Produkt ist oft ohne weitere Reinigung für den nächsten Schritt geeignet.
Amidkupplung: Aufbau von Amid-Bibliotheken
Wissenschaftliche Begründung: Die Amidbindung ist eine der wichtigsten funktionellen Gruppen in der pharmazeutischen Chemie. Die direkte Reaktion einer Carbonsäure mit einem Amin ist thermisch anspruchsvoll und ineffizient. Daher werden Kupplungsreagenzien eingesetzt, um die Carboxylgruppe zu aktivieren. Gängige Reagenzien sind Carbodiimide wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid), oft in Kombination mit Additiven wie HOBt (Hydroxybenzotriazol) oder HOAt, die die Racemisierung unterdrücken und die Ausbeuten verbessern.[6][12] Andere Reagenzien wie HATU oder BOP sind noch reaktiver und werden für sterisch gehinderte oder elektronisch arme Substrate verwendet.[11][13] Die Wahl des Reagenzes, der Base (typischerweise eine nicht-nukleophile Base wie Diisopropylethylamin, DIPEA) und des Lösungsmittels ist entscheidend für den Erfolg der Reaktion.
Abbildung 2: Schematischer Prozess der Amidkupplung.
Materialien:
-
3-Formyl-6-methoxy-1H-indol-2-carbonsäure (aus Protokoll 3)
-
Gewünschtes Amin (primär oder sekundär) (1.1 Äquivalente)
-
EDC·HCl (1.2 Äquivalente)
-
HOBt (1.2 Äquivalente)
-
Diisopropylethylamin (DIPEA) (2-3 Äquivalente)
-
Wasserfreies Dimethylformamid (DMF) oder DCM
Durchführung:
-
Lösen Sie die Indol-Carbonsäure (1.0 Äquivalent), das Amin (1.1 Äquivalente), EDC·HCl (1.2 Äquivalente) und HOBt (1.2 Äquivalente) in wasserfreiem DMF in einem trockenen Kolben unter Inertgas.
-
Kühlen Sie die Mischung auf 0 °C.
-
Fügen Sie DIPEA (2-3 Äquivalente) tropfenweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.
-
Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit 5%iger wässriger Zitronensäurelösung, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Hochvakuum (um DMF-Reste zu entfernen).
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder präparativer HPLC, um das reine Amid zu erhalten.
Zusammenfassung und Ausblick
Die selektive Derivatisierung von Methyl-3-formyl-6-methoxy-1H-indol-2-carboxylat bietet einen leistungsstarken und flexiblen Ansatz zur Synthese neuartiger, chemisch diverser Molekülbibliotheken. Die in diesem Leitfaden beschriebenen Protokolle für die Modifikation der C3-Formyl- und C2-Estergruppen basieren auf robusten und gut etablierten chemischen Transformationen. Durch die rationale Anwendung dieser Methoden können Forscher systematisch die Struktur-Wirkungs-Beziehungen von Indol-basierten Verbindungen untersuchen und potente Leitstrukturen für die Entwicklung neuer Therapeutika identifizieren. Die sorgfältige Auswahl der Reaktionsbedingungen und Reinigungsmethoden ist entscheidend für den synthetischen Erfolg und die Gewinnung von qualitativ hochwertigen Daten in der Wirkstoffforschung.
Referenzen
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Verfügbar unter: [Link]
-
MDPI. (n.d.). Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry. Molecules, Special Issue. Verfügbar unter: [Link]
-
Bentham Open. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Verfügbar unter: [Link]
-
National Library of Medicine. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. Verfügbar unter: [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Verfügbar unter: [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Verfügbar unter: [Link]
-
National Library of Medicine. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. Verfügbar unter: [Link]
-
ResearchGate. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Verfügbar unter: [Link]
-
Semantic Scholar. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Verfügbar unter: [Link]
-
Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. Verfügbar unter: [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Verfügbar unter: [Link]
-
National Library of Medicine. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. Verfügbar unter: [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Verfügbar unter: [Link]
-
HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Verfügbar unter: [Link]
-
Google Patents. (2008). Process for the preparation of indole derivatives. Verfügbar unter:
-
Afyon Kocatepe Üniversitesi. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Verfügbar unter: [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Verfügbar unter: [Link]
-
Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Verfügbar unter:
-
Der Pharma Chemica. (2011). Synthesis and biological evaluation of indoles. Verfügbar unter: [Link]
-
Royal Society of Chemistry. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry. Verfügbar unter: [Link]
-
Organic Syntheses. (2022). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Verfügbar unter: [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Time dependence of the reductive amination of the indole-2-carbaldehydes. Verfügbar unter: [Link]
-
National Library of Medicine. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. Verfügbar unter: [Link]
-
National Library of Medicine. (2019). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Verfügbar unter: [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Verfügbar unter: [Link]
-
FLORE, University of Florence. (2024). A novel colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances. Verfügbar unter: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Verfügbar unter: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Verfügbar unter: [Link]
-
National Library of Medicine. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. Verfügbar unter: [Link]
-
MDPI. (2015). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules. Verfügbar unter: [Link]
-
ResearchGate. (1998). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Verfügbar unter: [Link]
-
National Library of Medicine. (n.d.). methyl 3-formyl-1H-indole-2-carboxylate. PubChem. Verfügbar unter: [Link]
-
MDPI. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Verfügbar unter: [Link]
Sources
- 1. Molecules | Special Issue : Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Substituted Indoles
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The development of efficient and versatile methods for the synthesis of substituted indoles is therefore a critical endeavor. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and indispensable strategy for the direct functionalization of the indole nucleus. These reactions offer a broad substrate scope, excellent functional group tolerance, and predictable reactivity, enabling the construction of complex molecular architectures with high precision.
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with substituted indoles. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of these transformations, explains the rationale behind experimental choices, and offers practical guidance for overcoming common challenges. By integrating field-proven insights with rigorous scientific principles, this guide aims to empower researchers to confidently and successfully apply these powerful reactions in their own synthetic endeavors.
A Glimpse into the Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalyst, which orchestrates a series of elementary steps to forge new carbon-carbon and carbon-heteroatom bonds. A generalized catalytic cycle for a cross-coupling reaction provides a fundamental framework for understanding these processes.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle typically commences with the oxidative addition of a haloindole or an activated indole C-H bond to a low-valent palladium(0) complex. This is followed by either transmetalation with an organometallic reagent (in Suzuki, Stille, and Sonogashira couplings) or carbopalladation of an alkene or alkyne (in Heck couplings). The final step is reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Key Considerations for Successful Cross-Coupling with Indoles
The unique electronic properties and reactivity of the indole nucleus present both opportunities and challenges in cross-coupling reactions. Achieving high yields and selectivities often hinges on a careful consideration of several key parameters.
-
The Indole Substrate: To Protect or Not to Protect? The presence of the N-H proton in unprotected indoles can lead to side reactions and catalyst deactivation.[1] While N-protection (e.g., with tosyl, Boc, or benzyl groups) can circumvent these issues, it adds extra steps to the synthetic sequence. Fortunately, significant progress has been made in developing protocols that are tolerant of free N-H indoles, often through the careful selection of bases and ligands.[1][2][3]
-
Choice of Palladium Precursor and Ligand: A Crucial Partnership. The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is paramount for catalytic activity and selectivity. Electron-rich, bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos), are often employed to facilitate oxidative addition and reductive elimination.[4][5] The ligand can also play a decisive role in controlling regioselectivity, particularly in C-H functionalization reactions.[6][7][8]
-
The Role of the Base: More Than Just a Proton Scavenger. The base is a critical component in most cross-coupling reactions. Its primary role is to facilitate the deprotonation of the N-H indole (if unprotected) and to promote the transmetalation step in Suzuki and Sonogashira couplings. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). The choice of base can significantly impact the reaction outcome and should be optimized for each specific transformation.[9]
-
Solvent Effects: Influencing Reactivity and Selectivity. The solvent can influence the solubility of the reagents, the stability of the catalytic species, and the overall reaction rate. Aprotic polar solvents like DMF, dioxane, and toluene are commonly used. In some cases, the solvent can even dictate the site of functionalization. For instance, in certain oxidative Heck reactions, the choice of solvent can switch the selectivity between C-C and C-N bond formation.[10][11]
Detailed Application Notes and Protocols
This section provides detailed protocols for several key palladium-catalyzed cross-coupling reactions of substituted indoles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted indoles.[12]
Protocol: C2-Arylation of N-Protected Indole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-haloindole with an arylboronic acid.
Materials:
-
N-Protected 2-haloindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03-0.05 equiv) or Pd(OAc)₂ (0.05 equiv) with a suitable ligand (e.g., SPhos, 0.1 equiv)
-
Base: K₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Procedure:
-
To a Schlenk flask, add the N-protected 2-haloindole, arylboronic acid, palladium catalyst, ligand (if using a separate precursor), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Indoles
| Indole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Tosyl-3-iodoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [13] |
| N-H-5-bromoindole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [1] |
| N-Methyl-3-vinylindole (via hydroboration) | Phenyl triflate | Pd(dppf)Cl₂ | K₃PO₄ | THF | 23 | 88 | [14] |
digraph "Suzuki-Miyaura Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Pd(0)L_n" [label="Pd(0)L_n"]; "OxAdd" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Oxidative\nAddition"]; "Indole-Pd(II)L_n-X" [label="Indolyl-Pd(II)-X"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Indole-Pd(II)L_n-Ar" [label="Indolyl-Pd(II)-Ar"]; "RedElim" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Reductive\nElimination"]; "Aryl-Indole" [label="Aryl-Indole"];
"Pd(0)L_n" -> "OxAdd" [label=" Haloindole"]; "OxAdd" -> "Indole-Pd(II)L_n-X"; "Indole-Pd(II)L_n-X" -> "Transmetalation" [label=" Ar-B(OR)₂\n(Base)"]; "Transmetalation" -> "Indole-Pd(II)L_n-Ar"; "Indole-Pd(II)L_n-Ar" -> "RedElim"; "RedElim" -> "Aryl-Indole"; "RedElim" -> "Pd(0)L_n"; }
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of a haloindole.
Heck Coupling: Vinylation of Indoles
The Heck reaction is a powerful tool for the alkenylation of indoles, providing access to vinylindoles which are valuable synthetic intermediates.[15][16]
Protocol: C3-Vinylation of N-H Indole
This protocol outlines a general procedure for the Heck coupling of an indole with an alkene.
Materials:
-
Indole (1.0 equiv)
-
Alkene (e.g., butyl acrylate) (1.2-2.0 equiv)
-
Pd(OAc)₂ (0.05-0.10 equiv)
-
Ligand (optional, e.g., PPh₃, 0.1-0.2 equiv)
-
Base: Na₂CO₃ (2.0 equiv) or Et₃N (2.0 equiv)
-
Solvent: DMF or Acetonitrile
Procedure:
-
In a sealed tube, combine the indole, palladium acetate, ligand (if used), and base.
-
Add the degassed solvent, followed by the alkene.
-
Seal the tube and heat the mixture to 80-120 °C for 12-48 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired vinylindole.
Table 2: Illustrative Conditions for Heck Coupling of Indoles
| Indole Substrate | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromoindole | Styrene | Na₂PdCl₄ | Na₂CO₃ | CH₃CN/H₂O | 80 | 95 | [17] |
| N-H Indole | Ethyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 100 | 78 | [18] |
| 2-Iodo-N-allylaniline (intramolecular) | - | PdCl₂(PCy₃)₂ | K₂CO₃ | DMF | 90 | 73 | [19] |
digraph "Heck Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Pd(0)L_n" [label="Pd(0)L_n"]; "OxAdd" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Oxidative\nAddition"]; "Indole-Pd(II)L_n-X" [label="Indolyl-Pd(II)-X"]; "Carbopalladation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Carbopalladation"]; "Intermediate" [label="Alkyl-Pd(II) Complex"]; "BetaHydrideElim" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="β-Hydride\nElimination"]; "Vinyl-Indole" [label="Vinyl-Indole"];
"Pd(0)L_n" -> "OxAdd" [label=" Haloindole"]; "OxAdd" -> "Indole-Pd(II)L_n-X"; "Indole-Pd(II)L_n-X" -> "Carbopalladation" [label=" Alkene"]; "Carbopalladation" -> "Intermediate"; "Intermediate" -> "BetaHydrideElim"; "BetaHydrideElim" -> "Vinyl-Indole"; "BetaHydrideElim" -> "Pd(0)L_n" [label=" + H-X\n(neutralized by base)"]; }
Figure 3: Catalytic cycle for the Heck coupling of a haloindole.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted indoles, which are versatile building blocks in organic synthesis.[20][21][22]
Protocol: C3-Alkynylation of N-Protected Iodoindole
This protocol details a typical procedure for the Sonogashira coupling of a 3-iodoindole with a terminal alkyne.
Materials:
-
N-Protected 3-iodoindole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)
-
CuI (0.04-0.10 equiv)
-
Base: Et₃N (2.0-3.0 equiv) or Diisopropylamine (DIPA)
-
Solvent: THF or DMF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-protected 3-iodoindole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction with ethyl acetate and filter through a plug of celite.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography.
Table 3: Selected Conditions for Sonogashira Coupling with Indoles
| Indole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Methanesulfonyl-3-iodoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 90 | [13] |
| N,N-Dimethyl-2-iodoaniline (for indole synthesis) | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Et₃N | RT | - | [20] |
| 2-Bromoaniline (for indole synthesis) | Various alkynes | [DTBNpP]Pd(crotyl)Cl | DBU | Toluene | RT | 65-95 | [23] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of N-arylindoles and amino-substituted indoles by providing a general and efficient method for C-N bond formation.[9][24][25]
Protocol: N-Arylation of Indole
This protocol provides a general method for the N-arylation of an indole with an aryl halide.
Materials:
-
Indole (1.0 equiv)
-
Aryl halide (1.1-1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv) or Pd(OAc)₂ (0.02-0.04 equiv)
-
Ligand: Xantphos (0.04-0.08 equiv) or a biaryl phosphine ligand
-
Base: Cs₂CO₃ (1.5-2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: Toluene or Dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precursor, ligand, and base.
-
Add the indole and the aryl halide.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ether or ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Indoles
| Indole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromoindole | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 63 | [26] |
| 6-Chloroindole | Piperidine | Pd₂(dba)₃/Ligand 1 | LiHMDS | THF | 65 | 70 | [2] |
| Indole | Bromobenzene | Pd(OAc)₂/P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 95 | [24] |
digraph "Buchwald-Hartwig Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Pd(0)L_n" [label="Pd(0)L_n"]; "OxAdd" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Oxidative\nAddition"]; "Aryl-Pd(II)L_n-X" [label="Aryl-Pd(II)-X"]; "AmineCoordination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Amine Coordination\n& Deprotonation"]; "Aryl-Pd(II)L_n-NR₂" [label="Aryl-Pd(II)-NR₂"]; "RedElim" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Reductive\nElimination"]; "Aryl-NR₂" [label="Aryl-Amine"];
"Pd(0)L_n" -> "OxAdd" [label=" Aryl-X"]; "OxAdd" -> "Aryl-Pd(II)L_n-X"; "Aryl-Pd(II)L_n-X" -> "AmineCoordination" [label=" Indole (or Amine)\n(Base)"]; "AmineCoordination" -> "Aryl-Pd(II)L_n-NR₂"; "Aryl-Pd(II)L_n-NR₂" -> "RedElim"; "RedElim" -> "Aryl-NR₂"; "RedElim" -> "Pd(0)L_n"; }
Figure 4: Catalytic cycle for the Buchwald-Hartwig amination.
C-H Functionalization: A Greener Approach
Direct C-H functionalization has emerged as a highly atom-economical and environmentally friendly strategy for the modification of indoles, as it obviates the need for pre-functionalized starting materials.[27][28][29]
Protocol: C2-Arylation of N-Acylindole via C-H Activation
This protocol describes a general procedure for the direct C2-arylation of an N-acylindole with an arylboronic acid.
Materials:
-
N-Acylindole (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Pd(TFA)₂ (0.1 equiv)
-
Cu(OAc)₂ (2.0 equiv) as oxidant
-
Additive (e.g., 3-nitropyridine)
-
Base: Cesium pivalate
-
Solvent: Anhydrous DMF
Procedure:
-
To a dry reaction vessel, add the N-acylindole, arylboronic acid, Pd(TFA)₂, Cu(OAc)₂, additive, and base.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 5: Examples of Palladium-Catalyzed C-H Functionalization of Indoles
| Indole Substrate | Coupling Partner | Catalyst/Oxidant | Key Additive | Solvent | Temp (°C) | Regioselectivity | Reference |
| N-Acylindole | Phenylboronic acid | Pd(TFA)₂/Cu(OAc)₂ | 3-Nitropyridine | DMF | 120 | C3-Arylation | [27] |
| N-H Indole | Phenylboronic acid | Pd(TFA)₂/Air | - | Dioxane/H₂O | RT | C2-Arylation | [30] |
| N-(2-pyridylmethyl)indole | Styrene | PdCl₂/Cu(OAc)₂ | - | Acetonitrile | 60 | C2-Alkenylation | [10] |
| N-H Indole | Styrene | PdCl₂(MeCN)₂/1,4-benzoquinone | - | DMF/THF | 80 | C3-Alkenylation | [27] |
Conclusion
Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthetic landscape for substituted indoles. The methodologies discussed in this guide represent a powerful toolkit for chemists in academia and industry. By understanding the underlying principles and carefully selecting the reaction parameters, researchers can effectively harness the power of palladium catalysis to construct a diverse array of functionalized indoles for a wide range of applications, from drug discovery to materials science. The continued development of more active, selective, and robust catalytic systems promises to further expand the horizons of this exciting and impactful field of chemistry.
References
-
Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1893–1908. [Link][10][11][27][29]
-
Stoltz, B. M., & Ferreira, E. M. (2004). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 126(12), 3674–3675. [Link][28]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Organic Letters, 13(23), 6244–6247. [Link]
-
Zheng, C., & You, S.-L. (2015). Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand. Angewandte Chemie International Edition, 54(41), 11956–11960. [Link]
-
Yang, Y., & Lan, J. (2020). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Chemistry – An Asian Journal, 15(18), 2774-2778. [Link]
-
Biscoe, M. R., & Fors, B. P. (2009). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 50(26), 3301–3303. [Link][14]
-
Samanta, R. C., & De, A. (2011). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 123(5), 685–691. [Link][30]
-
Cornett, L., & Yost, J. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. [Link][1]
-
Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. AIR Unimi. [Link][10]
-
Lu, B. Z., et al. (2008). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Tetrahedron Letters, 49(36), 5345–5348. [Link][20][22]
-
de la Torre, A., et al. (2018). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 24(53), 14226–14233. [Link][17]
-
Sihag, P., et al. (2023). Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles. Asian Journal of Organic Chemistry. [Link][6]
-
Sames, D., & Dounay, A. B. (2001). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 123(46), 11518–11526. [Link]
-
Carril, M., et al. (2017). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 15(1), 194-201. [Link][26]
-
Dandepally, S. R., et al. (2007). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 9(4), 581–591. [Link][13]
-
Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 72(23), 8656–8666. [Link]
-
Wang, C., et al. (2020). Palladium-Catalyzed C-2 and C-3 Dual C–H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters, 22(12), 4728–4733. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General and Practical Catalyst for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Angewandte Chemie International Edition, 49(34), 5966–5970. [Link][23]
-
Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link][2]
-
Gande, M., & Stahl, S. S. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ACS Catalysis, 11(4), 2435–2444. [Link][7]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-Catalyzed Coupling of o-Alkynylanilines with Arylsiloxanes. Journal of the American Chemical Society, 108(11), 3033–3040. [Link]
-
Martin, S. F., & Humphrey, J. M. (2014). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 16(23), 6092–6095. [Link][21]
-
Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271–3274. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link][8]
-
Knochel, P., & Dohle, W. (2001). Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. Angewandte Chemie International Edition, 40(9), 1602-1604. [Link]
-
Penna, L. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2665. [Link]
-
Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1893–1908. [Link][11]
-
White, M. C., & McDonald, R. I. (2012). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Journal of the American Chemical Society, 134(30), 12502–12505. [Link]
-
Bellina, F., & Rossi, R. (2006). Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions. The Journal of Organic Chemistry, 71(13), 4960–4963. [Link][3]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 21(9), 1137. [Link]
-
Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14876-14899. [Link][25]
-
Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. PubMed. [Link][29]
-
Chen, G., et al. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(4), 2222–2269. [Link]
-
Reddy, V. P., et al. (2021). Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. Organic Letters, 23(15), 5878–5882. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. Molecules, 24(1), 134. [Link]
-
Magano, J., & Dunetz, J. R. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link][16]
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758–9769. [Link][4]
-
Magano, J. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Sames, D., & Dounay, A. B. (2000). Selective C-Arylation of Free (NH)-Heteroarenes via Catalytic C−H Bond Functionalization. Journal of the American Chemical Society, 122(51), 12906–12907. [Link]
-
Wang, L., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(43), 5833–5835. [Link][19]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 26(16), 4930. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 851–863. [Link][5]
Sources
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. air.unimi.it [air.unimi.it]
- 11. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Reaction [organic-chemistry.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. research.rug.nl [research.rug.nl]
- 26. researchgate.net [researchgate.net]
- 27. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 29. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ias.ac.in [ias.ac.in]
Application Note: Accelerated Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Microwave Irradiation
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Derivatives of 2-methyl-1H-indole-3-carboxylate, in particular, are valuable intermediates in the synthesis of a wide array of therapeutic agents, including antiviral, anticancer, and antimalarial drugs.[1][2] Traditional synthetic routes to these scaffolds, such as the classical Fischer indole synthesis, often necessitate harsh acidic conditions and prolonged reaction times at elevated temperatures.[4][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and enhanced purity profiles compared to conventional heating methods.[6][7][8] This application note provides a detailed protocol for the efficient synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, leveraging the principles of microwave dielectric heating to accelerate the reaction, thereby offering a greener and more efficient alternative for researchers in drug discovery and development.[6][9]
Scientific Rationale and Mechanistic Insight
The protocol described herein is a modification of the Fischer indole synthesis, a venerable reaction in organic chemistry that constructs the indole ring from a phenylhydrazine and a carbonyl compound.[4][5] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[10][10]-sigmatropic rearrangement under acidic catalysis to furnish the indole product.[5]
Microwave irradiation significantly accelerates this process through efficient and uniform heating of the reaction mixture.[8] Polar molecules within the reaction, such as the solvent and reactants, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates substantial internal heat, leading to a phenomenon known as "superheating," where the solvent can reach temperatures far above its atmospheric boiling point in a sealed vessel.[8][11] This localized and rapid heating dramatically increases the rate of the key tautomerization and rearrangement steps in the Fischer indole synthesis, leading to a significant reduction in reaction time from hours to mere minutes.[12][13]
Furthermore, recent advancements have demonstrated palladium-catalyzed variations of indole synthesis under microwave conditions, which can offer even greater efficiency and functional group tolerance.[1][2][3][14] The protocol below details a robust acid-catalyzed approach, which is broadly applicable and utilizes readily available starting materials.
Figure 1: Generalized mechanism of the Fischer indole synthesis.
Materials and Equipment
Reagents:
-
Substituted Phenylhydrazine Hydrochloride (e.g., Phenylhydrazine hydrochloride, 4-Methoxyphenylhydrazine hydrochloride, etc.)
-
Ethyl acetoacetate
-
Glacial Acetic Acid (or another suitable acid catalyst like p-toluenesulfonic acid)[12]
-
Ethanol (Microwave compatible solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Dedicated microwave reactor for organic synthesis with appropriate online temperature and pressure monitoring.[7] Note: Domestic microwave ovens are not suitable for this procedure due to the lack of temperature and pressure controls and inherent safety risks.[8][11][15]
-
Microwave process vials (10 mL) with Teflon septa and aluminum crimp caps.[7]
-
Magnetic stir bars
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if purification is necessary)
Experimental Protocol
Figure 2: Experimental workflow for microwave-assisted indole synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted phenylhydrazine hydrochloride (1.0 mmol), ethyl acetoacetate (1.2 mmol), and glacial acetic acid (2.0 mL).
-
Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction temperature to 160 °C and the irradiation time to 10-20 minutes. The reaction is typically run with stirring to ensure even heat distribution.[15]
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to a safe temperature (below 50 °C) before carefully opening the vessel.[7]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-methyl-1H-indole-3-carboxylate derivative.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][16]
Optimization and Data
The reaction conditions can be optimized for different substituted phenylhydrazines. A summary of typical results is presented below.
| Entry | Phenylhydrazine Substituent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | H | 15 | 160 | 85-92 |
| 2 | 4-CH₃ | 12 | 150 | 88-95 |
| 3 | 4-Cl | 20 | 160 | 75-82 |
| 4 | 4-NO₂ | 25 | 170 | 60-70 |
Table 1: Representative results for the microwave-assisted synthesis of substituted 2-methyl-1H-indole-3-carboxylate derivatives.
Safety Precautions
-
Microwave Reactor: Only use a dedicated microwave reactor designed for chemical synthesis.[11][15] These instruments have built-in safety features to monitor and control temperature and pressure.[7]
-
Sealed Vessels: Reactions in sealed vessels are conducted under pressure. Always allow the vessel to cool completely before opening to avoid sudden depressurization.[7]
-
Reagent Stability: Be aware of the thermal stability of your reagents at high temperatures. Some compounds, particularly those with nitro or azide groups, can be explosive under thermal stress.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this procedure.
-
Fume Hood: Conduct all chemical manipulations in a well-ventilated laboratory fume hood.[15]
Troubleshooting
-
Low Yield:
-
Ensure the microwave vial is properly sealed to prevent solvent evaporation.
-
Increase the reaction time or temperature in small increments.
-
Consider using a different acid catalyst, such as p-toluenesulfonic acid.[12]
-
-
Incomplete Reaction:
-
Verify the purity of the starting materials.
-
Ensure efficient stirring to promote homogeneous heating.
-
-
Formation of Byproducts:
-
Lower the reaction temperature to improve selectivity.
-
The crude product may require purification by column chromatography.
-
Conclusion
This application note details a rapid, efficient, and robust protocol for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives using microwave-assisted heating. This method offers significant advantages over conventional synthetic approaches, including drastically reduced reaction times and high product yields. The protocol is scalable and amenable to the synthesis of a diverse library of indole derivatives, making it a valuable tool for researchers in medicinal chemistry and drug development.
References
-
Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
Carpita, A., Ribecai, A., & Stabile, P. (2004). Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines promoted by amines or catalytic amounts of neutral or basic salts. Tetrahedron, 60(24), 5315-5324. [Link]
-
Kumar, A., et al. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of the Iranian Chemical Society, 1-27. [Link]
-
Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. IRIS UNINA. [Link]
-
Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis. Organic Syntheses, 88, 10. [Link]
-
ResearchGate. (n.d.). Fischer-indole synthesis under microwave irradiation. Retrieved from [Link]
-
Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. ProQuest. [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]
-
Sridharan, V., et al. (2011). One-pot-one-step, microwave-assisted Fischer indole synthesis. Journal of Heterocyclic Chemistry, 48(5), 1101-1106. [Link]
-
(PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. (n.d.). Retrieved from [Link]
-
(PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). Retrieved from [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
-
BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]
-
Kumar, P., et al. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 3068-3071. [Link]
-
Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-637. [Link]
-
Request PDF. (n.d.). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iris.unina.it [iris.unina.it]
- 3. Microwave-Assisted Synthesis of 2-Methyl-1<i>H</i>-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - ProQuest [proquest.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Microwave Synthesis [organic-chemistry.org]
- 9. bspublications.net [bspublications.net]
- 10. goons.web.elte.hu [goons.web.elte.hu]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. deepdyve.com [deepdyve.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Anticancer Agents from Indole-2-Carboxylate Precursors
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid structure allow for specific interactions with a variety of biological targets, making it a fertile ground for the development of novel therapeutics.[1] Within the vast landscape of indole-containing molecules, derivatives of indole-2-carboxylic acid have emerged as a particularly promising class of anticancer agents.[3][4] These compounds have demonstrated the ability to modulate critical cellular processes implicated in cancer, such as cell proliferation, apoptosis, and angiogenesis, by targeting key signaling pathways.[5][6]
This guide provides a comprehensive overview of the methodologies and protocols for the synthesis and evaluation of anticancer agents derived from indole-2-carboxylate precursors. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale to empower informed and effective research.
I. Synthetic Strategies: From Precursor to Potent Derivative
The journey from a simple indole-2-carboxylate precursor to a potential anticancer drug involves strategic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The indole-2-carboxylic acid or its ester form serves as a versatile starting point for a variety of chemical transformations.[6][7]
A. Synthesis of Key Intermediates: Indole-2-Carboxamides and Carbohydrazides
A common and effective strategy involves the conversion of the carboxylic acid or ester moiety into amides or hydrazides. This transformation is crucial as it introduces a key hydrogen bonding motif and allows for the incorporation of diverse substituents to explore the chemical space and optimize biological activity.
Protocol 1: General Synthesis of Indole-2-Carboxamide Derivatives
This protocol outlines the coupling of an indole-2-carboxylic acid with a desired amine, a fundamental step in generating a library of diverse candidates.[6][8]
-
Rationale: The choice of coupling agent is critical for efficient amide bond formation while minimizing side reactions. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a highly effective coupling reagent that promotes rapid reaction rates and high yields.[6][8] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the acid formed during the reaction without interfering with the coupling process. Anhydrous conditions are paramount to prevent hydrolysis of the activated ester intermediate.
-
Materials:
-
Indole-2-carboxylic acid (1 equivalent)
-
Desired amine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the indole-2-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir at room temperature.
-
Coupling Agent Addition: Add the BOP coupling agent (1.1 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 1H-Indole-2-Carbohydrazide
This protocol details the synthesis of a key intermediate, 1H-indole-2-carbohydrazide, from ethyl 1H-indole-2-carboxylate. This intermediate is a versatile building block for creating more complex derivatives.[7]
-
Rationale: Hydrazinolysis, the reaction of an ester with hydrazine, is a straightforward and efficient method for the synthesis of carbohydrazides. The large excess of hydrazine monohydrate drives the reaction to completion. Absolute ethanol is used as a solvent due to its ability to dissolve both the starting ester and hydrazine.
-
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine monohydrate (99%)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
-
Procedure:
-
To a stirred solution of ethyl 1H-indole-2-carboxylate (e.g., 0.46 g, 7.93 mmol) in absolute ethanol (15 mL), add hydrazine monohydrate (e.g., 4 mL, 79.90 mmol).[7]
-
Reflux the reaction mixture for the time indicated by TLC monitoring until the starting material is consumed.
-
After cooling, the product often crystallizes out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
B. Representative Advanced Synthesis: Thiazolyl-Indole-2-Carboxamides
To illustrate a more complex synthetic route, the following workflow outlines the preparation of thiazolyl-indole-2-carboxamide derivatives, which have shown significant anticancer potential.[9]
Caption: Synthetic workflow for Thiazolyl-Indole-2-Carboxamides.
II. Biological Evaluation: Assessing Anticancer Potential
A systematic and multi-faceted approach is essential to thoroughly evaluate the anticancer activity of newly synthesized indole-2-carboxylate derivatives. The experimental workflow typically progresses from broad cytotoxicity screening to more detailed mechanistic studies.[5]
Caption: Overall experimental workflow for anticancer evaluation.
A. In Vitro Cytotoxicity Assays
The initial step is to determine the concentration at which the compounds inhibit the growth of cancer cells by 50% (IC50). The MTT and SRB assays are widely used for this purpose.[5]
Protocol 3: MTT Assay for Cell Viability
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals, which can be quantified spectrophotometrically. This provides a reliable measure of cell viability.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the indole derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
-
Data Presentation: Cytotoxicity of Novel Indole Derivatives
The following table summarizes the IC50 values of several novel indole derivatives against a panel of human cancer cell lines, as reported in recent literature.
| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | HeLa (Cervical) | Reference |
| U2 | 1.2 ± 0.02 µM | - | - | - | - | - | [10] |
| 6i | 6.10 ± 0.4 µM | - | - | - | - | - | [9] |
| 6v | 6.49 ± 0.3 µM | - | - | - | - | - | [9] |
| Va | - | - | - | - | - | - | [11] |
| Ve | - | - | - | - | - | - | [11] |
| Vf | - | - | - | - | - | - | [11] |
| Vg | - | - | - | - | - | - | [11] |
| Vh | - | - | - | - | - | - | [11] |
| Dasatinib | 46.83–60.84 µM | - | - | - | - | - | [9] |
| Doxorubicin | 4.17–5.57 µM | - | - | - | - | - | [9] |
B. Elucidating the Mechanism of Action
For compounds that exhibit potent cytotoxicity, the next crucial step is to understand how they induce cancer cell death.
1. Apoptosis and Cell Cycle Analysis
-
Apoptosis Assays: Techniques like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Staining cells with a DNA-intercalating dye (e.g., PI) and analyzing them by flow cytometry can reveal if a compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).[4]
2. Target Identification and Validation
-
Western Blotting: This technique is used to determine the effect of the compounds on the expression levels of key proteins involved in cancer-related signaling pathways.[5]
-
Kinase Inhibition Assays: For compounds suspected to be kinase inhibitors, in vitro kinase assays can directly measure their inhibitory activity against specific kinases like EGFR, HER2, VEGFR-2, and CDK2.[9]
III. Molecular Mechanisms and Signaling Pathways
Indole-2-carboxylate derivatives exert their anticancer effects through a variety of mechanisms, often by targeting multiple pathways simultaneously.[6][9]
Caption: Overview of the anticancer mechanisms of indole-2-carboxamides.
A significant number of indole-2-carboxamides function as inhibitors of key oncogenic kinases.[6] For example, certain derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, as well as downstream signaling molecules like BRAF.[11] The inhibition of these kinases disrupts signaling cascades that are crucial for cancer cell proliferation and survival. Another important mechanism is the inhibition of the Akt/mTOR/NF-κB signaling pathway, which plays a vital role in cell survival, proliferation, and inflammation.[6] Furthermore, many indole-2-carboxylate derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[6][8]
IV. Conclusion and Future Directions
The indole-2-carboxylate scaffold is a highly versatile and promising platform for the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their ability to interact with a wide range of biological targets, makes them an attractive area for further research. Future efforts should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on exploring novel drug delivery strategies to improve their therapeutic index. The protocols and insights provided in this guide offer a solid foundation for researchers to build upon in the ongoing quest for more effective cancer therapies.
References
-
Application Notes and Protocols for Testing Anticancer Activity of Indole Derivatives - Benchchem. 5
-
Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines - Benchchem. 10
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. 9
-
Application Notes and Protocols: Developing Anticancer Agents from Indole-2-Carboxamides - Benchchem. 6
-
Application Notes and Protocols: Synthesis and Evaluation of Indole-2-Carbohydrazide Derivatives as Anticancer Agents - Benchchem. 7
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. 8
-
Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews. 12
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. 3
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed. 4
-
Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC - PubMed Central. 13
-
Indole As An Emerging Scaffold In Anticancer Drug Design - AIP Publishing. 14
-
The Role of Indole-2-carboxaldehyde in Drug Discovery and Pharmaceutical Development. 15
-
Basic mechanism of action for indole containing anti-lung cancer drugs. - ResearchGate. 1
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. 11
-
In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - MDPI. 16
-
(PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 13. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. nbinno.com [nbinno.com]
- 16. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
This guide provides in-depth technical support for the purification of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate via column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the isolation of this and structurally related indole intermediates. The content is structured into a troubleshooting guide and frequently asked questions to directly address common experimental issues.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Question 1: My compound is co-eluting with a close-running impurity. How can I improve the separation?
Answer: Achieving separation between compounds with similar polarities is a common challenge. The key is to optimize the mobile phase (eluent) to maximize the differential partitioning of your target compound and the impurity on the silica stationary phase.
-
Optimize the Eluent System: The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[1] An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase, allowing for effective separation.[1]
-
Systematic Solvent Exploration: If a standard Hexane/Ethyl Acetate system is failing, explore eluents with different selectivities. For instance, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the silica, often improving resolution. A common starting point for moderately polar compounds is a 10-50% Ethyl Acetate/Hexane mixture.[2]
-
Consider a Ternary Mixture: Sometimes, adding a third solvent in a small quantity (1-5%) can dramatically improve separation. For example, adding a small amount of methanol to a Dichloromethane/Hexane mixture can resolve stubborn spots. However, be cautious, as using more than 10% methanol in your eluent can risk dissolving the silica gel stationary phase.[2]
Question 2: The spot for my compound is streaking or "tailing" on the TLC plate and column fractions are broad. What causes this and how can it be fixed?
Answer: Streaking is a clear indicator of an undesirable interaction between your compound and the stationary phase, typically acidic silica gel.
-
Causality: The indole N-H proton and the lone pairs on the formyl and ester oxygens of your molecule are capable of strong hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, interaction can cause the compound to "stick" and elute slowly and unevenly, resulting in tailing. Overloading the column with too much crude material can also lead to broad bands and poor separation.
-
Solution - Eluent Modification: To mitigate this, you can neutralize the acidic sites on the silica gel. The addition of a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent is a highly effective strategy.[3] This base will preferentially interact with the acidic silanol groups, presenting a more neutral surface for your compound to travel through, resulting in sharper bands and improved peak shape.
-
Solution - Proper Sample Loading: Ensure your crude sample is dissolved in the minimum amount of solvent before loading it onto the column.[4] Using a large volume of a highly polar solvent to dissolve the sample can disrupt the top of the column and cause band broadening from the start. If solubility is an issue, dry loading is the preferred method.[4]
Question 3: My final yield is very low. Where could my compound have gone?
Answer: A low recovery rate after column chromatography points to one of several potential issues, from compound instability to elution problems.
-
On-Column Degradation: Indole derivatives, particularly those with electron-withdrawing groups like a formyl group, can be sensitive to the acidic environment of silica gel.[5][6] The compound may be degrading during the purification process.
-
Diagnostic Test: You can test for stability by performing a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent.[7] If your compound is stable, the spot will move to a new position along the diagonal. If it is degrading, you will see new spots appearing off the diagonal.[7]
-
Solution: If instability is confirmed, consider using a deactivated or neutral stationary phase like neutral alumina, or deactivating the silica gel yourself by pre-treating it with a solution of your eluent containing 1-2% triethylamine.[5]
-
-
Irreversible Adsorption: Your compound might be too polar for the eluent system and is now permanently adsorbed at the top of the column. This can happen if the eluent is not polar enough to move the compound effectively.
-
Diagnostic Test: After you believe your compound should have eluted, you can perform a "methanol purge" by flushing the column with 100% methanol.[7] Methanol is highly polar and will strip almost everything off the silica. Collect this flush and analyze it by TLC to see if your missing compound is present.
-
-
Dilute Fractions: It's possible the compound did elute, but over a large number of fractions, making it undetectable by routine TLC spotting.[5] Try combining and concentrating the fractions where you expected your product to be and re-analyzing by TLC.[5]
Question 4: My TLC showed good separation, but on the column, everything eluted together near the solvent front. What went wrong?
Answer: This frustrating outcome usually points to a problem with the column packing or sample loading technique.
-
Improper Column Packing: If the silica gel is not packed uniformly, channels can form. The solvent and your sample will flow through these channels instead of interacting with the stationary phase, leading to a complete loss of separation. Ensure you pack the column carefully, avoiding air bubbles and ensuring a level surface.
-
Loading Solvent Polarity: This is a very common mistake. If you dissolve your sample in a solvent that is significantly more polar than your mobile phase (e.g., dissolving in pure ethyl acetate and eluting with 10% ethyl acetate/hexane), the strong solvent will carry your entire sample down the column in a single band, preventing any separation.[4] The ideal scenario is to dissolve the sample in the mobile phase itself or use the dry loading technique.[4]
-
Column Overloading: Loading too much crude material onto a small column will exceed its separation capacity, causing all components to elute together. A general rule of thumb is to use a silica-to-crude-product mass ratio of at least 30:1 to 50:1 for good separation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
Standard flash-grade silica gel with a particle size of 40-63 µm (230-400 mesh) and a pore size of 60 Å is the most common and cost-effective choice for this type of compound. If you find the compound is degrading on silica, alternatives like neutral alumina or commercially available deactivated silica columns can be used.[5]
Q2: How do I select an appropriate starting solvent system?
The best practice is to use TLC to empirically determine the optimal solvent system.[9] Given the structure of your molecule (indole N-H, ester, formyl, methoxy ether), it is of intermediate polarity.
-
Start with a binary mixture: A good starting point is a 70:30 mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).[2][10]
-
Spot and Elute: Spot your crude reaction mixture on a TLC plate and develop it in this solvent system.
-
Analyze the Rf: Observe the separation. If the spots are all at the bottom (low Rf), you need to increase the polarity of the eluent (e.g., move to 60:40 Hexane:EtOAc). If they are all at the top (high Rf), decrease the polarity (e.g., 80:20 Hexane:EtOAc).
-
Target Rf: The ideal system will give your target compound an Rf value of approximately 0.25-0.35, with clear separation from impurities.[1]
Q3: What is the difference between wet loading and dry loading, and which should I use?
-
Wet Loading: Involves dissolving the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetting it onto the top of the packed column.[4] This method is fast and suitable when your compound is highly soluble in the eluent.
-
Dry Loading: Involves pre-adsorbing your compound onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[4] This powder is then carefully added to the top of the packed column.
-
Recommendation: Dry loading is almost always the superior method. It prevents issues with strong loading solvents and ensures a very narrow, concentrated starting band, which leads to better resolution and sharper peaks.[4] It is highly recommended if your compound is not easily soluble in the mobile phase.
Q4: How much silica gel should I use for my column?
The amount of silica depends on the quantity of crude material and the difficulty of the separation.
-
Easy Separations (ΔRf > 0.2): A silica-to-crude mass ratio of 30:1 is often sufficient.
-
Difficult Separations (ΔRf < 0.1): A ratio of 50:1 up to 100:1 may be necessary to achieve baseline separation.[8] Using more silica provides a greater surface area for interactions, increasing the number of theoretical plates and improving resolution.
Data Summary & Recommended Protocols
Table 1: Solvent System Selection Guide
| Solvent System (v/v) | Polarity Index | Target Compound Class | Expected Rf for Target Compound |
| 10-20% EtOAc / Hexanes | Low | Non-polar impurities, less functionalized indoles | < 0.2 |
| 20-40% EtOAc / Hexanes | Medium | This compound | 0.25 - 0.4 (Optimal Target) |
| 5-15% MeOH / DCM | High | Highly polar impurities, di-functionalized indoles | > 0.5 |
| 30% EtOAc / Hexanes + 0.5% TEA | Medium (Modified) | Target compound exhibiting tailing | ~0.3 with improved spot shape |
EtOAc = Ethyl Acetate; DCM = Dichloromethane; MeOH = Methanol; TEA = Triethylamine
Step-by-Step Experimental Protocol
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., 30% Ethyl Acetate in Hexanes) that provides an Rf of 0.25-0.35 for the target compound.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column. For 1g of crude material, a 40mm diameter column is suitable.
-
Add a small plug of cotton or glass wool to the bottom and cover with a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (e.g., 50g for 1g crude) in your chosen eluent.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped. The final packed silica bed should be level.
-
Add a protective layer of sand (0.5 cm) on top of the silica bed.
-
-
Sample Loading (Dry Method Recommended):
-
Dissolve your crude material (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).
-
Add 2-3g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column without disturbing the top layer.
-
Apply pressure (flash chromatography) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in test tubes. The size of the fractions should be appropriate for the column volume (e.g., 15-20 mL fractions for a 40mm column).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your product.
-
Visualize the spots under a UV lamp (254 nm).
-
Group the fractions that contain your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Workflow and Logic Diagrams
Caption: Standard workflow for column chromatography purification.
Caption: Decision tree for troubleshooting common chromatography issues.
References
-
Benchchem. Technical Support Center: Solvent Selection for Indole Synthesis.
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?
-
ACS Omega. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
Reddit. (2021). Problems with Fischer indole synthesis.
-
Wiley-VCH. Supporting Information for scientific publication.
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
-
Journal of Organic Chemistry. (2015). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis.
Sources
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Recrystallization of Indole Carboxylic Acid Esters
Welcome to the technical support center for the purification of indole carboxylic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials from this versatile class of compounds. The unique physicochemical properties of the indole nucleus, combined with the polarity of the carboxylic acid or ester functional group, often make recrystallization a non-trivial purification step.
This document moves beyond standard protocols to provide a deeper, mechanism-driven understanding of the recrystallization process. We will explore common issues, their root causes, and logical, field-tested solutions to guide you toward achieving optimal purity and yield.
Troubleshooting Guide: From Oils to Crystalline Solids
This section addresses the most frequent and frustrating issues encountered during the recrystallization of indole carboxylic acid esters. The solutions are presented in a question-and-answer format to directly tackle specific experimental observations.
Question 1: I've dissolved my crude ester in a hot solvent, but upon cooling, no crystals have formed. What's happening?
This is a classic case of failure to achieve supersaturation, or the solution is supersaturated but crystallization has not been induced.[1]
-
Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[1] The concentration of your indole ester is too low to reach the point of supersaturation upon cooling, meaning it remains soluble even at low temperatures.
-
Solution: Re-heat the solution and carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by boiling it off (use a boiling chip). Once you observe the first signs of turbidity or crystal formation at the boiling point, add a very small amount of fresh hot solvent to redissolve the solid.[2] Now, allow the solution to cool slowly. The goal is to use the absolute minimum amount of hot solvent required for complete dissolution.[3][4]
-
-
Probable Cause 2: Lack of Nucleation Sites. Crystals need a surface or a seed to begin growing.[1] A perfectly smooth glass surface and a highly pure solution can sometimes lead to a stable, supersaturated state without crystallization.
-
Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[3][4] The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.
-
Solution B (Seeding): If you have a small amount of the pure crystalline product (or even some of the initial crude solid), add a single, tiny crystal to the cooled solution.[3][5] This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.[6]
-
Question 2: My compound separated as an oil, not a solid. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture).[7] This is problematic because oils tend to trap impurities and rarely solidify into pure crystals.
-
Probable Cause 1: High Solute Concentration & Rapid Cooling. If the solution is highly supersaturated, the solute may crash out of solution too quickly and at too high a temperature, forming a liquid phase instead of an ordered crystal lattice.
-
Solution: Reheat the flask to dissolve the oil completely. Add a small, measured amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level.[1][7] Ensure the flask cools as slowly as possible by insulating it (e.g., placing it in a warm water bath that is allowed to cool to room temperature, or covering it with a beaker).[7] Very slow cooling is critical to give molecules time to arrange themselves into a crystal lattice.
-
-
Probable Cause 2: Inappropriate Solvent Choice. A solvent with a boiling point higher than the melting point of your compound can promote oiling out.
-
Solution: Re-evaluate your solvent choice. Select a solvent or solvent mixture with a lower boiling point. For example, if your compound oils out from toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C).[8]
-
Question 3: My final yield is very low. Where did my product go?
A low yield can be disheartening, but the material is often recoverable. The primary culprits involve using too much solvent or losing product during transfers.
-
Probable Cause 1: Excessive Solvent Volume. As discussed in Question 1, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[7]
-
Solution: After filtering your first crop of crystals, concentrate the mother liquor (the remaining solution) by boiling off a significant portion of the solvent. Cool this concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.
-
-
Probable Cause 2: Premature Crystallization. If your compound is not very soluble, it might crystallize in the filter funnel during a hot filtration step (used to remove insoluble impurities).
-
Solution: Ensure your filtration setup is hot. Pre-heat the filter funnel and the receiving flask by pouring hot solvent through them just before filtering your dissolved product solution. Use a stemless funnel to prevent crystallization in the stem.
-
-
Probable Cause 3: Washing with Room-Temperature Solvent. Washing the collected crystals with solvent that is not thoroughly chilled can redissolve a portion of your purified product.
-
Solution: Always wash your crystals with a minimal amount of ice-cold solvent.[3] Keep your wash solvent in an ice bath.
-
Question 4: The recrystallized crystals are still colored, but I know the pure compound is white. How do I remove the color?
Colored impurities are common, especially in indole chemistry.
-
Probable Cause: Highly Colored, Minor Impurities. Often, trace amounts of highly conjugated or oxidized side products can impart significant color to the bulk material.
-
Solution (Activated Charcoal): If the impurity is non-polar and colored, activated charcoal can be used. After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of decolorizing charcoal (a spatula tip is often enough). Swirl and heat the mixture for a few minutes. The colored impurities will adsorb to the charcoal's surface. Remove the charcoal via hot filtration through a fluted filter paper or a small pad of Celite, then proceed with cooling. Caution: Charcoal can also adsorb your desired product, so use it sparingly to avoid reducing your yield.[9][10]
-
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for my indole carboxylic acid ester?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11] This differential solubility is the basis of recrystallization.[9]
-
Consider Polarity ("Like Dissolves Like"): Indole carboxylic acid esters have a moderately polar aromatic system and a polar ester/acid group. Solvents of intermediate polarity like ethyl acetate, acetone, or alcohols (ethanol, methanol) are excellent starting points.[8][12][13]
-
Experimental Testing: The best method is empirical. Place a small amount of your crude material (20-30 mg) in a test tube and add a few drops of a candidate solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is too poor. The ideal solvent will show little to no dissolution at room temperature but will fully dissolve the compound upon heating.[2][3]
Q: When is a mixed-solvent system appropriate?
A: A mixed-solvent system is ideal when no single solvent has the desired solubility properties. This is very common for compounds like indole esters which have both polar and non-polar characteristics. You use a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[6][9]
-
Procedure: Dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity). This indicates the solution is saturated. Add a few drops of the "good" solvent to re-clarify the solution, and then allow it to cool slowly.[12] A common and effective pair for indole derivatives is ethanol/water or methylene chloride/petroleum ether.[10][14]
Q: What is the purpose of allowing the solution to cool slowly?
A: Slow cooling is paramount for achieving high purity. Crystal formation is a process of equilibrium where molecules of your compound selectively deposit onto the growing crystal lattice. Rapid cooling causes the compound to crash out of solution, trapping impurities within the crystal structure.[4][7] Slow cooling allows for the selective incorporation of the correct molecules, excluding impurities which remain in the solvent.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when troubleshooting a recrystallization experiment.
Caption: A troubleshooting flowchart for common recrystallization issues.
Data Summary: Common Recrystallization Solvents
The choice of solvent is critical. This table provides a starting point for solvent screening based on properties relevant to indole carboxylic acid esters.
| Solvent | Boiling Point (°C)[8] | Polarity | Comments & Typical Use |
| Water | 100 | Very High | Generally a poor solvent for the indole core, but can be used as an anti-solvent with polar organic solvents like ethanol or acetone.[12][13] |
| Ethanol | 78 | High | A very common and effective solvent for many indole derivatives. Often used in combination with water.[13][15] |
| Methanol | 65 | High | Similar to ethanol but more volatile. Good for moderately polar compounds.[15] |
| Ethyl Acetate (EtOAc) | 77 | Medium | An excellent choice for compounds of intermediate polarity. The ester group in the solvent can favorably interact with the ester in the solute.[13][16] |
| Acetone | 56 | Medium | A strong, versatile solvent. Its low boiling point makes it easy to remove, but can also lead to rapid evaporation and premature crystallization.[12] |
| Dichloromethane (DCM) | 40 | Medium-Low | Good for dissolving less polar indoles. Often used in a mixed system with a non-polar anti-solvent like hexanes or petroleum ether.[10] |
| Toluene | 111 | Low | Effective for less polar compounds that require high heat for dissolution. High boiling point can sometimes lead to oiling out.[8][12] |
| Hexanes / Petroleum Ether | 60-90 | Very Low | Typically used as anti-solvents to precipitate indole esters from more polar solvents like DCM or Ethyl Acetate.[10][12] |
Experimental Protocol: General Recrystallization of an Indole Ester
This protocol provides a step-by-step methodology for a mixed-solvent recrystallization, which is frequently required for this class of compounds.
Objective: To purify a crude indole carboxylic acid ester (e.g., 1.0 g) using a dichloromethane/hexane solvent system.
Materials:
-
Crude indole ester (1.0 g)
-
Dichloromethane (DCM, "good" solvent)
-
Hexanes ("bad" solvent / anti-solvent)
-
125 mL Erlenmeyer flask
-
Hot plate
-
Pasteur pipettes
-
Buchner funnel, filter flask, and filter paper
-
Ice bath
Procedure:
-
Initial Dissolution: Place the 1.0 g of crude indole ester into the 125 mL Erlenmeyer flask. Add dichloromethane in small portions (e.g., 2-3 mL at a time) while gently warming the flask on a hot plate in a fume hood. Swirl the flask after each addition. Continue adding DCM until the solid has just dissolved. This ensures you are using the minimum amount of the "good" solvent.
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration at this stage.
-
Induce Saturation: While the DCM solution is still warm, begin adding hexanes dropwise from a Pasteur pipette while constantly swirling the flask. Continue adding hexanes until you observe a faint, persistent cloudiness (turbidity).
-
Re-clarification: Add 1-2 drops of dichloromethane to the cloudy mixture, just enough to make the solution clear again. You are now at the ideal point of saturation for crystallization to occur upon cooling.
-
Slow Cooling (Crucial Step): Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Do not rush this step. You should see crystals begin to form over 15-30 minutes.
-
Maximize Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.
-
Collection of Crystals: Set up the Buchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of ice-cold hexanes.
-
Filtration and Washing: Swirl the cold slurry of crystals and pour it into the center of the Buchner funnel with the vacuum on. Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel. Once the mother liquor has been filtered through, wash the crystals on the filter paper with a minimal amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them. Then, carefully transfer the crystalline solid to a pre-weighed watch glass and allow it to air dry completely, or dry in a vacuum oven, until a constant weight is achieved.[3]
References
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
PraxiLabs. (2022-11-07). Recrystallization Definition, Principle & Purpose. Available from: [Link]
-
Industrial & Engineering Chemistry Research. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. Available from: [Link]
-
LabXchange. (2024-01-23). Lab Procedure: Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting. Available from: [Link]
-
Organic Syntheses. Ethyl Indole-2-Carboxylate. Org. Synth. 1963, 43, 40. Available from: [Link]
-
Recrystallization1. (n.d.). Available from: [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Reddit. (2014-08-04). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.
-
National Institutes of Health, PubChem. Indole-2-carboxylic acid. Available from: [Link]
-
ACS Omega. (2019-09-05). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Publications. Available from: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Org. Synth. 1977, 56, 72. Available from: [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
-
ResearchGate. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. J. Braz. Chem. Soc., Vol. 22, No. 11, 2036-2039. Available from: [Link]
-
MIT OpenCourseWare. (2010-02-04). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available from: [Link]
-
Crystallization Solvents.pdf. (n.d.). Available from: [Link]
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Chemistry LibreTexts. (2022-04-07). 3.3C: Determining Which Solvent to Use. Available from: [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. reddit.com [reddit.com]
- 5. LabXchange [labxchange.org]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. praxilabs.com [praxilabs.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mt.com [mt.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
Identification and removal of byproducts in indole synthesis
A4: Indoles, especially those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel. [14]This acidity can cause degradation, leading to streaking on TLC plates and low recovery from column chromatography. The solution is to use deactivated silica gel. [14][15]You can deactivate silica by preparing a slurry with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA). [15]This neutralizes the acidic sites on the silica surface, allowing for the safe purification of acid-sensitive compounds. [14][15]
Troubleshooting Guides by Synthesis
This section provides a deeper dive into specific problems encountered in common indole syntheses.
Guide 1: Fischer Indole Synthesis - Low Yield & Competing Reactions
Problem: You observe low yields and the formation of significant byproducts, such as aniline derivatives or aldol condensation products, in your Fischer indole synthesis. [2][3] Causality: The mechanism of the Fischer indole synthesis involves a delicate balance of equilibria. [13][14]Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring N-N bond cleavage over the desired-[2][2]sigmatropic rearrangement, which leads to aniline byproducts. [2][4]If you are using aldehydes or ketones with α-hydrogens, the acidic conditions can promote self-condensation (aldol) reactions, consuming your starting material. [2] Diagnostic & Identification Workflow:
Byproduct Identification Data:
| Analytical Method | Expected Signature of Byproduct |
| TLC | Multiple spots; byproducts are often more polar than the desired indole. |
| ¹H NMR | N-N Cleavage: Appearance of signals corresponding to aniline or related aryl amines. [4]Aldol: Signals in the olefinic region (δ 5-7 ppm) and aldehyde/ketone region (δ 9-10 ppm or 2-3 ppm). |
| Mass Spec (MS) | Molecular ion peaks corresponding to aniline derivatives, aldol condensation products, or dimers. [15] |
Solutions & Protocols:
-
Protocol 1: Optimization of Reaction Conditions:
-
Catalyst Screening: Switch from strong acids (H₂SO₄) to milder catalysts like ZnCl₂, p-TSA, or polyphosphoric acid. [2][16] 2. Temperature Control: Run the reaction at the lowest temperature that allows for conversion, even if it requires a longer reaction time. [1] 3. Inert Atmosphere: To prevent oxidative side reactions, run the reaction under an inert atmosphere like nitrogen or argon. [3]* Protocol 2: Purification via Deactivated Silica Gel Chromatography:
-
Prepare Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine.
-
Pack Column: Wet-pack the column with the slurry. [17] 3. Equilibrate: Flush the column with 2-3 column volumes of the eluent (containing TEA) to ensure the entire stationary phase is neutralized. [18] 4. Load & Elute: Load your crude product and elute using a gradient system, maintaining 1% TEA in the mobile phase throughout the run.
-
Guide 2: Palladium-Catalyzed Synthesis (e.g., Larock) - Catalyst Removal & Regioisomerism
Problem: A Larock indole synthesis using an unsymmetrical alkyne results in a mixture of regioisomers, and the final product is contaminated with palladium.
Causality: The Larock heteroannulation involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. [19][20]The regioselectivity of the alkyne insertion into the aryl-palladium bond is a known challenge and is influenced by steric and electronic factors of the alkyne substituents. [20][21]The larger substituent typically orients itself away from the palladium to minimize steric hindrance. [20]Residual palladium, often in colloidal form, can be difficult to remove by simple filtration.
Diagnostic & Identification Workflow:
Byproduct Identification Data:
| Analytical Method | Expected Signature of Byproduct |
| ¹H NMR | A doubled set of signals for the indole core and substituent protons, indicating the presence of two regioisomers. The ratio can be determined by integration. [22] |
| LC-MS | Two peaks with the same mass-to-charge ratio (m/z) but different retention times. |
| Visual | A grey or black color in the isolated product often indicates residual palladium. |
Solutions & Protocols:
-
Protocol 3: Removal of Residual Palladium:
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a plug of Celite.
-
Scavenger Treatment: To the filtrate, add a palladium scavenger such as polystyrene-bound TMT (trimercaptotriazine) or N-acetyl cysteine. [10][12] 3. Stir: Stir the mixture at room temperature or slightly elevated temperature for a few hours.
-
Final Filtration: Filter the mixture again to remove the scavenger-bound palladium.
-
-
Protocol 4: Separation of Regioisomers by Flash Chromatography:
-
TLC Optimization: Carefully develop a solvent system that provides the best possible separation between the two isomer spots on a TLC plate.
-
Column Preparation: Use a long, narrow column for better resolution.
-
Gradient Elution: Employ a very shallow gradient elution, starting with a low polarity mobile phase and slowly increasing the polarity. This can improve the separation between closely eluting isomers. [18] 4. Fraction Analysis: Collect small fractions and analyze them by TLC to identify and combine the pure fractions of each isomer.
-
General Purification Protocols
Protocol 5: Acid-Base Extraction for Removal of Basic/Acidic Impurities
This technique is invaluable for removing unreacted anilines (basic) or acidic catalysts/byproducts from your neutral indole product. [23][24]
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or dichloromethane in a separatory funnel. [24]2. Acid Wash: To remove basic impurities (e.g., aniline), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities will be protonated and move into the aqueous layer. [25]3. Separate Layers: Drain the aqueous layer.
-
Base Wash: To remove acidic impurities (e.g., carboxylic acids, p-TSA), wash the organic layer with a weak aqueous base (e.g., saturated NaHCO₃ solution). [23][24]The acidic impurities will be deprotonated and move into the aqueous layer.
-
Separate Layers: Drain the aqueous layer.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified neutral product.
References
- Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. (1997). Vertex AI Search.
- Preventing tar and polymer formation in Fischer indole synthesis.Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.Benchchem.
- How to remove palladium catalyst from reaction mixture? (2017).
- An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Common side reactions in indole-pyrrole synthesis.Benchchem.
- Your trick to remove residual palladium. (2025). Reddit.
- Technical Support Center: Optimization of Fischer Indole Synthesis.Benchchem.
- What are the spectroscopic analysis methods for 98% Indole? (2025). Jinjing Chemical Blog.
- Acid-Base Extraction.University Handout.
- Chromatography: The Solid Phase.University of Rochester, Department of Chemistry.
- Acid–base extraction.Wikipedia.
- Tips for Flash Column Chromatography.University of Rochester, Department of Chemistry.
- Why Do Some Fischer Indoliz
- Technical Support Center: Regioselective Synthesis of Substituted Indole Deriv
- Bischler–Möhlau indole synthesis.Wikipedia.
- Fischer indole synthesis.Wikipedia.
- Fischer Indole Synthesis.Alfa Chemistry.
- Bischler-Möhlau indole synthesis.chemeurope.com.
- Larock indole synthesis.Wikipedia.
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Bischler-Möhlau Indole Synthesis.Organic Syntheses.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.PMC.
- Purification of Organic Compounds by Flash Column Chrom
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. jinjingchemical.com [jinjingchemical.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. orgsyn.org [orgsyn.org]
- 18. Chromatography [chem.rochester.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 21. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. people.chem.umass.edu [people.chem.umass.edu]
- 24. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Common Issues in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during this foundational reaction. The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains a cornerstone for constructing the indole scaffold, a privileged structure in numerous pharmaceuticals and natural products.[1][2][3][4] However, its success is highly sensitive to a range of experimental parameters.[5][6] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing success and failure, empowering you to diagnose and resolve issues in your own experiments.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing or resulting in a very low yield. What are the primary factors to investigate?
Low or no yield is a frequent challenge and can often be attributed to one or more of the following core issues. A systematic approach to troubleshooting is critical.
-
Purity of Starting Materials: The purity of both the arylhydrazine and the carbonyl compound is paramount.[5][7] Arylhydrazines, in particular, can degrade over time. It is highly recommended to use freshly purified or distilled starting materials.[7][8] The hydrochloride salt of the phenylhydrazine is often more stable and can be a better choice.[8]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1][2][5][9] A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of starting materials or the final product.[10] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) are commonly employed.[1][2][3][9] Polyphosphoric acid (PPA) is often a highly effective catalyst for the cyclization step.[7][8]
-
Suboptimal Reaction Temperature: This reaction typically requires elevated temperatures to overcome the activation energy of the rearrangement step.[7][11] However, excessively high temperatures can promote decomposition.[7] Careful optimization and monitoring, for instance starting at conditions reported for similar substrates (e.g., 80 °C), is crucial.[2][8]
-
Unfavorable Substrate Electronics: The electronic properties of substituents on both the arylhydrazine and the carbonyl component can dramatically influence the reaction's success.
-
Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[5][12] This is a known reason for the failure of Fischer indolizations intended to produce 3-aminoindoles.[12][13]
-
Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction and may necessitate harsher conditions (stronger acid, higher temperature).[8]
-
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl partner can sterically impede the necessary conformational changes for the[1][1]-sigmatropic rearrangement and subsequent cyclization.[5]
Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
The formation of multiple products, often observed as multiple spots on a TLC plate, is a common issue. Understanding the primary side reactions is key to suppression.
-
Aldol Condensation: Aldehydes and ketones possessing α-hydrogens are susceptible to self-condensation under the acidic reaction conditions.[5]
-
"Abnormal" Fischer Indole Synthesis: When using unsymmetrical ketones, the formation of regioisomers is possible. The direction of cyclization can be influenced by the acid strength and steric factors. Generally, stronger acids tend to favor the formation of the indole from the less substituted enamine intermediate.[15]
-
N-N Bond Cleavage: As mentioned previously, certain electronic factors, particularly strong electron-donating groups on the enamine portion of the intermediate, can promote heterolytic cleavage of the N-N bond, leading to aniline and iminium ion byproducts.[12][13]
Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve selectivity?
Regiocontrol is a significant challenge when using unsymmetrical ketones. The outcome depends on the relative stability of the two possible enamine intermediates.
-
Acid Catalyst Influence: The choice and concentration of the acid catalyst can significantly impact the regioselectivity.[10][15] A systematic screening of different acids (e.g., acetic acid, p-toluenesulfonic acid, ZnCl₂) is recommended. Weaker acidic conditions may favor indolization toward the more functionalized carbon.[8]
-
Steric Effects: The steric bulk of the substituents on the ketone can direct the formation of the enamine to the less hindered position.
-
Strategic Synthesis: If achieving high regioselectivity is proving difficult, it may be more efficient to consider an alternative indole synthesis that offers better control for the desired substitution pattern.
Q4: The reaction with acetaldehyde to form the parent indole is not working. Is this expected?
Yes, the Fischer indole synthesis notoriously fails with acetaldehyde.[6][10] A common and effective workaround is to use pyruvic acid as the carbonyl partner. The resulting indole-2-carboxylic acid can then be readily decarboxylated to yield the unsubstituted indole.[6][16]
Q5: I am struggling with the final purification of my indole product. What are some effective strategies?
Indoles can be challenging to purify due to their polarity and potential for decomposition on silica gel.
-
Chromatography Considerations:
-
If your product is basic, adding a small amount of a volatile base like triethylamine (1%) to your eluent can prevent streaking on the silica gel column.[15]
-
Some indoles are sensitive to the acidic nature of silica gel.[15] Consider using neutralized silica gel or an alternative stationary phase like alumina.[15]
-
-
Recrystallization: If a solid, recrystallization is often an excellent method for obtaining highly pure indole products.
-
Preparative Chromatography: For small-scale reactions or particularly challenging separations, preparative TLC or HPLC can be effective.[17]
Mechanistic Insight & Key Process Visualization
A firm grasp of the reaction mechanism is indispensable for effective troubleshooting. The process involves several key acid-catalyzed transformations.
// Nodes Start [label="Arylhydrazine +\nAldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Phenylhydrazone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Enamine\nTautomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Rearrangement [label="[1][1]-Sigmatropic\nRearrangement", fillcolor="#FBBC05", fontcolor="#202124"]; Diimine [label="Di-imine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminal [label="Cyclic Aminal", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Elimination of NH₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole [label="Aromatic Indole\nProduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Hydrazone [label=" Condensation\n(H⁺ catalyst)"]; Hydrazone -> Enamine [label=" Tautomerization\n(H⁺ catalyst)"]; Enamine -> Rearrangement [label=" Protonation"]; Rearrangement -> Diimine [label=" C-C bond formation"]; Diimine -> Cyclization [label=" Aromatization"]; Cyclization -> Aminal; Aminal -> Elimination [label=" H⁺ catalyst"]; Elimination -> Indole; } } Caption: Key mechanistic steps of the Fischer indole synthesis.
This sequence highlights the critical roles of the acid catalyst at multiple stages: hydrazone formation, tautomerization, and the final elimination of ammonia.[1][3][16] The irreversible[1][1]-sigmatropic rearrangement is the key bond-forming step that establishes the core bicyclic structure.[1][3][9]
Troubleshooting Workflow
When faced with a problematic reaction, a logical, step-by-step approach is the most effective path to a solution.
// Nodes Start [label="Low Yield / No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Purity of\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Catalyst [label="Screen Acid Catalysts\n(Brønsted & Lewis)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Optimize Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Solvent [label="Screen Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; Consider_Substrate [label="Evaluate Substrate\n(Electronics/Sterics)", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Purity; Check_Purity -> Optimize_Catalyst [label="If pure"]; Optimize_Catalyst -> Optimize_Temp; Optimize_Temp -> Optimize_Solvent; Optimize_Solvent -> Consider_Substrate; Consider_Substrate -> Success [label="If viable"]; } } Caption: A systematic workflow for troubleshooting the Fischer indole synthesis.
Experimental Protocols
General Protocol for Fischer Indole Synthesis (One-Pot)
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the arylhydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol).[8] Acetic acid can often serve as both the solvent and the catalyst.[8]
-
Catalyst Addition: If not using an acidic solvent, add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-0.2 eq; or ZnCl₂, 0.5-1.0 eq).
-
Heating: Heat the reaction mixture to reflux.[6][8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting hydrazone), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[8] Otherwise, carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]
Parameter Optimization Table
The following table provides starting points for the optimization of key reaction parameters.
| Parameter | Recommended Range/Options | Rationale & Considerations |
| Acid Catalyst | Brønsted: Acetic Acid, p-TsOH, H₂SO₄Lewis: ZnCl₂, BF₃·OEt₂, FeCl₃ | The optimal choice is substrate-dependent. Screen both types. PPA is also highly effective.[2][8][9] |
| Temperature | 80 °C to Reflux | The[1][1]-sigmatropic rearrangement often requires significant thermal energy.[7] Monitor for decomposition at higher temperatures. |
| Solvent | Acetic Acid, Ethanol, Toluene, neat | Acetic acid can act as both solvent and catalyst.[2][8] Toluene can be effective and aid in azeotropic removal of water.[18] Sometimes, running the reaction neat is beneficial.[7][19] |
| Concentration | 0.1 M - 1.0 M | Higher concentrations can increase reaction rates but may also promote side reactions. |
References
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]
-
Robinson, B. (1969). Studies on the Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53495-53538. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(16), 6173–6175. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]
-
Wikipedia. (2023, December 2). Fischer indole synthesis. [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link]
-
Li, B., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 22(6), 779-783. [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Abdel-Wahab, B. F., et al. (2009). Fischer indole synthesis in the absence of a solvent. Monatshefte für Chemie - Chemical Monthly, 140(1), 77-79. [Link]
-
chemeurope.com. (n.d.). Fischer indole synthesis. [Link]
Sources
- 1. Fischer_indole_synthesis [chemeurope.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. testbook.com [testbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Functionalized Indoles
Welcome to the Technical Support Center for the scalable synthesis of functionalized indoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to transition their indole synthesis from the lab bench to a larger scale. Indole derivatives are a cornerstone in pharmaceuticals, agrochemicals, and materials science, making their efficient and reliable synthesis a critical endeavor.[1][2][3][4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the scale-up process. Our focus is on providing practical, experience-driven advice to help you optimize your reactions, improve yields, and ensure the purity of your final products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Troubleshooting for Indole Synthesis Scale-Up
Q1: My indole synthesis reaction is resulting in a low yield upon scale-up. What are the common contributing factors?
A: Low yields during scale-up can arise from a multitude of factors that may not have been apparent at the bench scale. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that often require re-optimization when scaling up.[6] The surface-area-to-volume ratio changes significantly, which can affect heat transfer and reaction kinetics.
-
Instability of Reactants or Intermediates: Some starting materials, like arylhydrazines, can be unstable.[7] Ensure you are using fresh or properly stored reagents.
-
Presence of Interfering Functional Groups: Sensitive functional groups on your starting materials may require protection to prevent side reactions.[6]
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and lower the yield of your desired product.[5][6]
-
Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes more challenging. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
Q2: I'm observing significant side product formation in my large-scale indole synthesis. What are the likely culprits and how can I mitigate them?
A: Side product formation is a common issue when scaling up indole synthesis, particularly with classical methods like the Fischer and Bischler-Möhlau syntheses.
-
Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation.[6][8] To minimize this, consider a slow, controlled addition of the carbonyl compound to the reaction mixture.[8]
-
Friedel-Crafts-type Reactions: The acidic conditions can also promote unwanted reactions with aromatic rings if they are present in your substrates.[6][8]
-
N-N Bond Cleavage (Fischer Indole Synthesis): This is a significant competing pathway, especially with electron-donating substituents on the arylhydrazine, which can weaken the N-N bond.[6][9] This leads to byproducts such as aniline derivatives.[9][10]
-
Polymerization and Rearrangements (Bischler-Möhlau Synthesis): The harsh reaction conditions often employed in this synthesis can promote various side reactions.[8] Using milder reaction conditions can significantly improve the outcome.[8]
Q3: My indole synthesis is highly exothermic. How can I manage the heat generated during scale-up?
A: Managing exothermic reactions is critical for safety and to prevent runaway reactions, especially at larger scales.[11][12]
-
Controlled Addition of Reagents: Instead of adding all reagents at once, a slow, controlled addition of one of the reactants can help manage the rate of heat evolution.[11][12]
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system, such as a cooling jacket or an internal cooling coil.[11] The cooling capacity must be sufficient to remove the heat generated by the reaction.
-
Dilution: Running the reaction in a larger volume of an appropriate solvent can help to dissipate the heat more effectively.[11]
Q4: How do I choose the right solvent for scaling up my indole synthesis?
A: Solvent choice is crucial and can significantly impact reaction outcomes.
-
Solubility: Ensure all starting materials and intermediates are sufficiently soluble in the chosen solvent to avoid a heterogeneous reaction mixture that can lead to inconsistent results.[13]
-
Influence on Reaction Conditions: The solvent can influence the acidity of the catalyst and the stability of intermediates.[13]
-
Green Solvents: There is a growing interest in using more environmentally friendly solvents. Water and ethanol have been successfully used in some indole syntheses.[13]
-
Solvent-Free Conditions: In some cases, solvent-free reactions, often assisted by microwave irradiation, can be a viable and advantageous option, reducing waste and simplifying work-up.[13]
Section 2: Troubleshooting Specific Indole Synthesis Methods
Q: My Fischer indole synthesis is failing or giving a low yield with a specific substrate. Why might this be happening?
A: Several factors can lead to the failure of a Fischer indole synthesis:
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage instead of the desired cyclization.[6][9] This is a known challenge in the synthesis of 3-aminoindoles.[6][9][10]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction.[6]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be empirically optimized for each substrate.[2][6]
-
Reaction with Acetaldehyde: The direct synthesis of the parent, unsubstituted indole using acetaldehyde is often problematic and can fail.[6][8] A common workaround is to use pyruvic acid as the carbonyl compound, followed by decarboxylation of the resulting indole-2-carboxylic acid.[6]
Workflow & Decision Making
Troubleshooting Low Yield in Scaled-Up Indole Synthesis
Caption: A decision tree for troubleshooting low yields in scaled-up indole synthesis.
Section 3: Palladium-Catalyzed Indole Synthesis
Q: I'm having trouble with my palladium-catalyzed indole synthesis (e.g., Larock annulation) at a larger scale. What should I look out for?
A: Palladium-catalyzed methods are powerful but can be sensitive to scale-up.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure you are using anhydrous solvents and inert atmosphere conditions. The choice of ligand is also crucial for catalyst stability and activity.
-
Substrate Scope Limitations: While versatile, these reactions can be limited by steric and electronic factors of the substrates.[14][15]
-
Economic and Scalability Issues: Palladium catalysts can be expensive, which is a significant consideration for large-scale synthesis.[14][15] Exploring more economical catalyst systems, such as those based on nickel, may be an option.[14][15]
-
Regioselectivity: With unsymmetrical alkynes, controlling the regioselectivity can be a challenge. The choice of ligand and reaction conditions can influence the outcome.
Experimental Protocols
Protocol 1: Scalable Fischer Indole Synthesis of 2-Phenylindole
This protocol provides a general procedure for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Toluene
-
Methanol
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.
-
Initial Mixture: Charge the reactor with polyphosphoric acid and heat to 80-90 °C with stirring.
-
Reactant Addition: In the dropping funnel, prepare a mixture of phenylhydrazine and acetophenone. Add this mixture dropwise to the hot PPA over a period of 1-2 hours, maintaining the internal temperature below 100 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 120-130 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to below 100 °C and carefully pour it onto a mixture of ice and water with vigorous stirring.
-
Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Indole Synthesis Methods for Scale-Up
| Synthesis Method | Key Advantages | Key Challenges for Scale-Up |
| Fischer Indole | Readily available starting materials, versatile.[2] | Harsh acidic conditions, potential for side reactions, exothermic nature.[6][11][16] |
| Bischler-Möhlau | Access to 2-arylindoles.[17][18] | Harsh reaction conditions, often low yields, formation of byproducts.[8][18] |
| Larock Annulation | High functional group tolerance, good yields.[14] | Expensive palladium catalyst, sensitivity to air and moisture, potential regioselectivity issues.[14][15] |
| Leimgruber-Batcho | Milder conditions than Fischer, good for electron-rich systems. | Multi-step process, potential for side reactions. |
Visualization of a Generalized Indole Synthesis Workflow
Sources
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 3. scribd.com [scribd.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 17. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
Catalyst Selection for Efficient Indole Ring Formation: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the intricate art of indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the indole scaffold, a privileged motif in medicinal chemistry. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and answer your most pressing questions. Our goal is to empower you with the knowledge to not only solve problems but to proactively design more robust and efficient synthetic routes.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured to address specific experimental challenges you may encounter. We focus on the "why" behind the problem and provide actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Product Yield
Low yields are one of the most common frustrations in indole synthesis. The root cause often lies in the delicate interplay between the catalyst, substrate, and reaction conditions.
Q: My Fischer indole synthesis is failing or resulting in a very low yield. What are the likely culprits related to my catalyst choice?
A: The Fischer indole synthesis, while a classic, is highly sensitive to the choice and strength of the acid catalyst.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed, but a mismatched catalyst can lead to failure.[2][3][4]
-
Inappropriate Acid Strength: An acid that is too strong can lead to degradation or polymerization of your starting materials or the indole product.[4] Conversely, an acid that is too weak may not be sufficient to drive the key[5][5]-sigmatropic rearrangement.[2]
-
Solution: A systematic screening of both Brønsted and Lewis acids is often necessary to find the optimal catalyst for your specific substrate. For sensitive substrates, consider milder acids like acetic acid.[4]
-
-
Substituent Effects: Be mindful of the electronic properties of your starting phenylhydrazine and carbonyl compound. Electron-donating groups on the carbonyl-derived portion of the hydrazone can lead to a competing side reaction: N-N bond cleavage, which effectively halts the desired reaction pathway.[1][6] This is a known challenge, for instance, in the synthesis of 3-aminoindoles.[1][6]
-
Solution: For substrates bearing strong electron-donating groups, Lewis acids such as ZnCl₂ or ZnBr₂ have been shown to be more effective in promoting the desired cyclization over N-N bond cleavage.[6]
-
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl partner can sterically impede the reaction.[1]
-
Solution: In such cases, a stronger acid catalyst or higher reaction temperatures might be required to overcome the steric barrier. However, this must be balanced against the risk of degradation.
-
Q: My palladium-catalyzed indole synthesis (e.g., Larock, Buchwald-Hartwig) is sluggish or stalls. What should I investigate regarding the catalyst system?
A: Palladium-catalyzed reactions are powerful but susceptible to catalyst deactivation and inhibition.
-
Catalyst Deactivation: The active Pd(0) species is prone to oxidation if the reaction is not performed under strictly inert conditions.[7] Aggregation of palladium into inactive "palladium black" is also a common issue.[8]
-
Solution: Ensure your solvents are thoroughly degassed and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). If you observe the formation of palladium black, it may be necessary to use a ligand that better stabilizes the active catalytic species or to explore a heterogeneous catalyst.[8] The use of oxidant-stable ligands or electron transfer mediators can also be beneficial.[8]
-
-
Ligand Choice: The ligand is not just a spectator; it plays a critical role in the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.[7]
-
Solution: For less reactive starting materials like aryl chlorides, bulky and electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) are often required to facilitate the rate-limiting oxidative addition step.[7] N-heterocyclic carbene (NHC) ligands have also shown great promise in improving yields and regioselectivity in reactions like the Larock indole synthesis.[9][10]
-
-
Palladium Precursor: The choice of palladium precursor can impact the initiation of the catalytic cycle.
-
Solution: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-catalysts like G3 or G4 palladacycles can be more efficient as they often do not require an in-situ reduction to the active Pd(0) state, leading to cleaner reactions at lower catalyst loadings.[7]
-
Issue 2: Poor Regioselectivity
Controlling regioselectivity is a significant challenge, particularly when using unsymmetrical starting materials.
Q: I am getting a mixture of regioisomers in my Fischer indole synthesis with an unsymmetrical ketone. How can I improve the selectivity?
A: The regiochemical outcome of the Fischer indole synthesis with an unsymmetrical ketone is determined by the relative rates of formation of the two possible enamine intermediates.[5] This can be influenced by your choice of catalyst and reaction conditions.
-
Catalyst Control: The strength and nature of the acid catalyst can significantly influence which enamine is favored.
-
Solution: Generally, stronger acid catalysts and higher concentrations tend to favor the formation of the more substituted indole.[5] For example, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol.[5] Conversely, milder conditions may favor the less substituted product. Empirical optimization is key here.
-
Q: My Larock indole synthesis with an unsymmetrical alkyne is not giving the desired regioisomer. What factors control the regioselectivity?
A: In the Larock indole synthesis, the regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[11]
-
Steric Effects: It was initially thought that the less sterically demanding substituent of the alkyne would be positioned adjacent to the aryl group. However, it has been observed that the larger, more sterically hindering group is often inserted next to the arylpalladium intermediate.[11]
-
Directing Groups: The presence of certain functional groups on the alkyne can direct the regioselectivity, although this is not always predictable.[12]
-
Solution: If you are struggling with regioselectivity, consider a strategy where one of the alkyne substituents is a "masked" functional group that can be modified post-synthesis.
-
Issue 3: Catalyst-Related Side Reactions
Undesired side reactions can significantly reduce your yield and complicate purification.
Q: I'm observing significant byproduct formation in my acid-catalyzed indole synthesis. What are the common catalyst-induced side reactions?
A: The acidic conditions required for many indole syntheses can also promote a variety of unwanted side reactions.
-
Aldol Condensation: If your aldehyde or ketone starting material has α-hydrogens, it can undergo acid-catalyzed self-condensation.[5]
-
Solution: To minimize this, you can try adding the carbonyl compound slowly to the reaction mixture to keep its instantaneous concentration low. Using a milder acid catalyst or a lower reaction temperature can also help.[5]
-
-
Friedel-Crafts-type Reactions: The acidic conditions can promote the reaction of starting materials or intermediates with the aromatic ring, leading to undesired alkylation or acylation products.[5]
-
Solution: Again, optimizing the reaction temperature and catalyst choice are your primary tools for mitigating these side reactions.
-
-
Formation of Bis(indolyl)methanes: This is a common side reaction, particularly under acidic conditions.[13]
-
Solution: Using milder conditions or alternative synthetic routes that do not rely on strong acids can circumvent this issue.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about catalyst selection and reaction optimization in indole synthesis.
Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my indole synthesis?
A1: The choice between a homogeneous and a heterogeneous catalyst depends on your specific needs and priorities.
-
Homogeneous catalysts are in the same phase as the reactants, which generally leads to higher activity and selectivity due to well-defined active sites. However, separating the catalyst from the product can be challenging and costly, which is a significant drawback in pharmaceutical applications.
-
Heterogeneous catalysts are in a different phase from the reactants, making them easy to separate and recycle.[9] This is a major advantage in terms of cost and sustainability. However, they can sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts. For palladium-catalyzed reactions, heterogeneous catalysts like Pd on carbon (Pd/C) can be effective, but leaching of the metal into the solution can sometimes be an issue.[9]
Q2: What is the role of protecting groups in catalyst-mediated indole synthesis?
A2: Protecting groups are crucial for the success of many indole syntheses, particularly when dealing with sensitive functional groups or when trying to control regioselectivity. The indole N-H is acidic and can interfere with many catalytic cycles.
-
Common Protecting Groups: For the indole nitrogen, common protecting groups include Boc (tert-butyloxycarbonyl), tosyl (p-toluenesulfonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[1] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its removal. For example, the 2-phenylsulfonylethyl group is a useful protecting group that can be readily removed under basic conditions.[14]
-
Directing Effects: In some cases, the protecting group can direct the regioselectivity of a reaction. For instance, a bulky protecting group on the indole nitrogen can influence the outcome of C-H functionalization reactions.
Q3: How do solvents affect the efficiency of my catalyzed indole synthesis?
A3: The solvent is not merely a medium for the reaction; it can have a profound impact on catalyst activity, solubility of reactants, and even the reaction pathway.
-
Polarity and Coordinating Ability: In palladium-catalyzed reactions, the polarity and coordinating ability of the solvent can influence the stability and activity of the catalyst.
-
Solvent-Free Conditions: In some cases, running the reaction "neat" or under solvent-free conditions can be advantageous, leading to faster reaction times and simplified workup.[15] Microwave-assisted, solvent-free conditions have been particularly effective for some indole syntheses.
-
Green Solvents: There is a growing interest in using more environmentally benign solvents. For some indole syntheses, water or ionic liquids have been successfully employed.
Q4: What are the key considerations when moving into photoredox catalysis for indole synthesis?
A4: Photoredox catalysis offers a powerful and often milder alternative for indole synthesis, proceeding through radical intermediates.
-
Catalyst and Light Source: The choice of photocatalyst (e.g., ruthenium or iridium complexes, or organic dyes) and the wavelength of the light source are critical and must be matched to the absorption profile of the catalyst.
-
Reaction Concentration: The concentration of the reaction can be important. While many organic reactions are run at high concentrations, some photoredox reactions perform well at lower concentrations.[16]
-
Quenching Pathways: Understanding the quenching mechanism of the excited state of the photocatalyst (oxidative or reductive) is key to designing a successful reaction.
Visualizing Catalyst Selection and Reaction Pathways
Decision-Making Workflow for Catalyst Selection
Caption: A decision tree for selecting a suitable catalyst system for indole synthesis.
Generalized Catalytic Cycle for Palladium-Catalyzed Indole Synthesis
Caption: A simplified catalytic cycle for a generic palladium-catalyzed indole synthesis, such as the Larock reaction.
Summary of Catalyst Systems for Indole Synthesis
| Synthesis Method | Catalyst Type | Common Catalysts | Key Considerations |
| Fischer Indole Synthesis | Brønsted or Lewis Acid | H₂SO₄, HCl, PPA, ZnCl₂, BF₃ | Catalyst strength must be optimized for the substrate; can be prone to side reactions.[3][17][18] |
| Larock Indole Synthesis | Palladium | Pd(OAc)₂, Pd/C | Ligand choice is critical for regioselectivity; sensitive to air and moisture.[9][11] |
| Buchwald-Hartwig Amination | Palladium | Pd₂(dba)₃, Pd(OAc)₂ | Requires a suitable phosphine ligand; aryl chlorides can be challenging substrates.[7] |
| Photoredox Catalysis | Photocatalyst | [Ru(bpy)₃]²⁺, Iridium complexes | Requires a light source; can be performed under mild conditions.[16][19] |
| Enzymatic Synthesis | Enzyme | Tryptophan synthase, etc. | Highly selective and environmentally friendly, but substrate scope can be limited. |
References
-
Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved from [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. ScienceDirect. Retrieved from [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). National Institutes of Health. Retrieved from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Advances. Retrieved from [Link]
-
Regioselectivity of Larock indole synthesis using functionalized alkynes. PubMed. Retrieved from [Link]
-
Larock indole synthesis. Wikipedia. Retrieved from [Link]
-
Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). National Institutes of Health. Retrieved from [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2025, August 6). RSC Advances. Retrieved from [Link]
-
Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. (2025, September 8). Organic Letters. Retrieved from [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Retrieved from [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. (2022). National Institutes of Health. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2018). National Institutes of Health. Retrieved from [Link]
-
Solvent and catalyst free ring expansion of indoles: a simple synthesis of highly functionalized benzazepines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012, October 2). ResearchGate. Retrieved from [Link]
-
Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. (2011). National Institutes of Health. Retrieved from [Link]
-
Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. Retrieved from [Link]
-
A New Protecting-Group Strategy for Indoles. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Why Do Some Fischer Indolizations Fail? (2011, March 28). Journal of the American Chemical Society. Retrieved from [Link]
-
Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. ACS Publications. Retrieved from [Link]
-
Why Do Some Fischer Indolizations Fail? (2011). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]
-
Pd deactivation problem in oxidations and the solutions. ResearchGate. Retrieved from [Link]
-
Solvent and catalyst free ring expansion of Indoles: A simple synthesis of highly functionalized Benzazepines. (2014). ResearchGate. Retrieved from [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Retrieved from [Link]
-
Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. (2024, April 22). ACS Publications. Retrieved from [Link]
-
Synthesis of indoles via the dual C-H activation/photoredox catalysis. ResearchGate. Retrieved from [Link]
-
Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Accounts of Chemical Research. Retrieved from [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022, October 3). ACS Omega. Retrieved from [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]
-
Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. (2009). National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [diposit.ub.edu]
- 10. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent and catalyst free ring expansion of indoles: a simple synthesis of highly functionalized benzazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Functionalization of the Indole Nucleus
Welcome to the Technical Support Center for advanced indole functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective reactions on the indole scaffold. The indole nucleus, a privileged structure in a vast array of pharmaceuticals and natural products, presents unique challenges due to the differential reactivity of its various positions.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
I. Understanding the Fundamentals of Indole Reactivity
The indole ring system consists of a benzene ring fused to a pyrrole ring. The pyrrole ring is electron-rich, making it susceptible to electrophilic attack.[2] Generally, electrophilic substitution occurs preferentially at the C3 position, as the resulting cationic intermediate can be stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring.[3] However, functionalization at other positions, including N1, C2, and the benzene ring (C4-C7), is often desired for therapeutic applications and requires specific strategies to overcome the inherent reactivity of C3.[4]
Core Reactivity Principles
-
Electronic Effects: The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole ring, significantly increasing the electron density, particularly at the C3 position.[5][6] This makes C3 the most nucleophilic carbon and the typical site for electrophilic aromatic substitution.[3][5][7]
-
Steric Hindrance: The accessibility of each position on the indole ring can influence the regioselectivity of a reaction. Bulky substituents on the indole nitrogen or at adjacent positions can hinder reactions at those sites, potentially favoring functionalization at less sterically crowded positions.[1]
-
Directing Groups: The use of directing groups is a powerful strategy to achieve functionalization at positions other than C3. These groups can coordinate to a metal catalyst, bringing the reactive center in close proximity to a specific C-H bond, thereby overriding the intrinsic reactivity of the indole nucleus.[8]
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the regioselective functionalization of indoles in a question-and-answer format.
A. Issues with C3-Functionalization
Q1: My electrophilic substitution reaction is giving me a mixture of C3- and C2-substituted products. How can I improve selectivity for the C3 position?
A1: While C3 is the kinetically favored position for electrophilic attack, competing C2-substitution can occur, especially with highly reactive electrophiles or under harsh reaction conditions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many electrophilic substitutions are exothermic. Reducing the temperature can increase the kinetic selectivity for the more stable C3-substituted intermediate.
-
Use a Milder Electrophile: If possible, switch to a less reactive source of the electrophile. This will increase the selectivity for the most nucleophilic position (C3).
-
Solvent Optimization: The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of solvents, from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, water), to find the optimal conditions for C3 selectivity.[9]
-
Protect the N-H Group: The acidity of the indole N-H can sometimes lead to side reactions. Protecting the nitrogen with a suitable group (e.g., Boc, Ts, SEM) can modulate the electronic properties of the ring and improve C3 selectivity.
Q2: I am observing N-functionalization as a significant side product in my C3-alkylation reaction. What is causing this and how can I prevent it?
A2: The indole nitrogen is also a nucleophilic center, and its reactivity can compete with C3, especially under basic conditions or with certain electrophiles.
Troubleshooting Steps:
-
Reaction Conditions:
-
Under Basic Conditions: If you are using a base to deprotonate the indole, you are generating the highly nucleophilic indolide anion, which can readily undergo N-alkylation. Consider using a weaker base or a phase-transfer catalyst to favor C3-alkylation.
-
Under Neutral/Acidic Conditions: If N-alkylation is still observed, it may be due to the nature of the electrophile.
-
-
Protecting Groups: The most straightforward solution is to protect the indole nitrogen with a group that can be easily removed later. This completely blocks N-functionalization.
-
Bulky N-Substituents: If your synthetic route allows, introducing a sterically bulky substituent on the nitrogen can disfavor N-alkylation.
B. Challenges in C2-Functionalization
Q3: I need to introduce a substituent at the C2 position, but my reaction is exclusively yielding the C3-isomer. What strategies can I employ?
A3: Direct C2-functionalization is challenging due to the overwhelming preference for C3 attack. Several strategies can be used to achieve C2-selectivity.
Strategies for C2-Functionalization:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack will be directed to C2. This is a common and effective strategy.[10]
-
Directed Metalation:
-
N-Directing Groups: Certain groups installed on the indole nitrogen can direct metalation (lithiation or with other transition metals) to the C2 position. Subsequent quenching with an electrophile provides the C2-functionalized indole.
-
Palladium-Catalyzed C-H Activation: Specific ligand and catalyst systems can promote the direct C-H activation and functionalization of the C2 position.[11]
-
-
Rearrangement Reactions: Some methods involve the initial formation of a C3-substituted intermediate that then rearranges to the thermodynamically more stable C2-product under specific conditions.
C. Functionalizing the Benzene Ring (C4-C7)
Q4: My attempts at Friedel-Crafts acylation on the indole benzene ring are failing, and I only observe reaction on the pyrrole ring. How can I achieve C4, C5, C6, or C7 functionalization?
A4: The pyrrole ring is significantly more activated towards electrophilic substitution than the benzene ring.[2] Therefore, direct electrophilic attack on the benzene portion is generally not feasible without specific strategies.
Strategies for Benzene Ring Functionalization:
-
Directed C-H Activation: This is the most powerful and versatile approach. By installing a directing group on the indole nitrogen, it is possible to achieve regioselective functionalization at any of the C4-C7 positions using transition metal catalysis (e.g., Pd, Rh, Co).[4][8][12][13]
-
Halogen-Metal Exchange: If a halogen is present on the benzene ring, a halogen-metal exchange (e.g., with n-BuLi or Grignard reagents) can generate a nucleophilic center at that position, which can then be reacted with an electrophile.
-
Synthesis from Pre-functionalized Precursors: Often, the most practical approach is to construct the indole ring from a starting material that already bears the desired substituent on the benzene ring.
Table 1: Common Directing Groups for Regioselective C-H Functionalization of the Indole Benzene Ring
| Directing Group | Target Position(s) | Metal Catalyst | Reference |
| Pivaloyl (at C3) | C4, C5 | Pd | [8] |
| Glycine (transient) | C4 | Pd | [8] |
| TfNH- | C4 | Pd | [8] |
| N-P(O)tBu2 | C7, C6 | Pd, Cu | [14] |
| N-Methoxy amide | Varies with conditions | Rh | [15] |
D. General Troubleshooting
Q5: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are some general troubleshooting steps?
A5: Low yields can be attributed to a variety of factors, from reactant purity to suboptimal reaction conditions.[16]
General Troubleshooting Protocol:
-
Purity of Starting Materials: Ensure all reactants and solvents are pure and dry. Impurities can poison catalysts and lead to side reactions.
-
Reaction Setup: Check for leaks in your reaction setup, especially if using an inert atmosphere. Ensure proper stirring.
-
Temperature Control: Verify the accuracy of your temperature monitoring and control equipment.
-
Catalyst Activity: If using a catalyst, ensure it is active. Consider using a fresh batch or a different catalyst.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition.
-
Concentration: The concentration of reactants can impact reaction rates. Experiment with different concentrations to find the optimum.
III. Visualizing Regioselectivity Principles
The following diagrams illustrate the key factors governing the regioselectivity of indole functionalization.
Caption: Factors influencing regioselectivity in indole functionalization.
Caption: A systematic workflow for troubleshooting poor regioselectivity.
IV. Experimental Protocols
Protocol 1: Regioselective C4-Arylation of Indole using a Transient Directing Group
This protocol is adapted from the work of Volla et al. and describes a palladium-catalyzed C4-arylation using glycine as a transient directing group.[8]
Materials:
-
Indole substrate
-
Aryl iodide
-
Pd(OAc)₂ (20 mol%)
-
AgTFA (2 equivalents)
-
Glycine (1 equivalent)
-
AcOH/HFIP/H₂O solvent mixture
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the indole substrate (1 equivalent), aryl iodide (1.2 equivalents), Pd(OAc)₂ (0.2 equivalents), AgTFA (2 equivalents), and glycine (1 equivalent).
-
Add the degassed AcOH/HFIP/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: Substrates with electron-donating groups on the aryl iodide tend to show higher reactivity.[8]
V. References
-
Zhu, H., He, Q., Fan, R., & He, J. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing. [Link]
-
El-Faham, A., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. [Link]
-
Kumar, I., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
Liu, P., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. NIH. [Link]
-
Lv, J., et al. (2019). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. ACS Publications. [Link]
-
One Chemistry. (2023). Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. YouTube. [Link]
-
Various Authors. (n.d.). Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]
-
Various Authors. (n.d.). Regioselectivity of the asymmetric functionalization of indoles. ResearchGate. [Link]
-
Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]
-
Sarpong, R., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications. [Link]
-
Zhu, H., et al. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing. [Link]
-
Stuart, D. R., et al. (2008). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society. [Link]
-
Reddy, G. S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
-
Zhang, G., et al. (2020). Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
Wang, C., et al. (2020). The controllable C2 arylation and C3 diazenylation of indoles with aryltriazenes under ambient conditions. New Journal of Chemistry. [Link]
-
Kumar, A., et al. (2022). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. PubMed. [Link]
-
Reddy, G. S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC - NIH. [Link]
-
Various Authors. (n.d.). Regioselective C−H functionalization of indole benzenoid moiety. ResearchGate. [Link]
-
Reddy, G. S., et al. (2021). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PMC - NIH. [Link]
-
Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
-
Various Authors. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Li, J., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. [Link]
-
Various Authors. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. ResearchGate. [Link]
-
Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
-
Zhang, J., et al. (2018). Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. Organic Letters. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Sarpong, R., et al. (2017). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]
-
Aryal, S. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. [Link]
-
Li, Y., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis. [Link]
-
Reddy, G. S., et al. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. [Link]
-
Daugulis, O., et al. (2015). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. [Link]
-
Various Authors. (2025). Solvent effects on the fluorescent states of indole derivatives–dipole moments. ResearchGate. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Introduction: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] The strategic functionalization of the indole scaffold allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, promising derivative: Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate. While direct and extensive biological data for this methyl ester are emerging, its close structural analog, Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, has demonstrated significant potential as an anticancer, antimicrobial, and anti-inflammatory agent.[1][3]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activities of this compound. We will present a series of comparative experimental protocols, grounded in established scientific principles, to objectively assess its performance against its ethyl ester counterpart and established therapeutic agents. The causality behind experimental choices is elucidated to ensure a thorough and scientifically rigorous validation process.
Comparative Validation Workflow
The validation of a novel compound necessitates a multi-faceted approach. The following workflow is designed to systematically evaluate the key potential biological activities of this compound.
Caption: A three-phased approach to validate the biological activity of the target compound.
Part 1: Anticancer Activity Validation
Indole derivatives are well-documented for their anticancer properties, often acting through the induction of apoptosis and inhibition of cell proliferation.[4][5][6] The ethyl analog of our target compound has shown promising results in this area, with reported IC50 values ranging from 0.16 to 18 µM across different cancer cell lines.[1]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on selected cancer cell lines and compare it with its ethyl analog and a standard chemotherapeutic agent.
Materials:
-
Cell Lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), HCT116 (human colorectal carcinoma).
-
Test Compounds: this compound, Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, Doxorubicin.
-
Reagents: DMEM/F-12 medium, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).
Procedure:
-
Cell Seeding: Culture the selected cell lines in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity (IC50 in µM)
| Compound | MCF-7 | A549 | HCT116 |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Doxorubicin | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Potential Signaling Pathways in Cancer
Indole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[8][9] These pathways regulate cell survival, proliferation, and apoptosis. A potential mechanism of action for our target compound could involve the inhibition of these pro-survival pathways, leading to cancer cell death.
Caption: Potential signaling pathways modulated by the indole compound in cancer cells.
Part 2: Antimicrobial Activity Validation
The indole scaffold is also a key feature in many antimicrobial agents.[10] The ethyl analog of our target compound has reported activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, with Minimum Inhibitory Concentrations (MICs) as low as 0.0048 mg/mL.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]
Objective: To determine the MIC of this compound against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Materials:
-
Microorganisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 90028).
-
Test Compounds: this compound, Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, Ciprofloxacin, Fluconazole.
-
Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi.
Procedure:
-
Inoculum Preparation: Grow the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Ciprofloxacin | Literature/Experimental Data | Literature/Experimental Data | N/A |
| Fluconazole | N/A | N/A | Literature/Experimental Data |
Part 3: Anti-inflammatory Activity Validation
Chronic inflammation is a key factor in many diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are crucial mediators of the inflammatory process.[4] Indole derivatives have been investigated as potential anti-inflammatory agents.[12][13] The ethyl analog has shown potential through the inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme.[1]
Experimental Protocol: In Vitro COX/LOX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1, COX-2, and 5-LOX enzymes.
Objective: To evaluate the inhibitory potential of this compound on COX-1, COX-2, and 5-LOX enzymes and to determine its selectivity.
Materials:
-
Enzymes: Ovine COX-1, human recombinant COX-2, human recombinant 5-LOX.
-
Substrate: Arachidonic acid.
-
Test Compounds: this compound, Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, Celecoxib (selective COX-2 inhibitor), Zileuton (5-LOX inhibitor).
-
Assay Kits: Commercially available COX and 5-LOX inhibitor screening kits (e.g., from Cayman Chemical).
Procedure:
-
Follow the manufacturer's protocol for the respective enzyme inhibitor screening kits.
-
Typically, the test compound is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of the enzymatic product (e.g., Prostaglandin H2 for COX, leukotrienes for 5-LOX) is measured, often through a colorimetric or fluorometric method.
-
Calculate the percentage of inhibition for each compound at various concentrations and determine the IC50 values.
Data Presentation: Comparative Enzyme Inhibition (IC50 in µM)
| Compound | COX-1 | COX-2 | 5-LOX | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Calculated |
| Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | Experimental Data | Experimental Data | Experimental Data | Calculated |
| Celecoxib | Literature/Experimental Data | Literature/Experimental Data | N/A | Literature Value |
| Zileuton | N/A | N/A | Literature/Experimental Data | N/A |
Conclusion
This guide provides a robust and scientifically sound framework for the initial validation of the biological activities of this compound. By employing a comparative approach against its closely related ethyl analog and established drugs, researchers can generate objective and reliable data on its potential as a therapeutic agent. The detailed protocols and data presentation formats are designed to ensure clarity, reproducibility, and a comprehensive understanding of the compound's pharmacological profile. The insights gained from these studies will be crucial for guiding further preclinical and clinical development of this promising indole derivative.
References
-
Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC - NIH. Available from: [Link]
-
Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. Available from: [Link]
-
Full article: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - Taylor & Francis. Available from: [Link]
-
Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid - FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - MDPI. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]
-
Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed. Available from: [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available from: [Link]
-
Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks. Available from: [Link]
-
Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - Bohrium. Available from: [Link]
-
Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. Available from: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Publishing. Available from: [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC - NIH. Available from: [Link]
-
MTT Assay Protocol - 塞魯士生技有限公司. Available from: [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI. Available from: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]
-
Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents | ACS Omega. Available from: [Link]
-
Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid - ResearchGate. Available from: [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. Available from: [Link]
-
Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed. Available from: [Link]
-
2.8.4. Anti-Inflammatory Properties - Bio-protocol. Available from: [Link]
-
In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia - Research Journal of Pharmacy and Technology. Available from: [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC - NIH. Available from: [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. Available from: [Link]
-
Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents - Universiti Kebangsaan Malaysia. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Buy ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | 171091-84-2 [smolecule.com]
- 4. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 10. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. phytojournal.com [phytojournal.com]
A Comparative Benchmarking of Substituted Indole-2-Carboxylates: Unveiling Structure-Cytotoxicity Relationships for Next-Generation Anticancer Agents
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield promising candidates in the quest for novel anticancer therapeutics. Among its myriad derivatives, substituted indole-2-carboxylates have emerged as a particularly fruitful area of investigation, demonstrating significant cytotoxic effects across a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various substituted indole-2-carboxylates, drawing upon recent experimental findings to elucidate critical structure-activity relationships (SAR). By examining the influence of different substitution patterns on cytotoxic potency and mechanistic pathways, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery and optimization efforts.
The Rationale for Targeting Cancer with Indole-2-Carboxylates
The therapeutic potential of indole derivatives is vast, with many natural and synthetic compounds featuring this heterocyclic system exhibiting diverse biological activities. In the context of oncology, the indole scaffold's ability to interact with various biological targets, including protein kinases and tubulin, makes it a versatile starting point for the design of potent cytotoxic agents.[1][2] This guide will delve into specific examples where strategic substitutions on the indole-2-carboxylate core have led to enhanced anticancer activity, often through the induction of apoptosis and cell cycle arrest.
Comparative Cytotoxicity Analysis: A Deep Dive into Substitution Patterns
The cytotoxic potency of indole-2-carboxylates is profoundly influenced by the nature and position of substituents on the indole ring and the carboxylate moiety. The following sections dissect these relationships, supported by experimental data from peer-reviewed studies.
Impact of Substituents on the Indole Ring
Modifications to the indole nucleus, particularly at the C3 and C5 positions, have been shown to be critical for cytotoxic activity.
-
Substitution at the C3-Position: The introduction of a substituent at the 3-position of the indole ring is a key determinant of apoptotic activity.[3] For instance, a series of indole-2-carboxylic acid benzylidene-hydrazides demonstrated that moving from a methyl to a phenyl group at C3 resulted in a significant enhancement of apoptotic induction in T47D breast cancer cells.[3] This highlights the importance of steric and electronic factors at this position for target engagement, which in this case was identified as the inhibition of tubulin polymerization.[3]
-
Substitution at the C5-Position: The electronic nature of substituents at the C5-position also plays a crucial role. In one study, a 5-chloro-3-methyl-indole-2-carboxylic acid derivative served as a potent screening hit.[3] Further optimization revealed that both electron-donating (e.g., methyl) and electron-withdrawing (e.g., chloro) groups at this position, when combined with a C3-phenyl group, could yield compounds with sub-micromolar activity.[3]
Modifications of the Carboxylate Moiety: The Rise of Carboxamides
Conversion of the carboxylic acid at the C2-position to various carboxamides has been a highly successful strategy for generating potent cytotoxic agents.
-
Thiazolyl-Indole-2-Carboxamides: A novel series of thiazolyl-indole-2-carboxamide derivatives exhibited exceptional cytotoxicity against a panel of cancer cell lines, including MCF-7 (breast), HepG2 (liver), HCT-116 (colon), and A549 (lung).[1] Notably, compounds with a 4-hydroxy or 4-dimethylamine substituent on a benzylidene hydrazine moiety attached to the thiazole ring demonstrated potent activity, with IC50 values in the low micromolar range.[1] These compounds were also found to inhibit key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2, leading to G2/M phase cell cycle arrest and apoptosis.[1]
-
Phenethyl Carboxamides: Another series of indole-2-carboxamides featuring a phenethyl moiety demonstrated significant antiproliferative activity, particularly against the MCF-7 breast cancer cell line.[4] The presence of the phenethyl group was found to be crucial for potency.[4] These compounds were shown to be effective dual inhibitors of EGFR and CDK2 and potent inducers of apoptosis, as evidenced by their effects on caspases, Cytochrome C, Bax, and Bcl2 levels.[4]
-
Tricyclic Indole-2-Carboxamides: The synthesis of 3,4-fused tricyclic indole-2-carboxamides has also yielded compounds with moderate antitumor activity against pediatric glioma cell lines.[5] This demonstrates that constraining the conformation of the indole scaffold can lead to novel cytotoxic agents.[5]
Data Summary: Cytotoxicity of Representative Indole-2-Carboxylate Derivatives
The following table summarizes the cytotoxic activity (IC50/GI50 values in µM) of selected substituted indole-2-carboxylate derivatives against various cancer cell lines, as reported in the literature. This allows for a direct comparison of the potency of different substitution patterns.
| Compound ID/Series | Key Substitutions | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Other Cell Lines | Reference |
| 6i | 5-H, Thiazolyl-carboxamide, 4-dimethylamino benzylidene hydrazine | 6.10 ± 0.4 | 4.36 ± 0.3 | 32.74 ± 2.1 | 11.53 ± 0.9 | Panc-1: 7.82 ± 0.5 | [1] |
| 6v | 5-OCH3, Thiazolyl-carboxamide, 4-dimethylamino benzylidene hydrazine | 6.49 ± 0.3 | 5.04 ± 0.2 | 10.36 ± 0.8 | 67.51 ± 4.5 | Panc-1: 9.81 ± 0.6 | [1] |
| 5d | 5-Cl, 3-CH3, Phenethyl carboxamide | 1.10 | - | - | - | Mean GI50 across 4 lines: 1.35 | [4] |
| 5h | 5,6-diCl, 3-CH3, Phenethyl carboxamide | 0.95 | - | - | - | - | [4] |
| 9b | 5-Cl, 3-Phenyl, Benzylidene-hydrazide | T47D: 0.9 (GI50) | - | - | - | T47D Caspase EC50: 0.1 | [3] |
| C11 | 1H-indole-2-carboxylic acid derivative | - | - | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (good activity) | - | Bel-7402/5-Fu (chemo-resistant) | [6] |
| Indole 20 | 3-substituted-2-carboalkoxy indole | - | - | - | - | Leukemia cells (nanomolar activity) | [2] |
Note: The specific structures and full details of the compounds can be found in the cited references.
Mechanistic Insights: How Indole-2-Carboxylates Induce Cell Death
A key aspect of the anticancer potential of substituted indole-2-carboxylates is their ability to induce programmed cell death, or apoptosis. Several studies have elucidated the molecular mechanisms underlying this effect.
-
Induction of Apoptosis: Many potent indole-2-carboxylate derivatives have been shown to be strong inducers of apoptosis.[3][2][4][6] This is often confirmed through assays that measure the activation of caspases, a family of proteases that execute the apoptotic program. For example, certain indole-2-carboxamides were found to significantly increase the levels of caspases 3, 8, and 9.[4]
-
Mitochondrial Pathway of Apoptosis: The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for these compounds. This is evidenced by the increased release of Cytochrome C from the mitochondria into the cytoplasm, which in turn activates the caspase cascade.[4] Studies have shown that potent indole-2-carboxamides can lead to a significant increase in cytosolic Cytochrome C levels.[4] Furthermore, the modulation of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is another hallmark of this pathway that has been observed with these compounds.[4]
-
Cell Cycle Arrest: In addition to inducing apoptosis, many indole-2-carboxylates cause cell cycle arrest, preventing cancer cells from proliferating.[1][3] For example, some derivatives have been shown to arrest cells in the G2/M phase of the cell cycle, which is often a prelude to apoptosis.[1]
Below is a diagram illustrating a generalized signaling pathway for apoptosis induction by cytotoxic indole-2-carboxylates.
Caption: Generalized signaling pathway for apoptosis induction by indole-2-carboxylate derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following sections provide an overview of commonly employed assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (indole-2-carboxylates) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value (the concentration of compound that inhibits cell growth by 50%).
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death. It measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[7] This assay is often used as a complementary method to viability assays like the MTT assay to distinguish between cytostatic and cytotoxic effects.[7][8]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). The released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Compare the LDH activity in the supernatant of treated cells to that of control cells (spontaneous LDH release) and a positive control (maximum LDH release, achieved by lysing the cells).
The following diagram illustrates the general workflow for in vitro cytotoxicity testing.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of substituted indole-2-carboxylates as a source of novel anticancer agents. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation compounds with improved potency and selectivity. Specifically, the conversion of the C2-carboxylic acid to various carboxamides and the strategic substitution at the C3 and C5 positions of the indole ring have proven to be highly effective strategies.
Future research should continue to explore diverse substitutions on the indole-2-carboxylate scaffold, with a focus on optimizing pharmacokinetic and pharmacodynamic properties. The use of co-crystallography to elucidate the binding modes of these compounds with their biological targets will be invaluable for structure-based drug design. Furthermore, in vivo studies are warranted for the most promising candidates to validate their therapeutic potential in preclinical cancer models. By building upon the foundational knowledge outlined in this guide, the scientific community can accelerate the development of innovative indole-based therapies for the treatment of cancer.
References
-
Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. [Link]
-
Li, L., et al. (2005). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hamilton, A. J., et al. (2024). Synthesis and Antitumour Evaluation of Tricyclic Indole-2-Carboxamides against Paediatric Brain Cancer Cells. ChemistryViews. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link]
-
Kwak, J-H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules. [Link]
-
Lee, H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. [Link]
-
Pinto, M., et al. (2019). Synthesis and evaluation of 2-carboxy indole derivatives as potent and selective anti-leukemic agents. European Journal of Medicinal Chemistry. [Link]
-
Aljabr, G., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]
-
Lu, C., et al. (2016). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
-
Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology. [Link]
-
Granchi, C., et al. (2013). Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds. Organic & Biomolecular Chemistry. [Link]
-
Lu, C., et al. (2016). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). PubMed. [Link]
-
Granchi, C., et al. (2013). Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds. PubMed. [Link]
-
Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. [Link]
-
Kourar, E., et al. (2002). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]
-
Sulforaphane, a Chemopreventive Compound Induces Necrotic Behavior and Inhibits S-phase of Cell Cycle in Human Kidney Cells in Vitro. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of 2-carboxy indole derivatives as potent and selective anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
This guide provides a comprehensive comparison of analytical methodologies for the precise and reliable quantification of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate. As a critical intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals, the ability to accurately measure its concentration is paramount for process optimization, quality control, and regulatory compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols.
While specific validated methods for this exact molecule are not widely published, this guide synthesizes established analytical principles for structurally related indole derivatives to propose robust and reliable quantitative approaches. The methodologies discussed—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—are selected for their widespread availability, sensitivity, and adaptability.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability to a wide range of analytes. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.
Causality Behind Experimental Choices
The selection of a reversed-phase method is based on the hydrophobic nature of the indole ring system, which will interact favorably with a non-polar stationary phase (e.g., C18). The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation from potential impurities and starting materials. A UV detector is the logical choice for detection, as the indole nucleus and the formyl and carboxylate chromophores are expected to exhibit strong absorbance in the UV region.
Proposed HPLC Method and Validation Parameters
A validated HPLC method ensures accuracy, precision, and reliability of the analytical results.[3][4][5] The following table outlines the proposed starting conditions for method development and the typical validation parameters that should be assessed.
| Parameter | Proposed HPLC Condition/Specification | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient elution) | A gradient allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good efficiency. |
| Detection | UV at 254 nm and 320 nm | The indole ring absorbs around 254 nm, while the conjugated system may have a maximum at a higher wavelength. |
| Injection Volume | 10 µL | A typical injection volume to ensure good peak shape and sensitivity. |
| Linearity | R² > 0.999 | To ensure a direct proportional relationship between concentration and response.[6] |
| Accuracy | 98-102% recovery | To demonstrate the closeness of the measured value to the true value. |
| Precision (RSD) | < 2% | To show the closeness of repeated measurements.[5] |
| LOD & LOQ | To be determined experimentally | Essential for quantifying trace levels of the analyte.[6][7] |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Perform serial dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards and samples.
-
Data Analysis: Integrate the peak area corresponding to the analyte. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Caption: HPLC analytical workflow from sample preparation to quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Sensitive and Specific Alternative
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it a powerful tool for the quantification of trace-level impurities or for confirmation of identity.[8][9] For a compound like this compound, which may have limited volatility, a derivatization step is often necessary to improve its chromatographic properties.
The Critical Role of Derivatization
Direct injection of this indole derivative into a GC system may lead to poor peak shape and thermal degradation. Derivatization, typically through silylation, converts the polar N-H group of the indole ring into a less polar and more volatile silyl derivative.[7] This enhances thermal stability and improves chromatographic performance.
Proposed GC-MS Method and Performance Characteristics
The following table outlines the proposed GC-MS conditions and expected performance characteristics.
| Parameter | Proposed GC-MS Condition/Specification | Rationale |
| Derivatization | Silylation with BSTFA + 1% TMCS | A common and effective reagent for derivatizing active hydrogens. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of compounds. |
| Injector Temp. | 280 °C | To ensure complete volatilization of the derivatized analyte.[10] |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | To achieve good separation of the analyte from other components. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Detection | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific fragment ions. |
| Linearity | R² > 0.998 | To ensure a reliable quantitative relationship. |
| Accuracy | 95-105% recovery | To confirm the trueness of the results. |
| Precision (RSD) | < 5% | To demonstrate the method's reproducibility. |
| LOD & LOQ | Expected to be in the low ng/mL range | GC-MS is highly sensitive for trace analysis. |
Experimental Protocol: GC-MS Analysis
-
Derivatization: In a sealed vial, dissolve a known amount of the standard or sample in a suitable solvent (e.g., pyridine). Add the silylating reagent (e.g., BSTFA with 1% TMCS) and heat at a controlled temperature (e.g., 70°C) for a specified time to ensure complete reaction.
-
GC-MS Analysis: Inject an aliquot of the derivatized solution into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode to identify the characteristic fragment ions of the derivatized analyte. Subsequently, use Selected Ion Monitoring (SIM) mode for quantification, monitoring at least three characteristic ions.
-
Quantification: Create a calibration curve by plotting the peak area of the most abundant and specific ion against the concentration of the derivatized standards. Calculate the concentration of the analyte in the samples based on this curve.
Caption: GC-MS analytical workflow including the crucial derivatization step.
Method Comparison and Recommendations
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS |
| Sample Preparation | Simpler, direct injection possible | Requires derivatization |
| Sensitivity | Good (µg/mL to ng/mL range) | Excellent (ng/mL to pg/mL range) |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Throughput | Higher | Lower due to derivatization step |
| Cost | Lower initial and running costs | Higher initial and running costs |
| Best For | Routine quality control, purity assessment | Trace analysis, impurity identification, confirmatory analysis |
Recommendation: For routine analysis where high throughput and cost-effectiveness are important, a validated HPLC-UV method is the recommended starting point. For applications requiring the highest sensitivity and specificity, such as the analysis of low-level impurities or for confirmatory purposes, GC-MS with derivatization is the superior choice.
Conclusion
The successful quantification of this compound is achievable through the careful development and validation of either an HPLC-UV or a GC-MS method. This guide provides a solid foundation for initiating method development, emphasizing the rationale behind the proposed experimental conditions. It is imperative that any method is fully validated according to ICH guidelines to ensure the generation of reliable and defensible data in a regulated environment.[1][2][5]
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Application Note and Protocol for GC-MS Detection of Indole-3-pyruvic acid - Benchchem. (n.d.).
- GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic... - ResearchGate. (n.d.).
- Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PubMed Central. (n.d.).
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016, June 14).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- Analytical method validation: A brief review. (n.d.).
- Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.).
- Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids | Semantic Scholar. (n.d.).
- Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate - Biosynth. (n.d.).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- This compound - Chemrio. (n.d.).
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. (n.d.).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18).
- comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic - Semantic Scholar. (2025, January 23).
- (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. (n.d.).
- Methyl-3-formyl-1-methyl-1H-indole-2-carboxylate - SOBHABIO. (n.d.).
- METHYL 3-FORMYL-5-METHOXY-1H-INDOLE-2-CARBOXYLATE - MOLBASE. (n.d.).
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. (n.d.).
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (n.d.).
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz - iris.unina.it. (2022, February 22).
- Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro - Semantic Scholar. (2023, November 22).
- CID 177800327 | C11H11NO3 - PubChem - NIH. (n.d.).
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. longdom.org [longdom.org]
- 7. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of numerous pharmacologically active agents. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of these molecules, providing atomic-level insights into their constitution.[1][2][3] This guide offers an in-depth comparison of ¹H and ¹³C NMR data for key indole compounds, grounded in the fundamental principles that govern their spectral characteristics.
The causality behind experimental choices, such as solvent and concentration, is critical as these factors can significantly influence chemical shifts, particularly for the N-H proton.[4] The protocols and data presented herein are designed to be self-validating, providing a reliable reference for the scientific community.
The Indole Core: A Foundation for Spectral Interpretation
The indole ring system, a fusion of a benzene and a pyrrole ring, possesses a distinct electronic landscape that dictates the chemical shifts of its constituent protons and carbons. The nitrogen atom's lone pair of electrons delocalizes into the aromatic system, creating a π-excessive environment, particularly within the pyrrole ring. This electronic character is fundamental to understanding the NMR spectra of indole derivatives.
Below is a diagram illustrating the standard numbering of the indole core structure, which will be referenced throughout this guide.
Caption: Standard IUPAC numbering of the indole ring system.
¹H NMR Spectral Data Comparison
The proton NMR spectrum of an indole derivative provides a wealth of information regarding its substitution pattern. The chemical shifts of the protons are highly sensitive to the electronic environment, which is modulated by the nature and position of substituents.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Selected Indole Compounds in DMSO-d₆
| Proton | Indole | Tryptophan[5] | Serotonin (as HCl salt)[6][7] | Melatonin[8][9] |
| H1 (N-H) | ~11.08 | ~10.96 | ~11.0 | ~8.37 |
| H2 | ~7.39 | ~7.26 | ~7.20 | ~7.25 |
| H3 | ~6.45 | - | - | - |
| H4 | ~7.50 | ~7.57 | ~7.42 | ~7.03 |
| H5 | ~7.05 | ~6.97 | ~6.88 | - |
| H6 | ~7.10 | ~7.01 | ~6.75 | ~6.86 |
| H7 | ~7.55 | ~7.36 | ~7.11 | ~6.98 |
| Side Chain | - | α-H: ~3.55, β-H: ~3.28, 3.06 | α-CH₂: ~3.11, β-CH₂: ~2.90 | N-CH₂: ~3.57, C-CH₂: ~2.93, OCH₃: 3.85, COCH₃: 1.92 |
Analysis of ¹H NMR Data:
-
N-H Proton (H1): The chemical shift of the N-H proton is notably downfield and often appears as a broad singlet.[10] Its position is highly dependent on solvent and concentration due to hydrogen bonding effects.[4] In Tryptophan and Serotonin, the N-H proton resonates at a similar position to unsubstituted indole, while in Melatonin, the N-acetyl group significantly shifts this proton upfield.
-
Pyrrole Protons (H2, H3): In unsubstituted indole, H3 is the most upfield proton due to the high electron density at the C3 position. H2 is adjacent to the electronegative nitrogen, resulting in a more downfield shift.[11] In the substituted compounds, the absence of a proton at C3 is a key indicator of substitution at this position.
-
Benzene Ring Protons (H4-H7): These protons typically resonate in the aromatic region (δ 7.0-7.6 ppm). Their specific chemical shifts and coupling patterns are diagnostic of the substitution on the benzene portion of the indole ring. For instance, in Serotonin, the hydroxyl group at C5 influences the chemical shifts of the adjacent protons H4 and H6.[7] Similarly, the methoxy group at C5 in Melatonin shields the neighboring protons.[12]
¹³C NMR Spectral Data Comparison
Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts are sensitive to hybridization, substituent effects, and steric interactions.[13]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Selected Indole Compounds in DMSO-d₆
| Carbon | Indole[14][15] | Tryptophan[16] | Serotonin[7] | Melatonin[12][17] |
| C2 | ~124.5 | ~124.9 | ~128.1 | ~124.0 |
| C3 | ~102.1 | ~110.2 | ~105.2 | ~111.9 |
| C3a | ~128.1 | ~127.8 | ~129.8 | ~128.5 |
| C4 | ~120.8 | ~114.7 | ~111.2 | ~111.3 |
| C5 | ~121.9 | ~121.2 | ~151.5 | ~152.4 |
| C6 | ~119.8 | ~122.2 | ~114.6 | ~100.3 |
| C7 | ~111.5 | ~129.4 | ~115.6 | ~112.0 |
| C7a | ~135.8 | ~139.1 | ~134.4 | ~131.9 |
| Side Chain | - | α-C: ~57.8, β-C: ~29.2, COOH: ~177.3 | α-C: ~42.3, β-C: ~25.4 | N-CH₂: ~55.7, C-CH₂: ~25.9, OCH₃: 56.4, CO: 169.2, COCH₃: 23.6 |
Analysis of ¹³C NMR Data:
-
Pyrrole Carbons (C2, C3): C3 is typically the most shielded carbon in the indole ring due to high electron density, appearing significantly upfield.[10] Substitution at C3, as seen in Tryptophan, Serotonin, and Melatonin, causes a downfield shift of this carbon and introduces new signals for the side-chain carbons. The chemical shift of C2 is less affected by C3-substitution but is sensitive to changes on the nitrogen atom.[11]
-
Bridgehead Carbons (C3a, C7a): These quaternary carbons are generally found in the downfield region of the aromatic spectrum. Their chemical shifts are influenced by the overall electronic nature of both the pyrrole and benzene rings.
-
Benzene Ring Carbons (C4-C7): The substitution pattern on the benzene ring dramatically impacts the chemical shifts of these carbons. For example, the C5 carbon in Serotonin and Melatonin is significantly deshielded due to the attachment of an oxygen atom (hydroxyl or methoxy group, respectively).[7][12] This is a clear and reliable indicator of C5 substitution.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology provides a robust framework for the analysis of indole compounds.
Workflow for NMR Sample Preparation and Data Acquisition
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. azooptics.com [azooptics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. L-Tryptophan(73-22-3) 1H NMR [m.chemicalbook.com]
- 6. Serotonin hydrochloride (153-98-0) 1H NMR spectrum [chemicalbook.com]
- 7. bmse000757 Serotonin at BMRB [bmrb.io]
- 8. Melatonine(73-31-4) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.utah.edu [chemistry.utah.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. bmse000050 L-Tryptophan at BMRB [bmrb.io]
- 17. biolmolchem.com [biolmolchem.com]
A Comparative Guide to the Efficacy of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate and Known Tubulin Inhibitors
In the landscape of oncology research and drug development, the microtubule network remains a pivotal target for therapeutic intervention. The dynamic instability of tubulin polymerization is a fundamental process for cell division, and its disruption can lead to mitotic arrest and apoptosis in rapidly proliferating cancer cells. This guide provides an in-depth comparison of a promising novel indole derivative, Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, with established tubulin inhibitors, namely colchicine, vinca alkaloids, and taxanes. Through a synthesis of available experimental data and field-proven insights, we will explore the efficacy, mechanisms of action, and experimental evaluation of these compounds.
The Central Role of Tubulin in Cancer Therapy
Microtubules, polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The critical dependence of proliferating cells on microtubule dynamics makes them an attractive target for anticancer agents.[2] Tubulin inhibitors are broadly classified into two main categories: microtubule-destabilizing agents, which inhibit tubulin polymerization, and microtubule-stabilizing agents, which prevent microtubule depolymerization. Both classes of drugs ultimately disrupt the delicate equilibrium of the microtubule network, leading to cell cycle arrest and apoptosis.[2]
Established Tubulin Inhibitors: A Mechanistic Overview
The clinical success of tubulin-targeting drugs has led to the extensive characterization of several classes of inhibitors, each with a distinct binding site and mechanism of action.
-
Colchicine and Colchicine-Binding Site Inhibitors (CBSIs): Colchicine, a natural product, binds to a specific site on β-tubulin, inducing a conformational change that prevents the incorporation of tubulin dimers into growing microtubules.[2] This leads to microtubule depolymerization. The colchicine binding site is a pocket at the interface between the α- and β-tubulin subunits.[3] Numerous synthetic molecules, including many indole derivatives, have been developed to target this site, often with the aim of overcoming the toxicity associated with colchicine.[3][4]
-
Vinca Alkaloids: Vincristine and vinblastine, derived from the Madagascar periwinkle, also inhibit microtubule polymerization. They bind to a distinct site on β-tubulin, known as the vinca domain, which is located at the interface between two tubulin heterodimers.[5][6] Their binding disrupts the addition of new tubulin dimers to the growing end of the microtubule.[5]
-
Taxanes: Paclitaxel (Taxol) and its analogs represent a unique class of microtubule-stabilizing agents. They bind to a pocket on the interior surface of the microtubule, promoting the assembly of tubulin into hyperstable, dysfunctional microtubules.[7][8] This suppression of microtubule dynamics also leads to mitotic arrest.
The Rise of Indole Derivatives as Tubulin Inhibitors
The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[9] A significant number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, with many acting as colchicine-binding site inhibitors.[3][4][9] These compounds often exhibit high efficacy and can be synthetically modified to optimize their pharmacological properties.
This compound: A Profile
While direct experimental data for this compound is emerging, we can infer its potential efficacy from a closely related analog, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole . This compound has demonstrated potent biological activity, suggesting that the core structure of this compound is primed for significant tubulin-targeting effects.[10] Preliminary studies on similar indole derivatives indicate that they bind to the colchicine site on tubulin.[10]
Comparative Efficacy: A Data-Driven Analysis
To objectively compare the efficacy of this compound (represented by its analog) with established tubulin inhibitors, we will examine key quantitative metrics: the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the cytotoxic IC50 in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions.
Table 1: Inhibition of Tubulin Polymerization (IC50 Values)
| Compound | IC50 (µM) for Tubulin Polymerization | Binding Site |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 1.5 [10] | Colchicine[10] |
| Colchicine | 0.44 - 10.65[11][12] | Colchicine |
| Vinblastine | ~0.178[13] | Vinca |
| Vincristine | ~0.085[13] | Vinca |
| Paclitaxel (stabilizer) | EC50 ~0.5 µM (promotes polymerization)[4] | Taxane |
Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | IC50 (nM) |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MCF-7 (Breast) | 35 [10] |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB-231 (Breast) | Potent activity reported [10] |
| Colchicine | HeLa (Cervical) | 16 - 62 (for a potent analog)[11] |
| Vinblastine | B16 Melanoma | Potent, with variations across cell lines[13] |
| Vincristine | NCI/ADR-RES (Resistant) | 2.0 (for a potent analog)[11] |
| Paclitaxel | A2780 (Ovarian) | 15[4] |
The data for the analog of this compound indicates a potent inhibition of tubulin polymerization with an IC50 value in the low micromolar range, comparable to that of colchicine.[10][11] More strikingly, its cytotoxic effect on the MCF-7 breast cancer cell line is in the nanomolar range, demonstrating significant potential as an anticancer agent.[10]
Experimental Protocols for Evaluating Tubulin Inhibitors
The following section details the step-by-step methodologies for key experiments used to characterize and compare tubulin inhibitors. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. A fluorescent reporter that preferentially binds to polymerized microtubules is used, resulting in an increase in fluorescence intensity that is proportional to the extent of polymerization.[5]
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. [3]2. Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate the cells for a specified period (e.g., 48 or 72 hours). [3]3. MTT Addition and Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [14]4. Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. [3]5. Data Acquisition and Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value. [3]
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information on the effects of tubulin inhibitors.
Caption: Workflow for immunofluorescence staining of microtubules.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips placed in a petri dish and allow them to attach. Treat the cells with the desired concentrations of the test compound for a specified duration.
-
Fixation and Permeabilization: Wash the cells with PBS and then fix them with ice-cold methanol or a paraformaldehyde solution. After fixation, permeabilize the cells with a detergent like Triton X-100 in PBS to allow antibodies to access intracellular structures.
-
Blocking and Antibody Incubation: Block non-specific antibody binding sites using a blocking solution (e.g., bovine serum albumin in PBS). Incubate the cells with a primary antibody specific for α- or β-tubulin. After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium, which may contain a nuclear counterstain like DAPI. Visualize the microtubule network using a fluorescence microscope. The effects of the compound can be observed as changes in microtubule density, organization, and morphology. [15]
Conclusion and Future Outlook
The available evidence strongly suggests that this compound, as represented by its close analog, is a potent inhibitor of tubulin polymerization with significant anticancer activity. Its efficacy in inhibiting tubulin polymerization is comparable to the established colchicine-binding site inhibitor, colchicine, while its cytotoxicity against breast cancer cells is noteworthy.
The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this and other novel tubulin inhibitors. Future research should focus on obtaining direct experimental data for this compound to confirm the promising results of its analog. Further investigation into its specific binding kinetics, its effects on a wider range of cancer cell lines, including multi-drug resistant lines, and its in vivo efficacy will be crucial in determining its potential as a next-generation anticancer therapeutic. The continued exploration of novel indole derivatives targeting the colchicine binding site holds great promise for the development of more effective and less toxic cancer therapies.
References
-
Interactions of the Catharanthus (Vinca) Alkaloids With Tubulin and Microtubules. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Vinca site agents induce structural changes in tubulin different from and antagonistic to ... (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure-activity relationships, and molecular modelling. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. (n.d.). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Indole‐chalcone derivatives as colchicine binding site inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). MDPI. Retrieved January 18, 2026, from [Link]
-
Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin. (2011). PMC. Retrieved January 18, 2026, from [Link]
-
Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Structural insight into the stabilization of microtubules by taxanes. (n.d.). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. (2017). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
A previously undescribed tubulin binder. (2014). PNAS. Retrieved January 18, 2026, from [Link]
-
Tubulin-Targeted Drug Action: Functional Significance of Class II and Class IVb β-Tubulin in Vinca Alkaloid Sensitivity. (2008). AACR Journals. Retrieved January 18, 2026, from [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. (2021). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
MTT Assay Principle. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
-
Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). RSC Advances. Retrieved January 18, 2026, from [Link]
-
The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tubulin polymerization curves at different conditions. Polymerization... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
The graph below shows a typical time course of tubulin polymerization into microtubules (in vitro). (2023). Brainly. Retrieved January 18, 2026, from [Link]
-
Atomic model of -tubulin and its topology scheme.The upper panel shows... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(A) Tubulin polymerization of compounds 1, 2, 3, 4, 6, and 11. Tubulin... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Flow chart showing the MTT assay procedure. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
How to graph or plot MTT assay data. (2013). Protocol Online. Retrieved January 18, 2026, from [Link]
-
Analysis of microtubule polymerization dynamics in live cells. (n.d.). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (n.d.). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
An introduction to Performing Immunofluorescence Staining. (n.d.). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
Immunofluorescence Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]
-
Schematic diagrams of MTT assay protocols with (a) conventional and (b) alternative method. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization. (1998). R Discovery. Retrieved January 18, 2026, from [Link]
-
Microtubule arrangement as visualized by immunofluorescence localization of β-tubulin. Cells were treated with. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
dot. (2022). Graphviz. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015). PubMed. Retrieved January 18, 2026, from [Link]
Sources
- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure-activity relationships, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to Docking Studies of Indole Derivatives with Biological Targets
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2][3][4] Molecular docking, a pivotal computational technique in drug discovery, provides critical insights into the binding mechanisms of these derivatives with their biological targets, thereby guiding rational drug design. This guide offers a comparative analysis of docking studies for indole derivatives against three prominent biological targets: tubulin, protein kinases, and acetylcholinesterase. We delve into the causality behind experimental choices, present a detailed, self-validating docking protocol, and summarize key findings with supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel indole-based therapeutics.
The Enduring Significance of the Indole Scaffold
The indole ring system is considered a "privileged" structure in medicinal chemistry.[2] Its unique aromatic and heterocyclic nature allows it to participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for binding to biological macromolecules.[2][3] This versatility has led to the development of numerous FDA-approved drugs containing the indole core for a wide range of diseases, from cancer to neurological disorders.[1] Recent research continues to uncover the vast therapeutic potential of novel indole derivatives, highlighting their ability to modulate diverse biological pathways.[1][2]
Molecular docking plays an indispensable role in this discovery process. By predicting the binding conformation and affinity of a ligand (the indole derivative) within the active site of a target protein, docking enables a rapid, cost-effective screening of virtual compound libraries.[5] This in silico approach helps prioritize candidates for synthesis and biological testing, significantly streamlining the drug development pipeline.[5]
Caption: Conceptual diagram of potential indole scaffold interactions within a protein binding site.
Key Biological Targets for Indole Derivatives
The therapeutic diversity of indole derivatives stems from their ability to interact with a wide range of biological targets. This guide focuses on three well-validated and highly significant target classes.
-
Tubulin: A crucial protein for microtubule formation, which is essential for cell division.[1] Inhibiting tubulin polymerization is a clinically proven strategy for cancer therapy.[1][6] Vinca alkaloids, a class of indole-based natural products, are prime examples of potent tubulin inhibitors.[1]
-
Protein Kinases: These enzymes are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[7][8] The indole scaffold has been successfully used to design inhibitors targeting various kinases like EGFR, VEGFR, and CDKs.[8][9][10]
-
Acetylcholinesterase (AChE): This enzyme is responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11][12] Numerous studies have explored indole derivatives as potent AChE inhibitors.[11][13][14][15]
Comparative Docking Analysis: Methodologies & Case Studies
This section compares the docking performance of different indole derivatives against the biological targets discussed above. The data presented is a synthesis of findings from multiple peer-reviewed studies. Docking scores (typically in kcal/mol) represent the predicted binding affinity, with more negative values indicating stronger binding.
Case Study: Indole Derivatives as Tubulin Inhibitors
Tubulin inhibitors often bind to the colchicine binding site, preventing microtubule assembly and arresting the cell cycle in the G2/M phase.[1][16] Docking studies are instrumental in predicting how novel indole derivatives fit into this specific pocket and which substitutions on the indole ring enhance binding affinity.
| Indole Derivative Class | Target PDB ID | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Correlation with Experimental Data (IC₅₀) |
| Indole-Acrylamide | 4O2B | MOE | Not Reported | Asnβ258, Valβ238 | Potent antiproliferative activity (HeLa IC₅₀ = 8.7 µM)[1] |
| Indole-Pyrimidine Hybrids | 1SA0 | MOE | -8.12 | Cysβ241, Leuβ255, Alaβ316 | Strong tubulin polymerization inhibition (IC₅₀ = 11.2 µM)[16] |
| Fused Indole Derivatives | 1SA0 | MOE | -7.86 | Cysβ241, Leuβ249, Alaβ316 | Excellent tubulin polymerization inhibition (IC₅₀ = 0.15 µM)[17] |
| Indole-Vinyl Sulfones | 1SA0 | AutoDock 4.2 | -8.53 | Cysβ241, Leuβ255, Asnβ258 | Potent inhibition of tubulin polymerization (IC₅₀ = 2.52 µM)[18] |
Data synthesized from multiple sources to provide a comparative overview.[1][16][17][18]
Case Study: Indole Derivatives as Kinase Inhibitors
Kinase inhibitors typically bind to the ATP-binding pocket, competing with the natural substrate. The indole scaffold serves as a versatile template for designing compounds that can form critical hydrogen bonds with the "hinge region" of the kinase domain.
| Indole Derivative Class | Target & PDB ID | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hinge Region) | Correlation with Experimental Data (IC₅₀) |
| Pyrazolinyl-Indoles | EGFR (1M17) | MOE | -10.21 | Met793, Leu718 | Significant growth inhibition against leukemia cell lines[10] |
| Indole-based Hybrids | VEGFR-2 (4ASD) | MOE | -11.53 | Cys919, Asp1046 | Potent anticancer activity against MCF7 and HCT116 cell lines[19] |
| Indole-1,2,4-Triazoles | AKT1 | Not Specified | Not Reported | Not Reported | Significant activity against AKT1 kinase[5] |
| Diaza-Sulphonamides | JAK-3 (1YVJ) | AutoDock Vina | -9.7 | Leu905, Glu903 | Strong predicted binding affinity, suggesting potential as inhibitors[20] |
Data synthesized from multiple sources to provide a comparative overview.[5][10][19][20]
Case Study: Indole Derivatives as Acetylcholinesterase (AChE) Inhibitors
AChE inhibitors often feature a dual-binding mechanism, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The indole moiety is well-suited to form hydrophobic and π-π stacking interactions within the enzyme's active site gorge.
| Indole Derivative Class | Target PDB ID | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Correlation with Experimental Data (IC₅₀) |
| Indole-based Sulfonamides | 1EVE | MOE | -10.32 | Tyr334, Trp84, Phe330 | Potent inhibition of AChE (IC₅₀ = 0.15 µM)[11][12] |
| Indolinone-based Hybrids | 1EVE | AutoDock 4.2 | -12.5 | Tyr334 (PAS), Trp84 (CAS) | Superior AChE inhibition (IC₅₀ = 0.44 nM), 32-fold more potent than Donepezil[15] |
| Indole-Thiadiazole Hybrids | 4EY7 | MOE | -9.87 | Tyr124, Trp286, Tyr341 | Potent dual inhibition of AChE (IC₅₀ = 0.15 µM) and BuChE (IC₅₀ = 0.20 µM)[13] |
| 'Pyrimidinyl' Indole Hybrids | 4EY7 | MOE | -11.2 | Tyr341, Trp286, Phe295 | Superior AChE inhibition (IC₅₀ = 0.052 µM) compared to Donepezil[14] |
Data synthesized from multiple sources to provide a comparative overview.[11][12][13][14][15]
Experimental Protocol: A Validated Molecular Docking Workflow
To ensure scientific integrity, every docking protocol must be a self-validating system. The following workflow, utilizing the widely adopted AutoDock Vina software, includes a critical validation step.[5][21]
Caption: A validated molecular docking workflow from preparation to analysis.
Step-by-Step Methodology
-
Protein Preparation:
-
Action: Download the target protein's crystal structure from the Protein Data Bank (PDB).
-
Causality: The crystal structure provides the precise 3D coordinates of the target. It's the foundational blueprint for the docking simulation.
-
Protocol: Use molecular visualization software (e.g., UCSF Chimera, PyMOL) to remove water molecules, co-solvents, and any existing ligands. Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This prepares the protein by creating a clean, electrostatically realistic receptor model.[21]
-
-
Ligand Preparation:
-
Action: Obtain the 2D structure of the indole derivative and convert it to a 3D conformation.
-
Causality: The ligand must be in a low-energy, 3D conformation to be docked realistically. Energy minimization finds the most stable conformation, preventing steric clashes and unrealistic geometries.
-
Protocol: Use a chemical drawing tool (e.g., ChemDraw) to create the 2D structure. Convert it to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). Save the final structure in a .pdbqt format for Vina.[20]
-
-
Grid Box Generation:
-
Action: Define the three-dimensional search space (the "grid box") where the docking algorithm will explore possible ligand conformations.[20]
-
Causality: This step confines the computational search to the region of interest, typically the protein's active site. This dramatically increases efficiency and accuracy by preventing the algorithm from searching irrelevant areas of the protein surface.
-
Protocol: Center the grid box on the known active site, often determined from the position of a co-crystallized ligand or from literature data. The size should be large enough to accommodate the ligand and allow rotational and translational freedom.[20][21]
-
-
Protocol Validation (Trustworthiness Pillar):
-
Action: Before docking novel compounds, re-dock the original co-crystallized ligand back into the protein's active site.
-
Causality: This is the most critical step for ensuring the trustworthiness of your results. If the protocol cannot accurately reproduce the known experimental binding pose, it cannot be trusted to predict the pose of unknown compounds.
-
Protocol: Run the docking simulation with the prepared protein and the extracted native ligand. Calculate the Root Mean Square Deviation (RMSD) between the top-scoring docked pose and the original crystallographic pose. A successful validation is indicated by an RMSD value of less than 2.0 Å. [22][23][24][25][26]
-
-
Molecular Docking:
-
Action: Execute the docking simulation for the novel indole derivatives using the validated protocol.
-
Causality: AutoDock Vina uses a sophisticated scoring function and search algorithm to explore thousands of possible binding poses, ranking them based on predicted binding free energy.
-
Protocol: Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand(s), and grid box configuration file. The software will generate an output file containing the top-ranked binding poses and their corresponding energy scores.
-
-
Post-Docking Analysis:
-
Action: Analyze the docking results to identify the most promising candidates.
-
Causality: This step translates raw data into actionable insights. It's not just about the score, but also the chemical plausibility of the predicted interactions.
-
Protocol: Examine the binding energy of the top-ranked pose. Visualize the 3D protein-ligand complex to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts). Compare these interactions with those of known inhibitors to understand the structure-activity relationship (SAR).
-
Discussion & Future Perspectives
The comparative data consistently demonstrates that molecular docking is a powerful tool for predicting the binding modes of indole derivatives. A strong correlation is often observed between favorable docking scores and potent biological activity, validating its use for hit identification and lead optimization.[5]
However, it is crucial to acknowledge the limitations. Docking scores are approximations of binding affinity, and the method relies on a static protein structure, ignoring the inherent flexibility of proteins.[27] To overcome these limitations, more advanced computational techniques should be considered as complementary approaches.
Alternative/Complementary Methods:
-
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the protein-ligand complex over time, offering deeper insights into the stability of the binding pose and the role of protein flexibility.[27][28][29][30] This technique can be used to refine docking poses and calculate binding free energies with higher accuracy.[30][31]
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (pharmacophore) required for biological activity. It can be used to screen large databases for novel scaffolds that fit the pharmacophore, including different indole-based cores.
The future of in silico drug design with indole derivatives lies in integrating these multi-scale modeling techniques. A hierarchical workflow, starting with rapid docking-based virtual screening, followed by MD simulation and free energy calculations for the most promising hits, represents a robust and efficient strategy for discovering next-generation therapeutics.
Conclusion
Indole derivatives remain a highly versatile and productive scaffold in the pursuit of novel therapeutics. This guide has demonstrated, through comparative case studies and a detailed, validated protocol, how molecular docking serves as an essential tool for rationally designing these compounds against a variety of biological targets. By understanding the causal relationships in the docking workflow and critically analyzing the results, researchers can effectively harness this computational method to accelerate the journey from initial concept to a promising drug candidate. The integration of docking with more advanced methods like molecular dynamics will further enhance the predictive power of these in silico approaches, paving the way for future discoveries.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. [Link]
-
Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link]
-
Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. [Link]
-
Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors. PubMed. [Link]
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. PubMed. [Link]
-
Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. PubMed. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]
-
Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. MDPI. [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. SpringerLink. [Link]
-
Synthesis, Anticancer Activity, Pharmacokinetics, and Docking Study of Some New Heterocycles Linked Indole Moiety. Taylor & Francis Online. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Institutes of Health (NIH). [Link]
-
New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics. PubMed. [Link]
-
Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Taylor & Francis Online. [Link]
-
Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. Semantic Scholar. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Institutes of Health (NIH). [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]
-
Docking protocol validation. (A–C) Root mean square deviation (RMSD)... ResearchGate. [Link]
-
Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. PubMed. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health (NIH). [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]
-
Molecular docking protocol validation. This crucial process can enhance... ResearchGate. [Link]
-
Lessons from Docking Validation. Michigan State University. [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]
-
Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. National Institutes of Health (NIH). [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health (NIH). [Link]
-
Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. ResearchGate. [Link]
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Journal of Visualized Experiments. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 27. researchgate.net [researchgate.net]
- 28. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 30. discovery.researcher.life [discovery.researcher.life]
- 31. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to Cross-Validation of Analytical Results: HPLC-UV and LC-MS
In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is paramount. Generating reliable data for quantification, impurity profiling, and stability testing requires robust analytical methods. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and ubiquitous techniques in the modern laboratory. While each is formidable in its own right, their true power is unlocked when they are used in a complementary, cross-validating manner.
This guide provides an in-depth technical framework for the cross-validation of analytical results between HPLC-UV and LC-MS. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in the authoritative standards that govern our industry.
Part 1: Foundational Principles - The Power of Orthogonality
Cross-validation is fundamentally an application of orthogonality. An orthogonal method uses a second, independent analytical technique to confirm the results of the first.[1] This approach is critical for ensuring the reliability and precision of complex analyses.[1] The strength of this strategy lies in the different detection principles of HPLC-UV and LC-MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase and detects them based on their ability to absorb light. Governed by the Beer-Lambert Law, the UV detector's response is proportional to the concentration of the analyte, provided it contains a chromophore (a part of the molecule that absorbs UV light).
-
Strengths: Robust, reproducible, and excellent for precise quantification of known, UV-active compounds.[2] HPLC-UV is often the workhorse for routine quality control (QC) and assay testing.[3]
-
Limitations: It cannot differentiate between compounds that co-elute (elute from the chromatography column at the same time) if they have similar UV spectra. Furthermore, it is blind to impurities that lack a chromophore.[2][4]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of LC with the detection power of a mass spectrometer. The MS detector ionizes the molecules eluting from the column and separates them based on their mass-to-charge ratio (m/z).
-
Strengths: Highly specific and sensitive. It provides molecular weight information, which is crucial for confirming the identity of a peak and for structural elucidation of unknown impurities.[5] Its sensitivity is often superior to UV detection, especially for trace-level analysis.[2]
-
Limitations: The MS signal response is dependent on the ionization efficiency of an analyte, which can be influenced by co-eluting matrix components (a phenomenon known as ion suppression or enhancement).[2] This can make direct quantification from a Total Ion Chromatogram (TIC) less reliable than UV quantification without appropriate calibration and internal standards.
-
The core principle of cross-validation is that it is highly improbable that two methods based on fundamentally different physical principles will be subject to the same interferences, thus providing a high degree of confidence in the analytical results.
Caption: Orthogonal relationship between HPLC-UV and LC-MS.
Part 2: A Strategic Framework for Cross-Validation
A successful cross-validation study is not a random comparison but a structured process guided by regulatory principles. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which serves as the foundation for our comparison.[6][7][8] Similarly, the FDA's guidance on Bioanalytical Method Validation offers key principles applicable to this process.[9][10][11]
The objective is to demonstrate that each method is suitable for its intended purpose and that the results are comparable and reliable.[7][12]
Caption: General workflow for cross-validation of HPLC and LC-MS methods.
Part 3: Experimental Protocols & Data Interpretation
The trustworthiness of any analytical method begins with ensuring the system is performing as expected. A self-validating system is one where checks are built into the experimental run itself.
Protocol 1: System Suitability Testing (SST)
Before any sample analysis, SST must be performed on both the HPLC-UV and LC-MS systems to demonstrate that the equipment and procedure are capable of providing data of acceptable quality.
Step-by-Step Methodology:
-
Prepare SST Solution: Create a solution containing the main analyte and key known impurities or related substances at a relevant concentration (e.g., at the specification limit for impurities).
-
Equilibrate the System: Run the mobile phase through the entire system until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the SST solution five or six times consecutively.
-
Evaluate Key Parameters:
-
Retention Time (RT) Precision: The relative standard deviation (RSD) of the RT for the main peak should typically be <1%.
-
Peak Area Precision: The RSD of the peak area for the main peak should be <2%.
-
Chromatographic Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be >2.0. This ensures the peaks are well-separated.
-
Tailing Factor (T): The tailing factor for the main peak should be ≤2.0. This indicates good peak shape.
-
(LC-MS Specific) Signal Intensity: For LC-MS, monitor the signal intensity of a standard injected at the beginning and end of the sequence to check for instrument drift or sensitivity loss.
-
-
Acceptance Criteria: The results must meet the pre-defined acceptance criteria before proceeding with sample analysis. This step confirms the system's readiness and is a cornerstone of a self-validating protocol.
Protocol 2: Comparative Analysis of a Drug Substance
This protocol outlines the analysis of the same batch of a drug substance to compare assay results and impurity profiles.
Step-by-Step Methodology:
-
Sample Preparation: Accurately prepare a stock solution of the drug substance in a suitable diluent. From this stock, prepare solutions for analysis on both instruments. Ensure the concentration is within the validated linear range for both methods. For impurity analysis, a more concentrated sample may be required to detect trace components.
-
HPLC-UV Analysis:
-
Run the SST to confirm system performance.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Integrate the chromatogram and calculate the % area for all detected peaks. For the main peak, calculate the assay value against a reference standard of known concentration.
-
-
LC-MS Analysis:
-
Run the SST to confirm system performance.
-
Inject a blank.
-
Inject the prepared sample solution.
-
Acquire data in both full scan mode (to detect all ions) and, if known impurities are targeted, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity.
-
Process the data to obtain the Total Ion Chromatogram (TIC). Identify peaks and their corresponding mass spectra.
-
Data Analysis & Comparison
Quantitative Comparison (Assay) The assay value of the main component should be compared. A common acceptance criterion is that the results from the two methods should agree within a specified percentage, often ±2-5%.
| Parameter | HPLC-UV Result | LC-MS Result (Quantified) | % Difference | Status |
| Assay (%) | 99.5% | 99.3% | 0.2% | Pass |
| Known Impurity A (%) | 0.15% | 0.14% | 6.7% | Pass |
Note: LC-MS quantification requires a validated method using a reference standard and appropriate internal standard to compensate for matrix effects.
Qualitative Comparison (Impurity Profiling) This is where the synergy of the two techniques truly shines. The goal is to build a comprehensive impurity profile.
| Peak RT (min) | HPLC-UV Area % | LC-MS Observed Mass (m/z) | Identification | Comments |
| 3.5 | 0.15% | 254.1 | Impurity A | Detected and quantified by both. |
| 4.2 | 99.5% | 236.1 | API | Main Component. |
| 5.1 | 0.08% | 252.1 | Impurity B | Detected by both. |
| 5.8 | Not Detected | 268.1 | Impurity C | MS Only: Lacks a UV chromophore. |
| 7.2 | 0.12% | 252.1 | Impurity D | Co-elution: Same mass as Impurity B, but chromatographically distinct. UV confirms it's a separate impurity. |
Troubleshooting Discrepancies
Discrepancies are not failures but opportunities for deeper process understanding.[4]
-
Impurity higher in UV, lower/absent in MS? The impurity may have a strong chromophore but ionize poorly.
-
Impurity detected in MS, not in UV? The impurity likely lacks a chromophore or is below the UV detection limit.[5]
-
Quantitative results differ significantly? This could indicate co-elution in the UV method (falsely inflating a peak area) or ion suppression in the MS method (falsely decreasing a peak area).
Caption: Decision tree for investigating discrepancies.
Conclusion
Cross-validation using HPLC-UV and LC-MS is not merely a confirmatory exercise; it is a scientifically rigorous approach to building a complete and trustworthy data package. HPLC-UV provides robust and precise quantification, while LC-MS offers unparalleled specificity and identity confirmation.[2] By leveraging the orthogonal nature of their detection mechanisms, researchers and drug developers can identify and mitigate potential analytical blind spots, ensuring a higher level of confidence in their results. This dual approach transforms two powerful techniques into a single, self-validating system that upholds the highest standards of scientific integrity and regulatory compliance.
References
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][9][11]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link][6][7][8]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link][13][14]
-
Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. [Link][10]
-
Orthogonal analytical screening for liquid chromatography-mass spectrometry method development and preparative scale-up. PubMed. [Link][15]
-
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. PharmTech. [Link][2]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link][5]
-
Will % impurity profile of HPLC-UV and LC-HRMS matches? ResearchGate. [Link][4]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link][1]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Lab Manager. [Link][3]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 11. fda.gov [fda.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Orthogonal analytical screening for liquid chromatography-mass spectrometry method development and preparative scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the reactivity of 3-formylindoles with and without methoxy substitution
For researchers, medicinal chemists, and professionals in drug development, 3-formylindole stands as a cornerstone building block. Its versatile aldehyde functionality, positioned at the electron-rich C3 of the indole nucleus, serves as a gateway to a vast array of complex heterocyclic structures, from natural products to potent pharmaceutical agents. However, the reactivity of this crucial intermediate is not static. The introduction of substituents onto the indole core can dramatically alter its chemical behavior.
This guide provides an in-depth comparative analysis of the reactivity of 3-formylindoles with and without a methoxy (-OCH₃) substituent. We will move beyond simple procedural descriptions to explore the underlying electronic principles that govern these differences, supported by experimental insights and detailed protocols. Our focus is on providing a predictive framework for chemists designing synthetic routes involving these valuable scaffolds.
The Electronic Influence of the Methoxy Group on the Indole Ring
The reactivity of the aldehyde in 3-formylindole is intrinsically linked to the electron density of the indole ring system. The methoxy group is a classic example of a substituent with dual electronic effects, which are highly dependent on its position on the benzene portion of the indole.
-
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density of the indole ring.
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond framework.
Crucially, the resonance effect is generally stronger and more influential than the inductive effect, especially when the substituent is at a position that allows for direct conjugation (ortho or para to the reacting site). In the context of 3-formylindole, a methoxy group on the benzene ring (positions 4, 5, 6, or 7) will increase the overall electron density of the heterocyclic system. This enrichment makes the indole nucleus a stronger nucleophile but, in turn, decreases the electrophilicity of the C3-formyl carbon .
dot graph TD { rankdir="LR"; node [shape="plaintext"]; subgraph "Resonance Effect of 5-Methoxyindole" struct1 [label=<
5-Methoxyindole
>]; struct2 [label=<
Resonance Contributor
>]; struct1 -> struct2 [label="Delocalization"]; end } caption [label="Figure 1: Methoxy group electron donation.", shape=plaintext]
This fundamental principle—that a methoxy group deactivates the aldehyde towards nucleophilic attack—is the key to understanding the comparative reactivity discussed below.
Comparative Analysis in Key Synthetic Transformations
We will now examine how the presence of a methoxy group modulates the outcome of several common reactions involving the 3-formyl group. While extensive kinetic data directly comparing yields and rates under identical conditions is sparse in the literature, the outcomes can be reliably predicted from electronic principles.
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon.[1]
Theoretical Impact of Methoxy Substitution: The electron-donating methoxy group increases electron density throughout the indole ring, which is relayed to the formyl group. This reduces the partial positive charge (δ+) on the carbonyl carbon, making it a less potent electrophile. Consequently, we predict that methoxy-substituted 3-formylindoles will react slower with nucleophiles (e.g., Grignard reagents, organolithiums) compared to the unsubstituted parent compound. Stronger nucleophiles or more forcing conditions may be required to achieve comparable yields.
Illustrative Reaction: Grignard Addition The addition of a Grignard reagent to 3-formylindole yields a secondary alcohol, a valuable precursor for further functionalization.
dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0]; edge [arrowhead=vee];
} caption [label="Figure 2: Nucleophilic addition comparison.", shape=plaintext]
Protocol: General Procedure for Grignard Addition to 3-Formylindole
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-formylindole (1.0 eq). Dissolve in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, 1.0 M solution in THF) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Scientist's Note: For the methoxy-substituted analogue, if the reaction is sluggish, consider increasing the reaction time or allowing it to stir overnight at room temperature. The quench with NH₄Cl is crucial as it is a mild proton source that avoids potential acid-catalyzed side reactions on the electron-rich indole ring.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.[2] The reaction proceeds via nucleophilic addition to the carbonyl followed by dehydration.
Theoretical Impact of Methoxy Substitution: Similar to direct nucleophilic addition, the initial attack of the enolate from the active methylene compound will be slower for the electron-rich, methoxy-substituted 3-formylindole. The reduced electrophilicity of the carbonyl carbon is the primary factor.
Experimental Data Comparison: While a direct head-to-head kinetic study is not readily available in the cited literature, numerous examples show that both substituted and unsubstituted 3-formylindoles undergo Knoevenagel condensation successfully.[3][4] The primary difference often lies in the required reaction time or temperature to drive the reaction to completion.
| Substrate | Active Methylene | Conditions | Yield | Relative Reactivity | Reference |
| 3-Formylindole | Malononitrile | Piperidine, Acetic Acid | Good | Faster | [4] |
| 5-Methoxy-3-formylindole | Malononitrile | Piperidine, Acetic Acid | Good | Slower (Predicted) | [3] |
dot graph G { node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica"];
} caption [label="Figure 3: Knoevenagel reaction workflow.", shape=plaintext]
Wittig Reaction
The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). The reaction is fundamental for olefination.
Theoretical Impact of Methoxy Substitution: The reactivity in a Wittig reaction is also dependent on the electrophilicity of the carbonyl carbon. The electron-donating methoxy group will decrease the rate of the initial [2+2] cycloaddition between the ylide and the aldehyde. Stabilized ylides, which are less nucleophilic, may show a more pronounced difference in reactivity between the two substrates compared to more reactive, non-stabilized ylides.
| Substrate | Wittig Reagent | Product Stereochemistry | Relative Reactivity | Reference |
| 3-Formylindole | Ph₃P=CHCO₂Et (Stabilized) | Predominantly (E)-alkene | Faster | |
| 5-Methoxy-3-formylindole | Ph₃P=CHCO₂Et (Stabilized) | Predominantly (E)-alkene | Slower (Predicted) | |
| 3-Formylindole | Ph₃P=CH₂ (Non-stabilized) | (Z)-alkene favored | Faster |
Protocol: Wittig Reaction with a Stabilized Ylide
-
Setup: In a round-bottom flask, suspend the phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide, 1.1 eq) in anhydrous toluene (0.3 M).
-
Ylide Formation: Add a base such as triethylamine (Et₃N, 1.5 eq) and stir the mixture at 80 °C for 1 hour to form the ylide.
-
Aldehyde Addition: Add a solution of the 3-formylindole (substituted or unsubstituted, 1.0 eq) in toluene.
-
Reaction: Reflux the mixture for 6-12 hours until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture, filter to remove triphenylphosphine oxide precipitate, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel chromatography.
Scientist's Note: The driving force of the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. While the initial attack is slower for the methoxy-substituted indole, the overall thermodynamic driving force ensures the reaction typically proceeds to completion, albeit potentially requiring longer reaction times.
Summary and Outlook
The presence of a methoxy group on the 3-formylindole scaffold consistently reduces the electrophilicity of the formyl carbon due to its powerful electron-donating resonance effect. This electronic modulation leads to a predictable decrease in reaction rates for transformations initiated by a nucleophilic attack on the aldehyde, including Grignard additions, Knoevenagel condensations, and Wittig reactions.
Key Takeaways for the Synthetic Chemist:
-
Reactivity Prediction: Expect slower reaction rates for methoxy-substituted 3-formylindoles in nucleophilic additions and related condensation reactions compared to the unsubstituted analogue.
-
Condition Optimization: To compensate for the reduced reactivity, consider increasing reaction times, elevating temperatures, or using more potent reagents when working with methoxy-substituted substrates.
-
Substituent Position: While this guide focuses on the general effect, the specific position of the methoxy group (e.g., C5 vs. C6) can cause subtle differences in reactivity, a factor to consider in complex syntheses.
Understanding these fundamental principles empowers researchers to make informed decisions in reaction design, troubleshoot sluggish transformations, and rationally design synthetic routes towards complex, biologically active indole derivatives.
References
-
Hammett plots for the coupling of a range of substituted aryldiazonium tetrafluoroborate salts in dry acetonitrile with indole and its 1-, 2- and 3-methyl derivatives gave linear relationships, with ρ values ca. HETEROCYCLES. [Link]
-
Correlation of product ratios with the Hammett equation. ResearchGate. [Link]
-
Hammett plot for C-3 substituted benzaldehydes. ResearchGate. [Link]
-
Problem Set #3: Substitutent Effects and LFERS. University of Toronto. [Link]
-
Applicability of the Hammett Equation to the Indole System: Acidity of Indole-3-carboxylic Acids. ACS Publications. [Link]
-
Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]
-
Nucleophilic Addition and Substitution Reactions: Mechanistic Insights. ResearchGate. [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. National Center for Biotechnology Information. [Link]
-
Nucleophilic substitution. Wikipedia. [Link]
-
Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. HETEROCYCLES. [Link]
-
WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. [Link]
-
Indoles in Multicomponent Processes (MCPs). ACS Publications. [Link]
-
Recent Developments on Five-Component Reactions. MDPI. [Link]
-
Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents. RSC Publishing. [Link]
-
Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. [Link]
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
Wittig reaction. Wikipedia. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, a compound within the versatile indole derivatives class, which is recognized for its wide-ranging biological activities.[1][2] This document is designed to equip laboratory personnel with the necessary information to manage this chemical waste stream responsibly, ensuring compliance and minimizing risk.
Pre-Disposal Safety and Hazard Assessment
Inferred Hazard Profile:
| Hazard Class | Description | Recommended Precautions |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[3][4][5] | Wear nitrile gloves and a lab coat. Avoid prolonged or repeated exposure.[6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[3][4][5] | Wear safety glasses or goggles.[6] |
| Acute Toxicity (Oral/Inhalation) | May be harmful if swallowed or inhaled.[3][7] | Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[4][7] |
Immediate Actions in Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][4][8]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4][7]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[3][4][8]
All spills and the materials used for cleanup must be treated as hazardous waste.[9][10]
Waste Classification and Segregation: The Cornerstone of Safe Disposal
Proper waste characterization is a critical first step in the disposal process. Based on its chemical structure (an aromatic aldehyde and indole derivative), this compound should be classified as a non-halogenated organic solid waste .
It is imperative to segregate this waste stream from other incompatible chemical wastes to prevent dangerous reactions.[11][12]
Incompatible Waste Streams to Avoid:
-
Acids and Bases: Store separately.[12]
-
Oxidizing Agents: Keep apart from reducing agents and organic compounds.[12]
-
Aqueous Waste: Do not mix organic solids with aqueous waste streams.
-
Halogenated Organic Waste: Segregating halogenated from non-halogenated waste is often more cost-effective for disposal.[9]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating indole derivative waste.
Step-by-Step Disposal Protocol
This protocol applies to the disposal of pure, unused this compound, as well as contaminated lab materials (e.g., gloves, weigh boats, absorbent paper).
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): lab coat, nitrile gloves, safety glasses.
-
Designated hazardous waste container: A sturdy, chemically compatible container with a secure, screw-top lid.[9][11][13] The original product container is often a suitable choice.[10]
-
Hazardous Waste Label (provided by your institution's Environmental Health and Safety department, EHS).
Procedure:
-
Container Preparation:
-
Waste Collection:
-
Solid Compound: Carefully transfer any unused or expired this compound into the designated hazardous waste container.
-
Contaminated Materials: Place all solid materials that have come into contact with the compound (e.g., contaminated gloves, paper towels, vials) into the same container.[6]
-
Avoid overfilling the container. Leave at least one inch of headspace to allow for expansion.[12]
-
-
Labeling:
-
Complete the hazardous waste label with the following information:
-
-
Storage:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.[11]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinses should also be collected as hazardous waste.[10]
-
After triple rinsing and air-drying, completely deface or remove the original label.[9][11] The clean, unlabeled container can then be disposed of in the appropriate glass or solid waste bin.
-
-
Requesting Waste Pickup:
The following diagram outlines the complete disposal workflow.
Caption: Step-by-step workflow for chemical waste disposal.
Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of via the following methods:
-
Sink/Drain Disposal: This is strictly prohibited for hazardous chemicals.[10][11]
-
Regular Trash: Disposal in standard laboratory or municipal trash is not permitted.[11][13]
-
Evaporation: Intentionally evaporating chemical waste, even in a fume hood, is not an acceptable disposal method.[9][10][11]
Adherence to these guidelines is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By diligently following these procedures, we protect ourselves, our colleagues, and the environment.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University Environmental Health & Safety. [Link]
-
Chemical Waste Disposal in Laboratory. Environmental Marketing Services. [Link]
-
Laboratory Waste Guide 2024. Microbiological Supply. [Link]
-
Classification of Wastes and Their Disposal. Middle East Technical University Department of Chemistry. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Aldehyde Disposal. WasteWise. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Safety Data Sheet - 6-Methoxyindole. Thermo Fisher Scientific. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
A Proactive Safety Framework for Handling Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
For Immediate Use by Laboratory Professionals
This guide provides a comprehensive safety protocol for handling this compound. As a Senior Application Scientist, my objective is to offer a framework that moves beyond mere compliance, embedding a deep, proactive safety culture into your laboratory operations. The protocols outlined here are designed to be self-validating, ensuring that safety is not just a checklist but a core component of your scientific methodology.
Hazard Analysis: A Chemically Intuitive Approach
To establish a robust safety plan, we must first understand the potential hazards inherent in the molecule's structure. This compound is a multifunctional organic compound. By dissecting its structure, we can anticipate its reactivity and toxicological profile.
-
Indole Moiety: The indole core is common in biologically active molecules. Indole and its derivatives can be harmful if swallowed or absorbed through the skin and may cause serious eye irritation.[1]
-
Aldehyde Group (-CHO): The formyl group (an aldehyde) is a known irritant. Aldehydes can cause irritation to the skin, eyes, and respiratory tract.[3]
-
Solid, Crystalline Nature: As a solid, the primary physical hazard is the potential for generating airborne dust during handling (e.g., weighing, transferring). Inhalation of fine particulates can cause respiratory irritation.[4]
Based on these structural alerts and data from similar compounds like Indole-3-carboxaldehyde and various methyl indole-2-carboxylates, we can classify this compound as a potential irritant to the skin, eyes, and respiratory system, and possibly harmful if ingested or absorbed through the skin.[3][5][6][7]
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The selection of this equipment is based on mitigating the anticipated hazards of irritation and particulate exposure.
| Protection Area | Required PPE Specification | Rationale for Selection |
| Eye & Face | Chemical safety goggles (ANSI Z87.1 certified) or a face shield worn over safety glasses. | Protects against accidental splashes of solvents during solution preparation and from airborne dust of the solid compound.[1] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). | Nitrile provides good resistance against a broad range of organic chemicals and solvents. Powder-free gloves are recommended to prevent contamination.[1][8][9] Always check manufacturer-specific permeation data if available. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents incidental skin contact with the chemical on arms and clothing. For larger quantities or tasks with a high splash risk, a chemically resistant apron should be worn over the lab coat.[4][10] |
| Respiratory | Use in a certified chemical fume hood is the primary engineering control. If weighing outside a hood, a NIOSH-approved N95 respirator is mandatory. | The primary risk is inhalation of airborne particulates. A fume hood provides optimal protection. An N95 mask is a necessary secondary measure to prevent inhaling dust generated during weighing or transfer operations.[4][11] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes. The following diagram and procedural steps outline the complete handling process.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
A. Preparation
-
Review Safety Information: Before beginning, review this guide and any available safety information for analogous compounds.[4]
-
Prepare Workspace: Ensure a certified chemical fume hood is operational. Clean the work surface.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as specified in the table above, ensuring gloves are pulled over the cuffs of the lab coat.[8]
B. Handling the Solid Compound (Weighing & Transfer)
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a micro-spatula for transfers. If the material is a fine powder, consider using a weighing enclosure or performing the weighing directly within the fume hood.
-
Weighing: Tare a clean weigh boat on the balance. Carefully add the desired amount of the compound. Record the weight.
-
Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. Use a compatible solvent (e.g., DMSO, DMF) to rinse the weigh boat and ensure a complete, quantitative transfer.
C. Solution Preparation
-
Solvent Addition: When dissolving, always add the solid to the solvent slowly to prevent splashing.[4]
-
Mixing: Use gentle swirling or a magnetic stirrer to facilitate dissolution. If heating is required, use a heating mantle or water bath, not an open flame, especially with flammable organic solvents.[9][12]
D. Decontamination and PPE Doffing
-
Surface Cleaning: After handling is complete, decontaminate the work area in the fume hood with an appropriate solvent and wipe it clean.
-
PPE Removal: Remove PPE in the following order to prevent cross-contamination:
-
Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off. Dispose of gloves in the designated hazardous waste container.
-
Face Shield/Goggles: Remove by handling the strap.
-
Lab Coat: Remove by rolling it down the arms, keeping the contaminated exterior folded inward.
-
Wash Hands: Immediately wash hands thoroughly with soap and water.[13]
-
Disposal Plan: Ensuring Environmental and Personal Safety
All materials contaminated with this compound must be treated as hazardous chemical waste.[10][14]
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted solid compound. Collect this waste in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: All solutions containing the compound, as well as solvent used for rinsing glassware, must be collected in a labeled, sealed hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.[9] Never dispose of organic substances down the drain.[9]
-
Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
Always adhere to your institution's specific waste management protocols and local, state, and federal regulations for hazardous waste disposal.
By integrating these expert-validated protocols into your daily operations, you build a resilient safety culture that protects not only your team but also the integrity of your research.
References
- BenchChem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Allyl-1H-indole.
- BenchChem. (n.d.). Proper Disposal of 1H-Indole-3-propanal: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 1H-indole-2-carboxylate.
- Cayman Chemical. (2025). Safety Data Sheet - Indole-3-carboxaldehyde.
- CymitQuimica. (2024). Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1- carboxylate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Indole.
- Chemistry LibreTexts. (2022). 3: Crystallization.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxylate.
- Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. neogen.com [neogen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
